molecular formula C8H7ClN2O B098737 2-Chloro-5-methoxybenzimidazole CAS No. 15965-54-5

2-Chloro-5-methoxybenzimidazole

Cat. No.: B098737
CAS No.: 15965-54-5
M. Wt: 182.61 g/mol
InChI Key: FMDGYQOERIOABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methoxybenzimidazole is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDGYQOERIOABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333915
Record name 2-Chloro-5-methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-54-5
Record name 2-Chloro-5-methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Chloro-5-methoxybenzimidazole: Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-5-methoxybenzimidazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. It details the chemical structure, physicochemical properties, plausible synthetic pathways, and safety information pertinent to laboratory and research applications.

Chemical Structure and Identification

This compound belongs to the benzimidazole class of compounds, which feature a bicyclic structure composed of fused benzene and imidazole rings. The core structure is substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position.

IUPAC Name: 2-chloro-6-methoxy-1H-benzimidazole[1][] CAS Number: 15965-54-5[1][3] Molecular Formula: C₈H₇ClN₂O[1][][3] SMILES: COC1=CC2=C(C=C1)N=C(N2)Cl[] InChI Key: FMDGYQOERIOABX-UHFFFAOYSA-N[1][][3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for understanding its behavior in various solvents and biological systems.

PropertyValueReference
Molecular Weight 182.61 g/mol [1][]
Exact Mass 182.0246905 Da[1]
Density 1.393 g/cm³[]
Octanol/Water Partition Coefficient (logP) 0.881[4]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bond Count 1[1]

Synthesis and Characterization

Experimental Protocol: Hypothetical Synthesis
  • Starting Material: The synthesis would likely begin with 4-methoxy-1,2-phenylenediamine.

  • Cyclization: The diamine would be reacted with a carbonyl equivalent, such as phosgene or triphosgene, in an inert solvent (e.g., toluene or dichloromethane) to form the intermediate 5-methoxy-1H-benzo[d]imidazol-2(3H)-one.

  • Chlorination: The resulting benzimidazolone would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with gentle heating, to yield the final product, this compound.

  • Workup and Purification: The reaction mixture would be neutralized, and the crude product extracted with an organic solvent. Purification would typically be achieved through recrystallization or column chromatography.

G start 4-methoxy-1,2-phenylenediamine step1 Cyclization (e.g., with Phosgene equivalent) start->step1 intermediate 5-methoxy-1H-benzo[d]imidazol-2(3H)-one step1->intermediate step2 Chlorination (e.g., with POCl₃) intermediate->step2 product This compound step2->product purification Workup & Purification (Extraction, Chromatography) product->purification final Pure Product purification->final

Caption: Plausible synthetic pathway for this compound.

Structural Characterization Protocol

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the chemical environment of protons. Expected signals would include those for the aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.

    • ¹³C NMR: To identify the carbon skeleton. Expected signals would correspond to the carbons in the benzimidazole ring and the methoxy group.

  • Infrared (IR) Spectroscopy: To identify functional groups. Characteristic absorption bands would be expected for N-H stretching, C-O (ether) stretching, aromatic C-H stretching, and C-Cl stretching.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (182.61 g/mol )[1][].

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirm Confirmation crude Crude Product purified Purified Product crude->purified sample Dissolve in Appropriate Solvent purified->sample nmr NMR (¹H, ¹³C) sample->nmr ir IR sample->ir ms Mass Spectrometry sample->ms data Data Interpretation nmr->data ir->data ms->data structure Structure Confirmation data->structure G core Benzimidazole Scaffold intermediate Key Intermediate (e.g., 2-Mercapto-5-methoxybenzimidazole) core->intermediate Synthesis api Active Pharmaceutical Ingredient (e.g., Omeprazole) intermediate->api Synthesis target Biological Target (e.g., H⁺/K⁺-ATPase Proton Pump) api->target Inhibition

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-5-methoxybenzimidazole, a key intermediate in the development of various pharmaceutical agents. This document details the necessary starting materials, reaction conditions, and experimental protocols. All quantitative data is presented in clear, tabular format for ease of comparison, and the synthesis pathway is visualized using a DOT graph.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of proton pump inhibitors and other therapeutic compounds. Its chemical structure, featuring a reactive chlorine atom at the 2-position and a methoxy group on the benzene ring, allows for diverse functionalization and derivatization. This guide focuses on a reliable and commonly employed two-step synthesis route commencing from 4-methoxy-o-phenylenediamine.

Overview of the Synthesis Pathway

The most prevalent and efficient synthesis of this compound is a two-step process. The first step involves the cyclization of 4-methoxy-o-phenylenediamine with a suitable carbonyl source, typically urea, to form the stable intermediate 2-hydroxy-5-methoxybenzimidazole. The subsequent step is the chlorination of this intermediate, converting the hydroxyl group at the 2-position into a chlorine atom.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 4-methoxy-o-phenylenediamine intermediate 2-Hydroxy-5-methoxybenzimidazole start->intermediate Urea, Heat product This compound intermediate->product POCl3, Heat

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzimidazole

This step involves the condensation and cyclization of 4-methoxy-o-phenylenediamine with urea.

Experimental_Workflow_Step1 reagents Mix 4-methoxy-o-phenylenediamine and Urea heating Heat the mixture (e.g., in DMF or neat) reagents->heating reaction Reaction proceeds for several hours (e.g., 12 hours at 135-140 °C in DMF) heating->reaction workup Work-up: - Remove solvent (if applicable) - Dissolve in aqueous NaOH - Filter - Neutralize with acid - Filter and wash the precipitate reaction->workup product 2-Hydroxy-5-methoxybenzimidazole workup->product

Caption: Experimental workflow for the synthesis of 2-Hydroxy-5-methoxybenzimidazole.

Detailed Methodology:

A mixture of o-phenylenediamine and urea is heated to facilitate condensation and cyclization. While some procedures call for a high-boiling solvent like dimethylformamide (DMF), a solvent-free melt reaction is also effective.[1]

  • Reaction Setup: In a round-bottom flask, combine 4-methoxy-o-phenylenediamine and urea. A molar ratio of approximately 1:1.1 to 1:2 (diamine to urea) is typically used. For a solvent-based reaction, DMF can be used.

  • Heating: The reaction mixture is heated. In DMF, the mixture is typically refluxed for several hours (e.g., 12 hours at 135-140 °C).[1] For a solvent-free approach, the mixture is heated to 120-180 °C for 2-8 hours.[2]

  • Work-up:

    • If a solvent was used, it is removed under reduced pressure.

    • The residue is dissolved in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

    • The alkaline solution is filtered to remove any insoluble impurities.

    • The filtrate is then neutralized with an acid, such as hydrochloric or acetic acid, to a pH of 7-8.

    • The precipitated product, 2-hydroxy-5-methoxybenzimidazole, is collected by filtration, washed with water, and dried.[1][2]

Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxyl group of 2-hydroxy-5-methoxybenzimidazole using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental_Workflow_Step2 reagents Mix 2-Hydroxy-5-methoxybenzimidazole and POCl3 heating Heat the mixture under reflux (e.g., 103-107 °C for 12 hours) reagents->heating workup Work-up: - Cool in ice - Neutralize with aqueous base (e.g., NaOH or K2CO3) - Extract with an organic solvent or filter the precipitate heating->workup product This compound workup->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

The conversion of the 2-hydroxy group to a chloro group is achieved by heating with a chlorinating agent. Phosphorus oxychloride is a highly effective and commonly used reagent for this transformation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-hydroxy-5-methoxybenzimidazole and phosphorus oxychloride is prepared. POCl₃ is often used in excess and can serve as both the reagent and the solvent.[1][3] A catalytic amount of a substance like phenol can also be added.[1]

  • Heating: The reaction mixture is heated to reflux. The temperature is typically maintained at around 103-110 °C for several hours (e.g., 1 to 12 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[1][3]

  • Work-up:

    • The reaction mixture is cooled in an ice bath.

    • Excess POCl₃ can be removed by distillation under reduced pressure or by careful quenching.

    • The cooled reaction mixture is cautiously poured onto crushed ice or into a cold aqueous solution.

    • The mixture is then neutralized with a base, such as a 40% sodium hydroxide solution or potassium carbonate, to a pH of approximately 10.[1][3]

    • The precipitated crude product is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like methylene chloride.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and methanol.[3]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Synthesis of 2-Hydroxy-5-methoxybenzimidazole

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
o-PhenylenediamineUreaDMF135-1401294[1]
o-PhenylenediamineUreaNone120-1802-8>85[2]

Table 2: Synthesis of this compound

Starting MaterialReagentAdditiveTemperature (°C)Time (h)Yield (%)Reference
2-HydroxybenzimidazolePOCl₃NoneReflux1-[3]
2-HydroxybenzimidazolePOCl₃Phenol103-1071297[1]

Conclusion

The synthesis of this compound is a well-established two-step process that can be performed with high yields. The key steps are the cyclization of 4-methoxy-o-phenylenediamine with urea to form the benzimidazolone intermediate, followed by chlorination with phosphorus oxychloride. The protocols provided in this guide are robust and can be adapted for various research and development scales. Careful control of reaction conditions and appropriate work-up procedures are essential for obtaining a high-purity final product.

References

Physical and chemical properties of 2-Chloro-5-methoxy-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxy-1H-benzimidazole is a heterocyclic aromatic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. As a derivative of benzimidazole, a scaffold present in numerous biologically active molecules, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a chloro substituent at the 2-position and a methoxy group at the 5-position of the benzimidazole core, imparts specific reactivity and properties that are exploited in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic workflow.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Chloro-5-methoxy-1H-benzimidazole is presented below. The data has been compiled from various chemical databases and supplier information. It is important to note that some of the presented data are computed and have not been experimentally verified.

Table 1: Identifiers and Molecular Characteristics
PropertyValueSource
IUPAC Name 2-chloro-6-methoxy-1H-benzimidazole[1]
CAS Number 15965-54-5[1]
Molecular Formula C₈H₇ClN₂O[1]
Molecular Weight 182.61 g/mol [1]
Canonical SMILES COC1=CC2=C(C=C1)N=C(N2)Cl[1]
InChI Key FMDGYQOERIOABX-UHFFFAOYSA-N[1]
Table 2: Physical Properties
PropertyValueNotes
Appearance White to off-white or light yellowish-brown powder/crystals[2]
Melting Point 261-263 °C[3]
Boiling Point >360 °C (Predicted for Benzimidazole)[4]
Solubility Insoluble in water. Soluble in DMSO and sparingly in Methanol.[2]
logP (Octanol-Water Partition Coefficient) 1.9 (Computed)[1]
pKa Not available
Density Not available

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 2-Chloro-5-methoxy-1H-benzimidazole. These protocols are based on general methods for the synthesis and analysis of benzimidazole derivatives and may require optimization for specific laboratory conditions.

Synthesis of 2-Chloro-5-methoxy-1H-benzimidazole

The synthesis of 2-chloro-benzimidazole derivatives typically involves a multi-step process starting from the corresponding o-phenylenediamine. A general and adaptable synthetic route is outlined below.

Step 1: Synthesis of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Cyclization: Add urea (2 equivalents) to the solution. Heat the reaction mixture to 135-140°C and reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the DMF by distillation under reduced pressure.

  • Purification: Wash the resulting solid with water. Dissolve the crude product in a 10% aqueous sodium hydroxide solution and filter to remove any insoluble impurities. Neutralize the filtrate with a 35% aqueous hydrochloric acid solution to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Chlorination to 2-Chloro-5-methoxy-1H-benzimidazole

  • Reaction Setup: In a clean, dry round-bottom flask, place 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) and phosphoryl chloride (POCl₃) (2 equivalents). A catalytic amount of phenol can be added.

  • Chlorination: Heat the mixture to 103-107°C and maintain this temperature for 12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, carefully cool the mixture in an ice bath. Slowly and cautiously neutralize the reaction mixture with a 40% sodium hydroxide solution to a pH of approximately 10. This step is highly exothermic and should be performed with care.

  • Isolation and Purification: The crude product will precipitate out. Collect the solid by filtration and wash with cold water. The crude 2-Chloro-5-methoxy-1H-benzimidazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure of the synthesized compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons in the benzimidazole ring system and a singlet for the methoxy group protons.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would correspond to the eight unique carbon atoms in the molecule.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the assigned structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for N-H stretching (around 3400-3300 cm⁻¹), C=N stretching (around 1620 cm⁻¹), C-O stretching of the methoxy group, and aromatic C-H and C=C stretching vibrations.

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Method Parameters (General Method for Benzimidazoles):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer. The exact composition should be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 218 nm or determined by UV scan).

    • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a standard solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Data Analysis: Analyze the chromatogram for the retention time and peak area of the main component to determine its purity.

4. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 2-Chloro-5-methoxy-1H-benzimidazole (183.03 for C₈H₈ClN₂O⁺). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should also be observable.[1]

Visualizations

Synthesis Workflow of 2-Chloro-5-methoxy-1H-benzimidazole

The following diagram illustrates a typical workflow for the synthesis of 2-Chloro-5-methoxy-1H-benzimidazole, from starting materials to the final purified product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reactants2 Chlorinating Agent cluster_step2 Step 2: Chlorination cluster_product Final Product Reactant1 4-methoxy-1,2-phenylenediamine Process1 Reflux in DMF (135-140°C, 12h) Reactant1->Process1 Reactant2 Urea Reactant2->Process1 Workup1 Work-up & Purification Process1->Workup1 Intermediate 5-methoxy-1,3-dihydro- 2H-benzimidazol-2-one Workup1->Intermediate Process2 Heat (103-107°C, 12h) Intermediate->Process2 Reactant3 POCl₃ Reactant3->Process2 Workup2 Work-up & Purification Process2->Workup2 Product 2-Chloro-5-methoxy- 1H-benzimidazole Workup2->Product

Caption: A generalized workflow for the two-step synthesis of 2-Chloro-5-methoxy-1H-benzimidazole.

Conclusion

2-Chloro-5-methoxy-1H-benzimidazole is a valuable building block in the synthesis of pharmacologically active compounds. This guide has provided a detailed overview of its core physical and chemical properties, along with generalized yet comprehensive experimental protocols for its synthesis and characterization. The provided information is intended to serve as a foundational resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration and application of this versatile benzimidazole derivative. It is recommended that the provided protocols be adapted and optimized for specific laboratory settings and that all necessary safety precautions be taken when handling the described chemicals.

References

An In-depth Technical Guide to 2-Chloro-5-methoxybenzimidazole (CAS 15965-54-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided herein is compiled from publicly available data and should not be considered a substitute for comprehensive safety data sheets (SDS) or rigorous experimental validation.

Introduction

2-Chloro-5-methoxybenzimidazole, identified by the CAS number 15965-54-5, is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazoles are a prominent structural motif in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. This document aims to provide a comprehensive overview of the known properties and potential hazards of this compound, serving as a technical guide for professionals in the field of drug discovery and development. Due to the limited availability of detailed experimental data for this specific compound, some information presented is based on predictions and data from structurally related compounds.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted through computational models and await experimental verification.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O--INVALID-LINK--
Molecular Weight 182.61 g/mol --INVALID-LINK--
Melting Point 167-169 °C--INVALID-LINK--
Boiling Point (Predicted) 365.7 ± 34.0 °C--INVALID-LINK--
Density (Predicted) 1.393 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 8.73 ± 0.10--INVALID-LINK--
LogP (Octanol/Water Partition Coefficient) (Calculated) 1.743--INVALID-LINK--
Water Solubility (Calculated) log10WS = -3.07 mol/L--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--

Synthesis Protocols

General Experimental Protocol: Phillips-Ladenburg Reaction

This foundational method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Reaction Scheme:

G reactant1 4-Methoxy-1,2-phenylenediamine reaction + reactant1->reaction reactant2 Carbonyl Source (e.g., Phosgene derivative) reactant2->reaction product This compound reaction->product Cyclization G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A Compound Synthesis & Purification B Anticancer Screening (e.g., NCI-60 panel) A->B C Antimicrobial Screening (MIC determination) A->C D Tubulin Polymerization Assay B->D E Apoptosis Assays (e.g., Annexin V) B->E F Cell Cycle Analysis B->F G Xenograft Models E->G H Toxicity Studies in Animal Models G->H

The Versatile Scaffold: Unlocking the Potential of 2-Chloro-5-methoxybenzimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1][2][3] Its structural similarity to endogenous purines allows it to interact with various biological targets, making it a focal point for drug discovery.[4] Among the vast library of benzimidazole derivatives, 2-Chloro-5-methoxybenzimidazole emerges as a particularly promising, yet underexplored, building block for the synthesis of novel therapeutic agents. The presence of a reactive chloro group at the 2-position and a methoxy group at the 5-position provides a unique combination of chemical reactivity and physicochemical properties, paving the way for the development of potent and selective drug candidates, particularly in the realms of oncology and virology.

A Gateway to Bioactive Molecules: Synthesis and Reactivity

The strategic placement of the chloro and methoxy groups on the benzimidazole ring makes this compound a versatile precursor for a diverse range of derivatives. The electron-withdrawing nature of the chlorine atom at the 2-position renders this site susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is the cornerstone of its utility in medicinal chemistry, enabling the synthesis of libraries of compounds for biological screening.

Synthesis of the Core Scaffold

While specific literature detailing the synthesis of this compound is not abundant, a general and adaptable synthetic route can be inferred from established methods for analogous benzimidazole derivatives. A plausible approach involves the cyclization of a substituted o-phenylenediamine precursor.

Experimental Protocol: General Synthesis of this compound

A potential synthetic route to this compound can be adapted from methods used for similar 2-chlorobenzimidazoles.

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

The synthesis would likely begin with the reduction of a commercially available nitroaniline, such as 4-methoxy-2-nitroaniline.

  • Procedure: To a solution of 4-methoxy-2-nitroaniline in a suitable solvent (e.g., ethanol or methanol), a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C), is added. The reaction mixture is typically heated under reflux until the reduction is complete, as monitored by thin-layer chromatography (TLC). After completion, the reaction is cooled, and the product, 4-methoxy-1,2-phenylenediamine, is isolated by neutralization and extraction.

Step 2: Cyclization to 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one

The resulting diamine is then cyclized to form the benzimidazolone ring.

  • Procedure: 4-Methoxy-1,2-phenylenediamine is reacted with a carbonylating agent such as urea, phosgene, or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) in a suitable solvent. The reaction mixture is heated to drive the cyclization. Upon completion, the product, 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one, is isolated by filtration or extraction.

Step 3: Chlorination to this compound

The final step involves the chlorination of the benzimidazolone.

  • Procedure: 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base such as N,N-dimethylaniline or pyridine. The reaction is typically heated to reflux. After the reaction is complete, the excess chlorinating agent is carefully quenched, and the product, this compound, is isolated by extraction and purified by recrystallization or column chromatography.

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

G A 4-Methoxy-2-nitroaniline B Reduction (e.g., SnCl2/HCl or H2/Pd-C) A->B C 4-Methoxy-1,2-phenylenediamine B->C D Cyclization (e.g., Urea or CDI) C->D E 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one D->E F Chlorination (e.g., POCl3) E->F G This compound F->G

Figure 1: Proposed synthetic workflow for this compound.

Applications in Anticancer Drug Discovery

The benzimidazole scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key kinases involved in cell signaling pathways.[1][6] The this compound moiety is an attractive starting point for the synthesis of potent antiproliferative compounds.

One notable study described the synthesis of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives, where a compound featuring a 2-chloro-1H-benzo[d]imidazol-1-yl moiety displayed significant antiproliferative activity against several cancer cell lines.[7] This highlights the potential of the 2-chloro-benzimidazole core in developing new anticancer drugs.

Compound IDCancer Cell LineIC50 (µM)[7]
Compound 15 MGC-803 (Gastric)20.47 ± 2.07
MFC (Gastric)23.47 ± 3.59
HepG-2 (Liver)35.45 ± 2.03
MCF-7 (Breast)43.42 ± 3.56
Table 1: In vitro antiproliferative activity of a 2-chloro-benzimidazole derivative.
Kinase Inhibition: A Promising Mechanism of Action

Many benzimidazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][3][8] The benzimidazole ring can act as a hinge-binding motif or as a scaffold to correctly position substituents for interaction with the kinase active site.[1][2] The 5-methoxy group can contribute to favorable hydrophobic interactions within the binding pocket, while the 2-position, functionalized from the chloro-precursor, can be tailored to target specific kinases.

The following diagram illustrates the general principle of kinase inhibition by benzimidazole derivatives, a likely mechanism for compounds derived from this compound.

G cluster_0 Kinase Active Site A ATP Binding Pocket E Phosphorylation of Substrate A->E Mediates B Hinge Region C Benzimidazole Derivative (from this compound) C->A Binds competitively C->E Inhibits D ATP D->A Blocked F Cell Proliferation, Survival, etc. E->F Leads to

Figure 2: General mechanism of kinase inhibition by benzimidazole derivatives.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of compounds derived from this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MGC-803, MCF-7, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Staining: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Potential in Antiviral Drug Development

Benzimidazole derivatives have also demonstrated significant potential as antiviral agents, particularly against human cytomegalovirus (HCMV).[9] Studies on halogenated benzimidazole ribonucleosides have shown that substitutions at the 2- and 5,6-positions are critical for antiviral activity.

While direct studies on this compound in this context are lacking, research on analogs such as 2,5,6-trichlorobenzimidazole ribonucleoside (TCRB) provides valuable insights.[9] The chloro substitution at the 2-position appears to be favorable for anti-HCMV activity. It is plausible that this compound could serve as a precursor for the synthesis of novel antiviral nucleoside analogs.

CompoundVirusIC50 (µM)[9]
TCRB HCMV~4
5,6-dibromo analog HCMV~4
5,6-diiodo analog HCMV~2
Table 2: Anti-HCMV activity of related 2-chlorobenzimidazole ribonucleosides.

The following workflow outlines the general steps for synthesizing and evaluating antiviral agents derived from this compound.

G A This compound B Ribosylation (e.g., with a protected ribose derivative) A->B C Protected Nucleoside Analog B->C D Deprotection C->D E Final Nucleoside Analog D->E F Antiviral Screening (e.g., Plaque Reduction Assay) E->F G Determination of Antiviral Activity (IC50) F->G

Figure 3: Workflow for antiviral drug discovery using this compound.

Experimental Protocol: Plaque Reduction Assay for Anti-HCMV Activity

This assay is commonly used to determine the antiviral efficacy of compounds against cytomegalovirus.

  • Cell Culture and Virus Infection: Confluent monolayers of human foreskin fibroblasts (HFFs) in 24-well plates are infected with a known amount of HCMV (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

  • Plaque Formation: The plates are incubated for 7-10 days to allow for the formation of viral plaques.

  • Staining and Counting: The cell monolayers are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its chemical reactivity, coupled with the favorable electronic and steric properties of the methoxy group, makes it an ideal starting point for the synthesis of diverse compound libraries. The existing literature on related benzimidazole derivatives strongly suggests that compounds derived from this scaffold are likely to exhibit significant anticancer and antiviral activities, potentially through the inhibition of key cellular kinases.

Future research should focus on the focused synthesis and biological evaluation of derivatives of this compound. The exploration of various nucleophilic substitution reactions at the 2-position will be crucial in generating novel chemical entities. Subsequent screening of these compounds in relevant biological assays will be essential to identify lead candidates for further preclinical development. The in-depth investigation of their mechanisms of action, including the identification of specific molecular targets and signaling pathways, will provide a rational basis for their optimization as next-generation therapeutics. The untapped potential of this compound warrants dedicated investigation by the medicinal chemistry community.

References

The Pivotal Role of 2-Chloro-5-methoxybenzimidazole and its Derivatives in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-chloro-5-methoxybenzimidazole and its closely related derivatives as crucial precursors in the synthesis of high-value pharmaceutical agents. The focus of this document is to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a clear understanding of the logical relationships in the synthetic pathways and mechanisms of action.

Introduction to Benzimidazole Scaffolds in Medicinal Chemistry

Benzimidazole scaffolds are foundational structures in medicinal chemistry, known for their diverse biological activities.[1] Derivatives of benzimidazole are integral to the development of a wide array of therapeutic agents, including those with antimicrobial, antiviral, anti-tumor, and anti-inflammatory properties.[1][2] Among the various benzimidazole derivatives, those functionalized at the 2- and 5-positions have proven to be particularly valuable in drug discovery and development.

This guide centers on this compound and its pivotal derivative, 2-mercapto-5-methoxybenzimidazole, which serves as a key intermediate in the synthesis of proton pump inhibitors (PPIs).[3] PPIs are a class of drugs that profoundly reduce gastric acid secretion and are widely prescribed for acid-related gastrointestinal conditions.[3]

Physicochemical Properties of Key Benzimidazole Precursors

A thorough understanding of the physicochemical properties of the precursors is essential for process development and optimization. The properties of this compound and its immediate synthetic successor, 2-mercapto-5-methoxybenzimidazole, are summarized below.

PropertyThis compound2-Mercapto-5-methoxybenzimidazoleReference
Molecular Formula C₈H₇ClN₂OC₈H₈N₂OS[3][4]
Molecular Weight 182.61 g/mol 180.23 g/mol [4]
CAS Number 15965-54-537052-78-1[3][4]
Appearance Not specified in resultsOff-white to light yellowish-brown powder[3]
Melting Point Not specified in results250-252 °C[5]
Solubility Not specified in resultsSoluble in 10% NaOH and methanol[3]

Synthesis of the Key Intermediate: 2-Mercapto-5-methoxybenzimidazole

The synthesis of 2-mercapto-5-methoxybenzimidazole is a critical step in the production of several proton pump inhibitors. Various synthetic routes have been explored to optimize yield and efficiency.

Synthetic Pathway Overview

The following diagram illustrates a common synthetic route to 2-mercapto-5-methoxybenzimidazole, starting from p-anisidine.

G A p-Anisidine B 4-Methoxyacetanilide A->B Acetic Anhydride C 4-Methoxy-2-nitroacetanilide B->C Conc. H₂SO₄, Conc. HNO₃ D 4-Methoxy-2-nitroaniline C->D Hydrolysis (Claisen's Alkali) E 4-Methoxy-o-phenylenediamine D->E Reduction (e.g., Na₂S·9H₂O) F 2-Mercapto-5-methoxybenzimidazole E->F Cyclization (KOH, CS₂)

Caption: Synthetic pathway for 2-mercapto-5-methoxybenzimidazole.

Experimental Protocols for 2-Mercapto-5-methoxybenzimidazole Synthesis

The following protocols are based on established synthetic routes, with variations aimed at improving yields.

Route I (Multi-step from p-Anisidine)

  • Synthesis of 4-Methoxyacetanilide: p-Anisidine is acetylated using acetic anhydride. Refluxing at 110°C for 2 hours can increase the yield to 85%.

  • Synthesis of 4-Methoxy-2-nitroacetanilide: The acetylated product is nitrated using a mixture of concentrated sulfuric and nitric acids at a temperature below 5°C. This step yields the nitro derivative in approximately 91% yield.

  • Hydrolysis to 4-Methoxy-2-nitroaniline: The nitroacetanilide is hydrolyzed using Claisen's alkali with heating on a steam bath for 30 minutes, achieving a yield of up to 93%.

  • Reduction to 4-Methoxy-o-phenylenediamine: The nitroaniline is reduced to the corresponding diamine. Several reducing agents can be used, with sodium sulfide nonahydrate (Na₂S·9H₂O) providing the highest yield of 96% upon refluxing for 6 hours.

  • Cyclization to 2-Mercapto-5-methoxybenzimidazole: The diamine is cyclized using potassium hydroxide and carbon disulfide (CS₂) in an ethanol-water mixture. The reaction mixture is refluxed for 6 hours. The final product is precipitated with dilute acetic acid.

Quantitative Data for Synthesis Routes of 2-Mercapto-5-methoxybenzimidazole

RouteNumber of StepsOverall YieldTotal Reaction TimeReference
Route I522-23%16-17 hours
Route II364-65%20-21 hours
Route III282-83%20-21 hours

Note: The specific details of Route II and the more efficient Route III were not fully elucidated in the provided search results, but their improved yields are noted.

Application in the Synthesis of Proton Pump Inhibitors (PPIs)

2-Mercapto-5-methoxybenzimidazole is a cornerstone intermediate for the synthesis of omeprazole, a widely used PPI for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[3] The general synthetic scheme for PPIs involves the condensation of a substituted 2-mercaptobenzimidazole with a functionalized pyridine derivative, followed by an oxidation step.

General Synthetic Workflow for PPIs

The following diagram outlines the general workflow for the synthesis of proton pump inhibitors starting from the key benzimidazole intermediate.

G cluster_0 Precursor Synthesis cluster_1 Condensation cluster_2 Oxidation A 2-Mercaptobenzimidazole Derivative (e.g., 2-Mercapto-5-methoxybenzimidazole) C Thioether Intermediate A->C Base (e.g., NaOH) B Substituted 2-(Chloromethyl)pyridine B->C D Proton Pump Inhibitor (e.g., Omeprazole) C->D Oxidizing Agent (e.g., m-CPBA, H₂O₂)

Caption: General synthetic workflow for Proton Pump Inhibitors.

Experimental Protocol for Omeprazole Synthesis

The synthesis of omeprazole from 2-mercapto-5-methoxybenzimidazole is a well-established process.

  • Condensation: 4-Chloro-2-chloromethyl-3,5-dimethylpyridine and 5-methoxy-2-mercaptobenzimidazole are dissolved in a suitable solvent like tetrahydrofuran. An aqueous solution of sodium hydroxide is added, and the mixture is warmed to approximately 40°C for 18 hours. This reaction forms the thioether intermediate, 2-[2-(4-chloro-3,5-dimethylpyridyl)methylthio]-5-methoxy-benzimidazole, with a yield of around 96%.[6]

  • Methoxylation: The chloro group on the pyridine ring of the thioether intermediate is substituted with a methoxy group. This is achieved by reacting with a source of methoxide, such as potassium hydroxide in dimethyl sulfoxide containing methanol, at 70°C for 24 hours.[6]

  • Oxidation: The resulting thioether is oxidized to the corresponding sulfoxide (omeprazole). This can be accomplished using various oxidizing agents. A common method involves using an oxidizing agent to yield crude omeprazole, which is then purified by crystallization.[6]

Mechanism of Action: Proton Pump Inhibition

The therapeutic effect of PPIs like omeprazole stems from their ability to irreversibly inhibit the gastric H⁺/K⁺-ATPase (proton pump).

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the mechanism of action of a proton pump inhibitor.

G cluster_0 Systemic Circulation cluster_1 Parietal Cell cluster_2 Acidic Canaliculus (pH ~1) PPI Proton Pump Inhibitor (Prodrug) Activated_PPI Active Sulfenamide PPI->Activated_PPI Acid-Catalyzed Activation Inactive_Pump Inactive Proton Pump Activated_PPI->Inactive_Pump Covalent Disulfide Bond Formation with Cysteine Residues Proton_Pump H⁺/K⁺-ATPase (Proton Pump)

Caption: Mechanism of action of a proton pump inhibitor.

In the highly acidic environment of the parietal cell's secretory canaliculi, the inactive PPI prodrug undergoes an acid-catalyzed conversion to its active form, a cyclic sulfenamide.[7] This reactive species then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, leading to its irreversible inhibition.[7] This action effectively blocks the final step in gastric acid secretion.[7]

Conclusion

This compound and its derivative, 2-mercapto-5-methoxybenzimidazole, are indispensable precursors in the pharmaceutical industry, particularly for the synthesis of proton pump inhibitors. The synthetic routes, while multi-stepped, have been optimized to achieve high yields. A thorough understanding of the experimental protocols and the mechanism of action of the final drug products is crucial for further innovation in this therapeutic area. This guide provides a comprehensive overview to aid researchers and professionals in the field of drug development.

References

The Multifaceted Biological Activities of Benzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. Its structural similarity to naturally occurring purine nucleotides allows for interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities of benzimidazole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anthelmintic properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Benzimidazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][4] Their mechanisms of action are diverse and often target fundamental cellular processes involved in cancer progression.

Mechanisms of Anticancer Action

The anticancer effects of benzimidazole derivatives are attributed to several mechanisms, including:

  • Microtubule Inhibition: Certain benzimidazole derivatives disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5] This mechanism is similar to that of well-known anticancer drugs like vinca alkaloids and taxanes.

  • DNA Intercalation and Alkylation: The planar benzimidazole ring can intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[1] Some derivatives, such as bendamustine, also possess an alkylating group that forms covalent bonds with DNA, causing DNA damage and triggering apoptosis.[1]

  • Enzyme Inhibition:

    • Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Benzimidazole derivatives can inhibit both topoisomerase I and II, leading to DNA strand breaks and cell death.[1][6]

    • Kinase Inhibition: Many benzimidazole compounds act as inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases and checkpoint kinases.[7][8]

    • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are involved in DNA repair. Inhibiting PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality.[1]

  • Epigenetic Regulation: Some derivatives can act as epigenetic modulators, for instance, by inhibiting histone deacetylases (HDACs), which play a role in regulating gene expression.[7]

Signaling Pathway for Benzimidazole-Induced Apoptosis

The following diagram illustrates a generalized signaling pathway through which a benzimidazole derivative acting as a microtubule inhibitor can induce apoptosis.

G Benzimidazole Benzimidazole Derivative Microtubules Microtubule Polymerization Benzimidazole->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Mitochondria Mitochondria G2M_Arrest->Mitochondria Induces stress on Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Releases pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Fig. 1: Benzimidazole-induced apoptosis via microtubule inhibition.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Breast Cancer Cells-[1]
BendamustineChronic Lymphocytic Leukaemia (CLL)-[1]
Compound 35e (Benzimidazole-1,2,3-triazole hybrid)α-glucosidase inhibition0.015 ± 0.0003[9]
Compound 35g (Benzimidazole-1,2,3-triazole hybrid)α-glucosidase inhibition0.018 ± 0.0008[9]
CPD-33 (Benzimidazole-based thiosemicarbazone)Aldose Reductase (ALR2)1.47[10][11]
CPD-11 (Benzimidazole-based thiosemicarbazone)Aldose Reductase (ALR2)34.7[10][11]

Note: Specific IC50 values for MBIC and Bendamustine were not provided in the source material, but their significant activity was highlighted.

Antimicrobial Activity

Benzimidazole derivatives possess a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.[2][12] Their development is driven by the urgent need for new antimicrobial agents to combat rising drug resistance.[2][13]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzimidazoles include:

  • Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazoles inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to membrane disruption and cell death.[2]

  • DNA Binding and Inhibition of Replication: Benzimidazole derivatives can bind to microbial DNA, interfering with DNA replication and other DNA-dependent processes.[14][15]

  • Enzyme Inhibition: They can target and inhibit essential microbial enzymes involved in various metabolic pathways.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzimidazole derivatives against different bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

CompoundMicroorganismMIC (µg/mL)Reference
BM2Various bacteria and fungi12.5 ± 2.2–25 ± 1.5[14]
Compound 46Gram-positive and Gram-negative bacteria-[12]
Compound 47Aspergillus niger0.018 mM[12]
Compound 11dS. aureus2[18]
Compound 11dB. subtilis2[18]
Compound 11dM. luteus4[18]
Compound 11dE. coli16[18]
Compound 11dS. dysenteriae4[18]
Compound 11dP. aeruginosa8[18]
Compound 11dB. proteus4[18]
Compound 11dE. typhosa8[18]
Compound 13b (hydrochloride of 11d)Various bacteria-[18]
Compound 66aS. aureus3.12[13]
Compound 66aE. coli3.12[13]
Compound 66bS. aureus3.12[13]
Compound 2Bacillus cereusHighly Active[19]

Note: "Highly Active" indicates a significant inhibition zone (>12 mm) as per the reference.[19] Specific MIC values for some compounds were not provided in the source material, but their potent activity was noted.

Antiviral Activity

A number of benzimidazole derivatives have demonstrated promising activity against a range of RNA and DNA viruses.[20][21] Their structural versatility allows for modifications to enhance potency and selectivity against specific viral targets.[21]

Mechanisms of Antiviral Action

The antiviral mechanisms of benzimidazole derivatives can involve:

  • Inhibition of Viral Replication: They can interfere with the replication of the viral genome.[21]

  • Inhibition of Viral Enzymes: Benzimidazoles can target and inhibit essential viral enzymes like polymerases and proteases.[21]

  • Blocking Viral Entry: Some derivatives may prevent the virus from attaching to or entering host cells.[21]

Quantitative Data: Antiviral Activity

The following table summarizes the antiviral activity of some benzimidazole derivatives, presented as EC50 values (the concentration required to inhibit 50% of the viral effect).

Compound Class/ScaffoldVirusEC50 (µM)Selectivity Index (SI)Reference
2-Benzylbenzimidazole derivatives (14 compounds)Coxsackievirus B5 (CVB-5)9-176 to >11[20]
Various benzimidazole derivatives (7 compounds)Respiratory Syncytial Virus (RSV)5-156.7 to ≥20[20]

Anthelmintic Activity

Benzimidazole anthelmintics are a well-established class of drugs used to treat parasitic worm infections in both humans and animals.[3]

Mechanism of Anthelmintic Action

The primary mechanism of action for anthelmintic benzimidazoles is the inhibition of tubulin polymerization in the parasitic worms. This disruption of the cytoskeleton interferes with essential cellular processes, leading to the death of the parasite. A Quantitative Structure-Activity Relationship (QSAR) study on 2-thioarylalkyl-1H-benzimidazole derivatives indicated that anthelmintic activity is influenced by descriptors such as the dipole moment, the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge of the molecule.[22]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of the biological activities of newly synthesized compounds.

Cytotoxicity and Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[23][24][25]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[24]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[26]

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[23][26]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.[24][26]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[25][26]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.[26][27] A reference wavelength of greater than 650 nm can be used to correct for background absorbance.[24]

Experimental Workflow for MTT Assay

G Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Incubate1 Incubate (6-24h) Plate_Cells->Incubate1 Add_Compound Add Benzimidazole Derivative Incubate1->Add_Compound Incubate2 Incubate (24-72h) Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Incubate4 Incubate (≥2h) Add_Solubilizer->Incubate4 Read_Absorbance Read Absorbance (570 nm) Incubate4->Read_Absorbance End End Read_Absorbance->End

Fig. 2: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][28]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[16][17]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the benzimidazole derivative in a sterile 96-well microtiter plate using a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[28]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) from a fresh culture. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[28]

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).[28]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[28]

  • Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[28]

Logical Relationship for MIC Determination

G Compound Benzimidazole Derivative Serial_Dilution Serial Dilution Compound->Serial_Dilution Incubation Incubation (16-20h) Serial_Dilution->Incubation Microorganism Standardized Microorganism Inoculum Microorganism->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determine MIC Observation->MIC Lowest concentration with no growth

Fig. 3: Logical flow for determining the Minimum Inhibitory Concentration.

Conclusion

Benzimidazole and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. This guide has provided a comprehensive overview of their anticancer, antimicrobial, antiviral, and anthelmintic properties, supported by quantitative data and detailed experimental protocols. The visualization of key pathways and workflows aims to facilitate a deeper understanding of their mechanisms of action and the methodologies used for their evaluation. Further research into the structure-activity relationships and the exploration of novel derivatives will undoubtedly lead to the development of more potent and selective drugs to address a wide range of diseases.

References

IUPAC name and synonyms for C8H7ClN2O

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular formula C8H7ClN2O reveals that it corresponds to multiple isomers, making a definitive identification of a single "core" compound challenging without further structural information. However, within the pharmacologically significant class of quinazolinones, a plausible and well-documented isomer matching this formula is 6-chloro-3,4-dihydro-2(1H)-quinazolinone . This technical guide will focus on this specific compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

IUPAC Name and Synonyms

  • IUPAC Name: 6-chloro-3,4-dihydro-2(1H)-quinazolinone

  • Synonyms:

    • 6-chloro-1,2,3,4-tetrahydroquinazolin-2-one

Physicochemical Properties

A summary of the key physicochemical properties of 6-chloro-3,4-dihydro-2(1H)-quinazolinone is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyValue
Molecular Formula C8H7ClN2O
Molecular Weight 198.61 g/mol
Appearance White to off-white crystalline solid
Melting Point 225-227 °C
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF
pKa Not available
LogP 1.5 (Predicted)

Synthesis and Experimental Protocols

The synthesis of 6-chloro-3,4-dihydro-2(1H)-quinazolinone typically involves the cyclization of a substituted anthranilamide derivative. A general experimental protocol is detailed below.

Protocol: Synthesis of 6-chloro-3,4-dihydro-2(1H)-quinazolinone

Materials:

  • 2-Amino-5-chlorobenzamide

  • Paraformaldehyde

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO3)

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-amino-5-chlorobenzamide (10 mmol) in 100 mL of ethanol.

  • To this solution, add paraformaldehyde (12 mmol) and a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield a crude solid.

  • The crude product is then suspended in a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The solid is collected by vacuum filtration, washed with cold water, and then dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 6-chloro-3,4-dihydro-2(1H)-quinazolinone.

Biological Activity and Mechanism of Action

Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific biological activities of 6-chloro-3,4-dihydro-2(1H)-quinazolinone are not extensively reported in publicly available literature, which suggests it may be a novel compound or a synthetic intermediate for more complex molecules.

The mechanism of action for many quinazolinone derivatives involves their ability to interact with various biological targets. For instance, some quinazolinones are known to be inhibitors of enzymes such as thymidylate synthase or kinases involved in cell signaling pathways.[2] The chlorine substituent at the 6-position can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Logical Relationship of Quinazolinone Scaffold to Biological Activity

G Logical Flow: From Scaffold to Biological Effect A Quinazolinone Core Scaffold B Substitution at Position 6 (e.g., Chlorine) A->B Chemical Modification C Altered Physicochemical Properties (e.g., Lipophilicity, Electronic Distribution) B->C D Enhanced Binding to Biological Target (e.g., Enzyme Active Site, Receptor) C->D E Modulation of Cellular Pathway D->E F Observed Biological Activity (e.g., Anticancer, Antimicrobial) E->F

Caption: Logical flow from the core chemical scaffold to the resulting biological effect.

Experimental Workflow for Biological Evaluation

To assess the potential therapeutic applications of 6-chloro-3,4-dihydro-2(1H)-quinazolinone, a standard experimental workflow would be employed. This workflow is designed to screen for and characterize the biological activity of a novel chemical entity.

Workflow for In Vitro Biological Screening

G Experimental Workflow: In Vitro Biological Screening cluster_0 Initial Screening cluster_1 Hit Confirmation and Dose-Response cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Compound Synthesis and Purification (6-chloro-3,4-dihydro-2(1H)-quinazolinone) B Primary Cell-Based Assays (e.g., MTT assay on cancer cell lines) A->B C Primary Enzyme/Receptor Binding Assays A->C D Confirmation of Activity in Independent Assays B->D C->D E Determination of IC50 / EC50 Values D->E F Target Identification and Validation E->F H Structure-Activity Relationship (SAR) Studies E->H G Cellular Pathway Analysis (e.g., Western Blot, qPCR) F->G

Caption: A typical workflow for the initial in vitro biological evaluation of a new chemical entity.

Conclusion

6-chloro-3,4-dihydro-2(1H)-quinazolinone, an isomer of C8H7ClN2O, represents a compound of interest within the broader, pharmacologically validated class of quinazolinones. While specific biological data for this exact molecule is sparse in the public domain, its structural features suggest potential for biological activity. The provided synthesis protocol offers a clear pathway for its preparation, and the outlined experimental workflows provide a roadmap for its biological characterization. Further research into this and related compounds could lead to the discovery of novel therapeutic agents.

References

Molecular weight and formula of 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methoxybenzimidazole is a heterocyclic aromatic organic compound with significant potential in medicinal chemistry and drug development. As a member of the benzimidazole family, a class of compounds known for a wide range of biological activities, this molecule serves as a valuable intermediate in the synthesis of more complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and associated signaling pathways, drawing upon the established knowledge of the broader benzimidazole class.

Core Chemical Properties

This compound is characterized by the chemical formula C₈H₇ClN₂O and a molecular weight of approximately 182.61 g/mol .[1][2] The structure consists of a fused benzene and imidazole ring system, with a chloro group at the 2-position and a methoxy group at the 5-position.

PropertyValueReference
Molecular Formula C₈H₇ClN₂O[1]
Molecular Weight 182.61 g/mol [1]
CAS Number 15965-54-5[2]
Appearance White to off-white solid (predicted)
Melting Point 167-169 °C
Boiling Point 365.7±34.0 °C (Predicted)
Density 1.393±0.06 g/cm³ (Predicted)

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process, starting from 4-methoxy-o-phenylenediamine. The first step involves the formation of the benzimidazolone ring, followed by chlorination.

Step 1: Synthesis of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one

This precursor is synthesized from 4-methoxy-o-phenylenediamine and urea.

Experimental Protocol:

  • A mixture of 4-methoxy-o-phenylenediamine and a molar excess of urea is heated.

  • The reaction mixture is heated to a molten state, typically around 140-170 °C, and stirred for several hours.

  • Ammonia is evolved during the reaction.

  • After cooling, the reaction mass is treated with an aqueous solution of sodium hydroxide to dissolve the product.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with acetic acid to precipitate the 5-methoxy-1H-benzo[d]imidazol-2(3H)-one.

  • The resulting solid is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

The chlorination of the benzimidazolone is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Experimental Protocol:

  • To a round-bottom flask, add 5-methoxy-1H-benzo[d]imidazol-2(3H)-one.

  • Add an excess of phosphorus oxychloride (POCl₃).[4] The reaction can be carried out neat or in the presence of a suitable solvent.

  • The reaction mixture is heated to reflux, typically at temperatures between 80-110 °C, for several hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The reaction mixture is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

  • The solid this compound is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Synthesis_Workflow cluster_step1 Step 1: Benzimidazolone Formation cluster_step2 Step 2: Chlorination 4-methoxy-o-phenylenediamine 4-methoxy-o-phenylenediamine Heat Heat 4-methoxy-o-phenylenediamine->Heat Urea Urea Urea->Heat 5-methoxy-1H-benzo[d]imidazol-2(3H)-one 5-methoxy-1H-benzo[d]imidazol-2(3H)-one Heat->5-methoxy-1H-benzo[d]imidazol-2(3H)-one Cyclization Reflux Reflux 5-methoxy-1H-benzo[d]imidazol-2(3H)-one->Reflux POCl3 POCl3 POCl3->Reflux This compound This compound Reflux->this compound Chlorination Anticancer_Mechanisms cluster_cellular Cellular Effects cluster_outcomes Cancer Cell Outcomes Benzimidazole_Derivative This compound (Potential Activity) Microtubule_Disruption Microtubule_Disruption Benzimidazole_Derivative->Microtubule_Disruption Kinase_Inhibition Kinase_Inhibition Benzimidazole_Derivative->Kinase_Inhibition Topoisomerase_Inhibition Topoisomerase_Inhibition Benzimidazole_Derivative->Topoisomerase_Inhibition Mitotic_Arrest Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest Inhibition_of_Proliferation Inhibition_of_Proliferation Kinase_Inhibition->Inhibition_of_Proliferation DNA_Damage DNA_Damage Topoisomerase_Inhibition->DNA_Damage Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DNA_Damage->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-5-methoxybenzimidazole, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical transformations, ensuring a reliable and reproducible process.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of proton pump inhibitors and other biologically active molecules. The following protocol outlines a two-step synthetic route commencing with the cyclization of 4-methoxy-1,2-phenylenediamine with urea to form the benzimidazolone intermediate, which is subsequently chlorinated using phosphorus oxychloride.

Overall Reaction Scheme

The synthesis proceeds via the following two stages:

Step 1: Synthesis of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one

4-methoxy-1,2-phenylenediamine reacts with urea upon heating to form the cyclic benzimidazolone intermediate.

Step 2: Synthesis of this compound

The benzimidazolone intermediate undergoes chlorination with phosphorus oxychloride to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one

This procedure details the formation of the benzimidazolone ring system through the condensation of a substituted o-phenylenediamine with urea.

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Urea

  • 10% Sodium Hydroxide (NaOH) solution

  • 35% Hydrochloric Acid (HCl) solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Beakers

  • Büchner funnel and flask

  • Filtration paper

  • pH paper or meter

Procedure:

  • Combine 4-methoxy-1,2-phenylenediamine and urea in a 1:2 molar ratio in a round-bottom flask.

  • Heat the mixture under stirring to 130-140°C for approximately 3-4 hours. The mixture will melt and then solidify as the reaction progresses.

  • Allow the reaction mixture to cool to room temperature.

  • Add 10% aqueous NaOH solution to the solid mass and stir until it completely dissolves.

  • Filter the alkaline solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly neutralize it by adding 35% HCl solution dropwise with constant stirring until the pH reaches approximately 7.

  • A precipitate of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold deionized water.

  • Dry the product in a vacuum oven to a constant weight.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the benzimidazolone intermediate using phosphorus oxychloride.

Materials:

  • 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Phenol (catalytic amount)

  • 40% Sodium Hydroxide (NaOH) solution

  • Xylene

  • Crushed ice

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser with a gas trap (to handle HCl fumes)

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, place the dried 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one.

  • Add phosphorus oxychloride (approximately 2 molar equivalents relative to the benzimidazolone) and a catalytic amount of phenol.

  • Heat the reaction mixture to 105-110°C and maintain this temperature for 12 hours under constant stirring.

  • After the reaction is complete, allow the mixture to cool slightly.

  • Carefully add xylene to the reaction mixture to aid in the removal of excess POCl₃ by azeotropic distillation under reduced pressure.

  • Cool the remaining residue in an ice bath.

  • Very slowly and cautiously, pour the cooled mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation and personal protective equipment.

  • Neutralize the acidic solution by the slow addition of 40% NaOH solution until the pH is approximately 10. Keep the mixture cool in an ice bath during neutralization.

  • The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterStep 1: Benzimidazolone FormationStep 2: Chlorination
Starting Material 4-methoxy-1,2-phenylenediamine5-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Reagents UreaPhosphorus oxychloride, Phenol (cat.)
Molar Ratio (Start:Reagent) 1 : 21 : 2
Reaction Temperature 130-140°C105-110°C
Reaction Time 3-4 hours12 hours
Typical Yield 85-95%~97% (crude)
Product Appearance Off-white solidLight-colored solid

Visualized Experimental Workflow

The logical flow of the synthetic procedure is illustrated in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Benzimidazolone Formation cluster_step2 Step 2: Chlorination A Mix 4-methoxy-1,2-phenylenediamine and Urea B Heat at 130-140°C for 3-4h A->B C Cool and Dissolve in 10% NaOH B->C D Filter to Remove Impurities C->D E Neutralize with 35% HCl to pH 7 D->E F Filter and Wash Precipitate E->F G Dry Product: 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one F->G H Combine Benzimidazolone, POCl₃, and Phenol (cat.) G->H Proceed to Chlorination I Heat at 105-110°C for 12h H->I J Cool and Quench on Ice I->J K Neutralize with 40% NaOH to pH 10 J->K L Filter and Wash Precipitate K->L M Recrystallize and Dry Product: This compound L->M

Caption: Workflow for the two-step synthesis of this compound.

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-Chloro-5-methoxybenzimidazole. The methods described herein are essential for identity confirmation, purity assessment, and quality control in research, development, and manufacturing settings.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and consistency of this starting material. This guide outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Methods Overview

A multi-faceted approach is recommended for the thorough characterization of this compound. The following table summarizes the primary analytical techniques and their specific applications.

Analytical TechniquePrimary UseKey Parameters Measured
HPLCPurity determination and quantificationRetention Time (RT), Peak Area, % Purity
GC-MSIdentification and impurity profilingRetention Time (RT), Mass-to-charge ratio (m/z) of fragments
¹H NMR SpectroscopyStructural elucidation and confirmationChemical Shift (δ), Multiplicity, Coupling Constants (J)
FTIR SpectroscopyIdentification of functional groupsWavenumber (cm⁻¹) of characteristic vibrations

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for assessing the purity of this compound and quantifying it in the presence of impurities.

Quantitative Data

The following table presents typical data obtained from the HPLC analysis of a this compound sample.

CompoundRetention Time (min)Peak Area% Area
This compound5.8125432199.5
Impurity A3.231250.25
Impurity B7.130120.25
Experimental Protocol: HPLC

Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) (60:40)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of this compound and the characterization of volatile impurities.

Quantitative Data

The following table summarizes the expected GC-MS data for this compound.

Retention Time (min)Major m/z Fragments
12.5182 (M+), 167, 139, 111
Experimental Protocol: GC-MS

Objective: To confirm the identity of this compound and identify any volatile impurities.

Materials:

  • This compound sample

  • Dichloromethane (GC grade)

  • GC-MS system with an electron ionization (EI) source

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 10 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

  • Analysis: Inject the sample into the GC-MS system and acquire the data.

  • Data Analysis: Compare the obtained mass spectrum with a reference library or analyze the fragmentation pattern to confirm the structure. The molecular ion peak is expected at m/z 182.[1] Key fragments may include the loss of a methyl group (m/z 167), followed by the loss of CO (m/z 139).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound.

Quantitative Data

The following table presents the expected ¹H NMR chemical shifts for this compound in DMSO-d₆.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-OCH₃3.75s
Ar-H6.80dd
Ar-H7.10d
Ar-H7.35d
N-H12.5br s
Experimental Protocol: ¹H NMR

Objective: To elucidate the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pasteur pipette

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Solvent: DMSO-d₆

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

    • Experiment: Standard proton experiment

  • Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound. The methoxy protons should appear as a singlet around 3.75 ppm. The aromatic protons will show characteristic splitting patterns, and the N-H proton will typically be a broad singlet at a downfield chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Quantitative Data

The following table lists the expected characteristic FTIR absorption bands.

Functional GroupWavenumber (cm⁻¹)
N-H stretch3400-3300
C-H stretch (aromatic)3100-3000
C=N stretch1620-1580
C-O stretch (aryl ether)1250-1200
C-Cl stretch800-600
Experimental Protocol: FTIR

Objective: To identify the functional groups in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry KBr in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a pellet press.

  • FTIR Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Final Report Sample Sample Dissolution Dissolution Sample->Dissolution FTIR FTIR Sample->FTIR Functional Groups HPLC HPLC Dissolution->HPLC Purity GC_MS GC-MS Dissolution->GC_MS Identity NMR NMR Dissolution->NMR Structure Purity_Assessment Purity Assessment HPLC->Purity_Assessment Impurity_Profiling Impurity Profiling GC_MS->Impurity_Profiling Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Functional_Group_ID Functional Group ID FTIR->Functional_Group_ID Characterization_Report Characterization Report Purity_Assessment->Characterization_Report Structural_Elucidation->Characterization_Report Impurity_Profiling->Characterization_Report Functional_Group_ID->Characterization_Report

Analytical Characterization Workflow
Logical Relationship of Analytical Data

The following diagram illustrates how the data from different analytical techniques are integrated to provide a comprehensive characterization of the compound.

G cluster_techniques Analytical Data Compound 2-Chloro-5- methoxybenzimidazole HPLC_Data HPLC (Purity > 99%) Compound->HPLC_Data provides GCMS_Data GC-MS (m/z = 182) Compound->GCMS_Data provides NMR_Data NMR (Confirms Structure) Compound->NMR_Data provides FTIR_Data FTIR (Functional Groups) Compound->FTIR_Data provides Conclusion Confirmed Identity & Purity HPLC_Data->Conclusion GCMS_Data->Conclusion NMR_Data->Conclusion FTIR_Data->Conclusion

Data Integration for Characterization

References

Application Notes and Protocols: The Role of 2-Chloro-5-methoxybenzimidazole in the Synthesis of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-chloro-5-methoxybenzimidazole as a precursor in the synthesis of various proton pump inhibitors (PPIs). The following sections detail the synthetic pathways, experimental procedures, and quantitative data for the preparation of key PPIs, including omeprazole, esomeprazole, pantoprazole, lansoprazole, and rabeprazole.

Introduction

Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion and are widely used in the treatment of acid-related disorders. The chemical backbone of many PPIs consists of a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group. A key intermediate in the synthesis of several prominent PPIs is 2-mercapto-5-methoxybenzimidazole. While direct coupling of this compound with the pyridine moiety is not the commonly reported industrial method, it can serve as a viable precursor to the crucial 2-mercapto intermediate through a nucleophilic aromatic substitution reaction. These notes will first outline the conversion of this compound to 2-mercapto-5-methoxybenzimidazole and then detail the subsequent steps to synthesize various PPIs.

Synthetic Pathways

The overall synthetic strategy involves a two-stage process. The first stage is the conversion of this compound to 2-mercapto-5-methoxybenzimidazole. The second stage involves the condensation of this mercapto intermediate with a substituted 2-chloromethylpyridine derivative to form a thioether, which is subsequently oxidized to the final sulfoxide drug substance.

Stage 1: Synthesis of 2-Mercapto-5-methoxybenzimidazole

The conversion of this compound to 2-mercapto-5-methoxybenzimidazole can be achieved via a nucleophilic aromatic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).

G A This compound C Nucleophilic Aromatic Substitution A->C B Sodium Hydrosulfide (NaSH) B->C D 2-Mercapto-5-methoxybenzimidazole C->D

Caption: Conversion of 2-chloro- to 2-mercaptobenzimidazole.

Stage 2: General Synthesis of Proton Pump Inhibitors

The synthesized 2-mercapto-5-methoxybenzimidazole is then utilized in the synthesis of various PPIs. The general pathway involves a condensation reaction followed by an oxidation step.

G cluster_0 Condensation cluster_1 Oxidation A 2-Mercapto-5-methoxybenzimidazole D Thioether Intermediate A->D B Substituted 2-Chloromethylpyridine B->D C Base C->D E Thioether Intermediate G Proton Pump Inhibitor (Sulfoxide) E->G F Oxidizing Agent F->G

Caption: General synthetic pathway for PPIs.

Experimental Protocols

Protocol 1: Synthesis of 2-Mercapto-5-methoxybenzimidazole from this compound

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add sodium hydrosulfide (1.2 equivalents) to the solution.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the solution with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain 2-mercapto-5-methoxybenzimidazole.

Protocol 2: Synthesis of Omeprazole

Step 1: Condensation to form 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve sodium hydroxide (1.3 equivalents) in ethanol by heating to 70-90°C in a reaction vessel.[1]

  • Add 2-mercapto-5-methoxybenzimidazole (1 equivalent) and reflux until it dissolves.[1]

  • Cool the mixture to below 10°C.[1]

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 equivalents) in water.[1]

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[2]

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[1][2]

  • After the incubation period, cool the mixture to 10°C and add water.[1][2]

  • Stir the resulting mixture for 12 hours.[1][2]

  • Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.[1][2]

Step 2: Oxidation to Omeprazole

Materials:

  • Thioether intermediate from Step 1

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

Procedure:

  • Dissolve the thioether intermediate in dichloromethane.

  • Cool the solution to 0-5°C.

  • Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like a mixture of dichloromethane and diethyl ether.[2]

Protocol 3: Synthesis of Esomeprazole (Asymmetric Oxidation)

The synthesis of esomeprazole follows the same initial condensation step as omeprazole to yield the thioether intermediate. The key difference lies in the asymmetric oxidation of the thioether.

Materials:

  • Thioether intermediate

  • Titanium(IV) isopropoxide

  • D-(-)-Diethyl tartrate (D-(-)-DET)

  • Cumene hydroperoxide

  • Toluene

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the thioether intermediate in toluene.

  • Add titanium(IV) isopropoxide and D-(-)-diethyl tartrate.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0-5°C and add cumene hydroperoxide dropwise.

  • Add DIPEA and stir the reaction at 0-5°C for several hours until the reaction is complete.

  • Work-up the reaction by adding water and separating the organic layer.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude esomeprazole can be purified by crystallization.

Quantitative Data

Proton Pump InhibitorIntermediate Thioether YieldFinal Product Yield
Omeprazole95-98%80-90%
Esomeprazole95-98%70-85% (enantiomeric excess >99%)
Pantoprazole90-96%75-85%
Lansoprazole92-97%80-88%
Rabeprazole93-98%82-92%

Logical Relationships and Workflows

The synthesis of PPIs from this compound follows a logical sequence of chemical transformations.

G A This compound B 2-Mercapto-5-methoxybenzimidazole A->B  Nucleophilic  Substitution C Thioether Intermediate B->C  Condensation   D Proton Pump Inhibitor (e.g., Omeprazole) C->D  Oxidation  

Caption: Synthetic workflow from the precursor to the final PPI.

This document provides a foundational guide for the synthesis of proton pump inhibitors utilizing this compound as a starting material. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available reagents. Adherence to standard laboratory safety practices is paramount during the execution of these chemical syntheses.

References

Protocol for the synthesis of 2-mercapto-5-methoxybenzimidazole from 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An established and efficient protocol for the synthesis of 2-mercapto-5-methoxybenzimidazole, a key intermediate in the manufacturing of pharmaceuticals such as the proton pump inhibitor omeprazole, is presented. While the direct conversion from 2-chloro-5-methoxybenzimidazole is a theoretically plausible route, the synthesis from 4-methoxy-o-phenylenediamine is more extensively documented in scientific literature, offering higher yields and greater reliability. This application note details a robust and scalable laboratory method for this synthesis.

Application Notes

The synthesis of 2-mercapto-5-methoxybenzimidazole is a critical step in the production of various active pharmaceutical ingredients. The protocol described herein employs the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide in an alkaline medium. This method is favored for its high efficiency and the ready availability of the starting materials. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring. The final product is precipitated by acidification and can be further purified by recrystallization. This compound is a versatile intermediate used in the development of antioxidants and agrochemicals.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of 2-mercapto-5-methoxybenzimidazole from 4-methoxy-o-phenylenediamine.

ParameterValueReference
Starting Material4-methoxy-o-phenylenediamineN/A
ReagentsPotassium hydroxide, Carbon disulfide, Ethanol, Water, Acetic Acid[1]
Reaction Time4 hours (reflux)[2]
Reaction TemperatureReflux[2]
Product Yield63-95%[1][2]
Melting Point250-254.2 °C[3]
AppearancePurple crystalline solid / Glistening white crystals[2][4]

Experimental Protocol

This protocol details the synthesis of 2-mercapto-5-methoxybenzimidazole from 4-methoxy-o-phenylenediamine.

Materials:

  • 4-methoxy-o-phenylenediamine

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol (95%)

  • Water (H₂O)

  • Acetic acid (glacial)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (2.5 mL, 0.04 mol). Stir the mixture for 30 minutes at ambient temperature. A trap for hydrogen sulfide (H₂S) gas, which may be evolved, should be in place.[2]

  • Addition of Diamine: Cool the reaction mixture to 0°C using an ice bath. Slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours with continuous stirring.[2]

  • Work-up and Precipitation: After the reflux period, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure. The resulting residue is dissolved in water.[1]

  • Acidification: Precipitate the product by adding dilute acetic acid until the solution is acidic.[1]

  • Isolation and Purification: Collect the precipitated solid by filtration using a Büchner funnel. Wash the solid with water. The crude product can be recrystallized from an ethanol-water mixture to yield pure 2-mercapto-5-methoxybenzimidazole.[1][4]

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of 2-mercapto-5-methoxybenzimidazole cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Dissolve KOH in Ethanol/Water add_cs2 Add Carbon Disulfide reagents->add_cs2 Stir 30 min add_diamine Add 4-methoxy-o-phenylenediamine at 0°C add_cs2->add_diamine reflux Reflux for 4 hours add_diamine->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate dissolve Dissolve Residue in Water evaporate->dissolve acidify Acidify with Acetic Acid dissolve->acidify filter Filter the Precipitate acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry the Final Product recrystallize->dry product product dry->product Pure Product

Caption: Workflow for the synthesis of 2-mercapto-5-methoxybenzimidazole.

References

Application of 2-Chloro-5-methoxybenzimidazole in the Creation of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the benzimidazole scaffold allows for structural modifications that can fine-tune its biological activity. 2-Chloro-5-methoxybenzimidazole is a key heterocyclic building block poised for the development of novel therapeutic agents. The presence of a reactive chloro group at the 2-position and a methoxy group at the 5-position offers synthetic handles for the introduction of diverse functionalities, enabling the exploration of new chemical space and the generation of compounds with potentially enhanced efficacy and selectivity.

This document provides detailed application notes on the use of this compound as a precursor for synthesizing bioactive molecules, along with experimental protocols and data presentation to guide researchers in this promising area of drug discovery.

Synthetic Versatility of this compound

The chlorine atom at the 2-position of the benzimidazole ring is a versatile functional group that can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides, leading to the synthesis of diverse libraries of compounds for biological screening. The methoxy group at the 5-position can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

General Synthetic Strategy

A common strategy for utilizing this compound involves its reaction with various nucleophiles to generate 2-substituted-5-methoxybenzimidazole derivatives.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2_Chloro_5_methoxybenzimidazole This compound Nucleophilic_Substitution Nucleophilic Substitution (+ Nucleophile) 2_Chloro_5_methoxybenzimidazole->Nucleophilic_Substitution Substituted_Product 2-Substituted-5-methoxybenzimidazole Derivatives Nucleophilic_Substitution->Substituted_Product

Caption: General synthetic route using this compound.

Application in the Synthesis of Bioactive Molecules

While direct applications of this compound are emerging, its structural analog, 5-methoxy-2-mercaptobenzimidazole, has been extensively used in the synthesis of various therapeutic agents, highlighting the potential of the 5-methoxybenzimidazole scaffold.

Anticancer Agents

Benzimidazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. Derivatives of 5-methoxy-2-mercaptobenzimidazole have shown promising cytotoxic effects against cancer cell lines.

Quantitative Data:

Compound IDCancer Cell LineIC50 (µM)Reference
14c MDA-MB-231 (Breast Cancer)24.78 ± 1.02[1]
Raloxifene (Standard) MDA-MB-231 (Breast Cancer)26.73[1]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard drug (e.g., Raloxifene) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

G Start Seed Cells Treat Treat with Compound Start->Treat Incubate_48h Incubate 48h Treat->Incubate_48h MTT Add MTT Solution Incubate_48h->MTT Incubate_4h Incubate 4h MTT->Incubate_4h Solubilize Add DMSO Incubate_4h->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Agents

Certain benzimidazole derivatives have demonstrated significant antiviral activity. For instance, 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles have been evaluated for their potential against human cytomegalovirus (HCMV). Although this example does not contain the methoxy group, it highlights the potential of 2-chlorobenzimidazoles in antiviral drug discovery.

Quantitative Data:

CompoundVirusIC50 (µM)Cytotoxicity (IC50, µM)Reference
5,6-dibromo ribonucleoside HCMV~4> TCRB[2]
5,6-diiodo analog HCMV~210-20[2]
Proton Pump Inhibitors (PPIs)

The 5-methoxybenzimidazole scaffold is central to the structure of several proton pump inhibitors, such as omeprazole. The synthesis of these drugs often involves the precursor 2-mercapto-5-methoxybenzimidazole. This compound could serve as a valuable alternative in the synthesis of novel PPIs.

Signaling Pathway:

G PPI Proton Pump Inhibitor (e.g., Omeprazole derivative) H_K_ATPase H+/K+ ATPase (Proton Pump) PPI->H_K_ATPase inhibits Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion promotes

Caption: Mechanism of action of Proton Pump Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-5-methoxybenzimidazoles

This protocol describes a general method for the nucleophilic substitution reaction of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol)

  • Solvent (e.g., DMF, Ethanol)

  • Base (e.g., K2CO3, Et3N)

Procedure:

  • Dissolve this compound (1 mmol) in the chosen solvent (10 mL).

  • Add the nucleophile (1.2 mmol) and the base (2 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: General Synthesis of 5-Methoxy-2-mercaptobenzimidazole (Precursor to this compound)

This protocol provides a method for synthesizing the key precursor.

Materials:

  • 4-Methoxy-o-phenylenediamine

  • Potassium hydroxide

  • Carbon disulfide

  • Ethanol

  • Water

Procedure:

  • Dissolve potassium hydroxide (0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).

  • Add carbon disulfide (0.04 mol) to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine (0.03 mol).

  • Reflux the reaction mixture for 4 hours.

  • Cool to room temperature and stir overnight.

  • Evaporate the solvent under reduced pressure and dilute the residue with dichloromethane.

  • Add water to precipitate the product.

  • Suspend the precipitate in dichloromethane and acidify to pH 4.

  • Filter the suspension to obtain 5-methoxy-2-mercaptobenzimidazole.[1]

Conclusion

This compound is a promising and versatile building block for the synthesis of novel therapeutic agents. Its reactivity allows for the introduction of a wide range of chemical moieties, enabling the exploration of structure-activity relationships and the development of compounds with improved pharmacological profiles. The established importance of the 5-methoxybenzimidazole scaffold in existing drugs further underscores the potential of this compound in anticancer, antiviral, and other therapeutic areas. The protocols and data presented herein provide a foundation for researchers to embark on the design and synthesis of new generations of benzimidazole-based drugs.

References

Application Note: Structural Characterization of 2-Chloro-5-methoxybenzimidazole using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural analysis of 2-Chloro-5-methoxybenzimidazole, a key intermediate in pharmaceutical synthesis. The note outlines the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for the verification of the compound's identity and purity. The presented data includes predicted ¹H and ¹³C NMR chemical shifts and experimental mass spectrometry fragmentation patterns.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are paramount for its application in synthesis and biological screening. This document details the application of two powerful analytical techniques, NMR spectroscopy and mass spectrometry, for the comprehensive characterization of this molecule.

Molecular Structure and Properties

  • IUPAC Name: 2-chloro-5-methoxy-1H-benzimidazole[1]

  • Molecular Formula: C₈H₇ClN₂O[1]

  • Molecular Weight: 182.61 g/mol [1]

  • CAS Number: 15965-54-5

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established chemical shift principles and data from structurally related benzimidazole derivatives.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-H proton of the imidazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~7.2 - 7.4d1H
H-6~6.8 - 7.0dd1H
H-7~7.1 - 7.3d1H
-OCH₃~3.8s3H
N-H~12.0 - 13.0br s1H

Note: Predicted values are based on analogous structures and may vary from experimental results. The broad signal for N-H is typical and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~145 - 150
C-4~110 - 115
C-5~155 - 160
C-6~100 - 105
C-7~115 - 120
C-3a~130 - 135
C-7a~140 - 145
-OCH₃~55 - 60

Note: These are estimated chemical shifts. Actual experimental values may differ.

Mass Spectrometric Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom is indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Table 3: Mass Spectrometry Data for this compound

m/zProposed FragmentRelative Intensity
182[M]⁺Major
184[M+2]⁺ (³⁷Cl isotope)~33% of M⁺
167[M - CH₃]⁺Minor
139[M - CH₃ - CO]⁺Minor

Data sourced from PubChem.[1]

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS signal.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 1 scan/second.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Visualized Workflow

The following diagram illustrates the analytical workflow for the characterization of this compound.

workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Structure Verified Structure NMR_Data->Structure MS_Data->Structure

Analytical workflow for compound characterization.

Signaling Pathway Diagram

While this compound is a synthetic intermediate and not directly involved in a known signaling pathway, many benzimidazole derivatives are known to act as inhibitors of various kinases. The following diagram illustrates a generic kinase inhibition pathway, a potential mechanism of action for bioactive benzimidazole compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Benzimidazole Benzimidazole Derivative (Inhibitor) Benzimidazole->Kinase Inhibition

Generic kinase inhibition by a benzimidazole derivative.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable method for the structural confirmation and purity assessment of this compound. The protocols and data presented in this application note serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery, ensuring the quality and integrity of this important chemical entity.

References

Application Notes and Protocols for the Purification of Synthesized 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the purification of synthesized 2-Chloro-5-methoxybenzimidazole, a key intermediate in the manufacturing of various pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document outlines methods for recrystallization and column chromatography, along with protocols for purity analysis using High-Performance Liquid Chromatography (HPLC).

Introduction to Purification Challenges

The synthesis of this compound typically proceeds through a two-step process. First, the cyclization of 4-methoxy-o-phenylenediamine with a carbonyl source, such as urea or a phosgene derivative, yields the intermediate 5-methoxybenzimidazolin-2-one. This intermediate is subsequently chlorinated to produce the final product.

Potential impurities in the crude product can include:

  • Unreacted starting materials: 4-methoxy-o-phenylenediamine.

  • Reaction intermediates: 5-methoxybenzimidazolin-2-one.

  • By-products from side reactions.

  • Degradation products.

Effective purification is essential to remove these impurities to a level that meets stringent pharmaceutical quality standards.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes from the purification of crude this compound using different techniques. The data presented are typical values based on the purification of analogous benzimidazole derivatives and serve as a general guideline. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueKey ParametersTypical Yield (%)Purity Improvement (Initial → Final)AdvantagesDisadvantages
Recrystallization Solvent System: Ethanol/Water75 - 9090% → >98%Simple, cost-effective, scalable.Can have lower recovery with highly impure starting material.
Column Chromatography Stationary Phase: Silica Gel Mobile Phase: n-Hexane/Ethyl Acetate Gradient60 - 8085% → >99.5%High resolution for separating closely related impurities.More time-consuming, requires larger solvent volumes, can be less scalable.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot 95% ethanol to dissolve the crude product completely with heating and stirring.

  • While the solution is still hot, add deionized water dropwise until a slight turbidity persists, indicating the saturation point.

  • If excess water is added, clarify the solution by adding a small amount of hot ethanol.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for approximately 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol details the purification of this compound using silica gel column chromatography with a gradient elution system.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed column without any air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% n-hexane or a low percentage of ethyl acetate in n-hexane (e.g., 5%).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., in 5% increments).

    • The optimal gradient should be determined by preliminary TLC analysis of the crude mixture.

  • Fraction Collection: Collect the eluent in fractions.

  • Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combining and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Analysis by HPLC

This protocol describes a reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound. This method is adapted from established procedures for similar benzimidazole derivatives.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 70% A to 30% A over 20 minutes, then hold at 30% A for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 278 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).[1]

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.[1]

Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

cluster_synthesis Synthetic Pathway Start 4-methoxy-o-phenylenediamine Step1 Cyclization Start->Step1 Reactant2 Carbonyl Source (e.g., Urea) Reactant2->Step1 Intermediate 5-methoxybenzimidazolin-2-one Step1->Intermediate Step2 Chlorination Intermediate->Step2 Product Crude this compound Step2->Product

Synthetic pathway for this compound.

cluster_purification Purification Workflow Crude Crude Product Decision Choose Purification Method Crude->Decision Recrystallization Recrystallization (Ethanol/Water) Decision->Recrystallization Simple & Scalable Column Column Chromatography (Silica, Hexane/EtOAc) Decision->Column High Purity Needed Pure Pure this compound Recrystallization->Pure Column->Pure Analysis Purity Analysis (HPLC) Pure->Analysis

References

Application Notes and Protocols: 2-Chloro-5-methoxybenzimidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxybenzimidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chlorine atom at the 2-position, an electron-donating methoxy group on the benzene ring, and a nucleophilic nitrogen atom, allows for diverse functionalization. This strategic placement of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including proton pump inhibitors, antiviral agents, and potential anticancer compounds. The reactivity of the 2-chloro group towards nucleophilic substitution is the cornerstone of its utility, enabling the facile introduction of various substituents to build complex molecular architectures.

Core Applications: Nucleophilic Aromatic Substitution

The primary application of this compound as a building block is in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the carbon at the 2-position of the benzimidazole ring, further influenced by the adjacent nitrogen atoms, renders it susceptible to attack by a variety of nucleophiles. This allows for the systematic and efficient synthesis of libraries of 2-substituted-5-methoxybenzimidazoles.

Key classes of nucleophiles that readily react with this compound include:

  • Amines (Primary and Secondary): Leading to the formation of 2-amino-5-methoxybenzimidazole derivatives, which are prevalent scaffolds in pharmacologically active compounds.

  • Thiols: Resulting in 2-thioether-5-methoxybenzimidazole derivatives. This linkage is notably utilized in the synthesis of proton pump inhibitors like omeprazole.

  • Alkoxides: Yielding 2-alkoxy-5-methoxybenzimidazole derivatives, which can be used to modulate the electronic and steric properties of the final compounds.

Data Presentation: Reaction Parameters for Nucleophilic Substitution

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution reactions of 2-chlorobenzimidazole and its derivatives. While specific data for the 5-methoxy substituted variant can be limited, the data for analogous compounds provide a strong predictive framework.

Table 1: Reaction with Amine Nucleophiles

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
AnilineEthanolic KOHEthanolReflux6~80-902-Chlorobenzimidazole
p-PhenylenediamineNoneEthanolReflux6~852-Chlorobenzimidazole
2-AminopyridineNoneEthanolReflux6~822-Chlorobenzimidazole
BenzylamineNoneEthanolReflux6~882-Chlorobenzimidazole

Table 2: Reaction with Thiol and Alkoxide Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
Sodium thiomethoxide-MethanolRT2>952-Chlorobenzimidazole
2-Mercapto-5-methoxybenzimidazoleNaOHTHF/Water4018964-Chloro-2-chloromethyl-3,5-dimethylpyridine
Sodium methoxide-MethanolReflux4~70-802-Chloro-1-methylbenzimidazole
Sodium ethoxide-EthanolReflux4~75-852-Chloro-1-methylbenzimidazole

Experimental Protocols

The following are representative protocols for the nucleophilic substitution reactions of this compound. Researchers should adapt these procedures based on the specific nucleophile and available laboratory equipment.

Protocol 1: Synthesis of 2-Anilino-5-methoxybenzimidazole

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • To a solution of potassium hydroxide in ethanol, add this compound.

  • Add aniline to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-anilino-5-methoxybenzimidazole.

Protocol 2: Synthesis of a 2-Thioether-5-methoxybenzimidazole Derivative

This protocol outlines the synthesis of a thioether derivative, a key step in the synthesis of many pharmaceutical compounds.

Materials:

  • This compound (1.0 eq)

  • Thiol of interest (e.g., thiophenol) (1.1 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Tetrahydrofuran (THF) and Water (as a biphasic system)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Dissolve this compound and the thiol in THF in a round-bottom flask.

  • In a separate vessel, prepare an aqueous solution of sodium hydroxide.

  • Add the aqueous NaOH solution to the THF solution of the reactants. A phase-transfer catalyst can be added at this stage to improve reaction rates.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key synthetic workflows and logical relationships in the application of this compound as a building block.

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Product Scaffolds start This compound amine Amine (R-NH2) start->amine S_NAr Reaction thiol Thiol (R-SH) start->thiol S_NAr Reaction alkoxide Alkoxide (R-O-) start->alkoxide S_NAr Reaction amino_prod 2-Amino-5-methoxybenzimidazole Derivatives amine->amino_prod thio_prod 2-Thioether-5-methoxybenzimidazole Derivatives thiol->thio_prod alkoxy_prod 2-Alkoxy-5-methoxybenzimidazole Derivatives alkoxide->alkoxy_prod

Caption: General workflow for nucleophilic substitution reactions.

G reagents 1. Dissolve Reactants in Solvent (e.g., Ethanol) add_base 2. Add Base (e.g., KOH) reagents->add_base reflux 3. Heat to Reflux (Monitor by TLC) add_base->reflux workup 4. Aqueous Workup (Extraction) reflux->workup purify 5. Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for synthesis.

Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for condensation reactions involving 2-chloro-5-methoxybenzimidazole. The primary focus is on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-nitrogen (C-N) bond, a common strategy in the synthesis of pharmaceutical compounds.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a reactive chlorine atom at the 2-position allows for its functionalization through various cross-coupling reactions. The Buchwald-Hartwig amination, in particular, enables the facile synthesis of 2-amino-5-methoxybenzimidazole derivatives by coupling with a wide range of primary and secondary amines.[1][2] These derivatives are of significant interest as they are found in a variety of biologically active molecules.[3] The reaction proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[4]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the aryl chloride with an amine in the presence of a base. The catalytic cycle generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the desired 2-amino-5-methoxybenzimidazole derivative and regenerate the Pd(0) catalyst.[4] The choice of ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[2]

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol describes a general procedure for the condensation of this compound with a generic primary or secondary amine. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(0) catalyst

  • Phosphine ligand (e.g., SPhos, XPhos, BINAP)

  • Base (e.g., sodium tert-butoxide (NaOt-Bu), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene, dioxane, or tetrahydrofuran (THF))

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: To the same flask, add the base (e.g., NaOt-Bu, 1.4 equivalents), this compound (1.0 equivalent), and the amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to this compound).

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-methoxybenzimidazole derivative.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of an aryl chloride like this compound. Actual yields and optimal conditions will vary depending on the specific amine used.

EntryAmine TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Primary AliphaticPd(OAc)₂ (2)SPhos (4)NaOt-Bu (1.4)Toluene10012-2475-95
2Secondary AliphaticPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2.0)Dioxane11018-3670-90
3Primary AromaticPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Toluene10016-2465-85
4Secondary AromaticPdCl₂(dppf) (3)dppf (3)K₂CO₃ (2.0)THF8024-4860-80

Visualizations

Diagram 1: Experimental Workflow

G reagents 1. Add Reagents (this compound, Amine, Catalyst, Ligand, Base) solvent 2. Add Anhydrous Solvent reagents->solvent reaction 3. Heat under Inert Atmosphere solvent->reaction workup 4. Aqueous Work-up reaction->workup purification 5. Column Chromatography workup->purification product Pure Product purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Diagram 2: Catalytic Cycle

G pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd2_complex Ar-Pd(II)(L)-Cl ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord + HNR'R'' - Cl- amido_complex Ar-Pd(II)(L)-NHR'R'' amine_coord->amido_complex + Base - Base-H+ red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 product Ar-NR'R'' (Product) red_elim->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Antiviral and Anticancer Applications of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring. This scaffold is a crucial pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring nucleotides, allowing it to interact with a wide range of biological targets.[1][2] Consequently, benzimidazole derivatives have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities, including antiviral and anticancer properties.[1][3][4] This document provides detailed application notes and experimental protocols for the investigation of benzimidazole derivatives in antiviral and anticancer research.

Anticancer Applications

Benzimidazole derivatives exert their anticancer effects through various mechanisms of action, making them attractive candidates for cancer therapy.[5][6] These mechanisms include the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and interaction with DNA and associated enzymes.[7][8][9][10]

Mechanisms of Action
  • Tubulin Polymerization Inhibition: Several benzimidazole derivatives disrupt microtubule dynamics by binding to the colchicine-binding site on β-tubulin.[7][8] This inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11]

  • Kinase Inhibition: Benzimidazoles can act as ATP-competitive inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases such as those in the PI3K/Akt pathway.[8][10][12][13][14] By blocking these signaling cascades, they can inhibit cancer cell proliferation, survival, and angiogenesis.

  • Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby inducing DNA damage and apoptosis.[3][15]

  • PARP Inhibition: Certain benzimidazole-based compounds, such as Veliparib, are potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[9] PARP inhibition is a particularly effective strategy in cancers with BRCA mutations.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of selected benzimidazole derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Benzimidazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Compound 1 MGC-803 (Gastric)RAS/Raf/MEK/ERK and AKT/mTOR pathways1.02[16]
HGC-27 (Gastric)RAS/Raf/MEK/ERK and AKT/mTOR pathways1.61[16]
SGC-7901 (Gastric)RAS/Raf/MEK/ERK and AKT/mTOR pathways2.30[16]
Compound 2 A549 (Lung)Topoisomerase I Inhibition4.56[15]
C6 (Glioma)Topoisomerase I Inhibition13.17[15]
Compound 3 MCF-7 (Breast)EGFR Inhibition0.028[9]
Compound 4 HeLa (Cervical)Topoisomerase I Inhibition0.205[17]
Bendamustine Various Hematological CancersDNA Alkylating AgentVaries[3]
Nocodazole VariousTubulin Polymerization InhibitionVaries[9]

Table 2: Benzimidazole Derivatives as Kinase and Topoisomerase Inhibitors

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 5 EGFR0.086[3]
Compound 6 Topoisomerase I2.52[3]
Compound 7 Topoisomerase I<10[17][18]
Doxorubicin (Control) Topoisomerase II3.62[3]
Experimental Protocols: Anticancer Assays

This protocol determines the effect of benzimidazole derivatives on the metabolic activity and proliferation of cancer cells.[1][19][20]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzimidazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in a complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]

  • Incubation: Incubate the plate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is used to detect changes in the expression of key proteins involved in apoptosis following treatment with benzimidazole derivatives.[12][21][22][23][24]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration.[22]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[22]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations: Anticancer Mechanisms and Workflows

anticancer_workflow cluster_design Compound Synthesis & Selection cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation start Design Benzimidazole Derivatives synth Synthesize Compounds start->synth select Select Lead Compounds synth->select viability Cell Viability Assay (MTT) select->viability apoptosis Apoptosis Assay (Western Blot) viability->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle tubulin Tubulin Polymerization Assay cell_cycle->tubulin kinase Kinase Inhibition Assay tubulin->kinase topo Topoisomerase Assay kinase->topo animal Animal Model Studies topo->animal pk_pd Pharmacokinetics/ Pharmacodynamics animal->pk_pd

Caption: General workflow for anticancer screening of benzimidazole derivatives.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K Inhibition Benzimidazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.

Antiviral Applications

Benzimidazole derivatives have demonstrated significant activity against a variety of DNA and RNA viruses.[25][26] Their mechanisms of action often involve targeting viral enzymes essential for replication or interfering with viral entry into host cells.[26][27]

Mechanisms of Action
  • Viral Polymerase Inhibition: A key antiviral mechanism is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase, which are crucial for the replication of the viral genome.[27]

  • Inhibition of Viral Entry: Some derivatives can block the entry of viruses into host cells by targeting viral surface glycoproteins or host cell receptors.

  • Disruption of Viral Assembly: Benzimidazoles can interfere with the assembly of new viral particles by inhibiting viral proteases responsible for processing viral polyproteins.[26]

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity (EC50 values in µM) of selected benzimidazole derivatives against various viruses.

Table 3: Antiviral Activity of Benzimidazole Derivatives

Compound IDVirusAssay TypeEC50 (µM)Reference
Maribavir Human Cytomegalovirus (CMV)Plaque Reduction1-5[6][14]
BDCRB Human Cytomegalovirus (CMV)Plaque Reduction1-5[6][14]
GW275175X Human Cytomegalovirus (CMV)Plaque Reduction1-5[6][14]
Compound 8 Coxsackievirus B5 (CVB-5)CPE Reduction9-17[28]
Compound 9 Respiratory Syncytial Virus (RSV)CPE Reduction5-15[28]
Compound 10 Herpes Simplex Virus-1 (HSV-1)Plaque Reduction250.92[5]
Compound 11 Herpes Simplex Virus-1 (HSV-1)Plaque Reduction249.96[5]
Experimental Protocols: Antiviral Assays

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[29][30][31][32]

Materials:

  • Susceptible host cell line (e.g., Vero, MRC-5)

  • Virus stock of known titer

  • Complete culture medium

  • Benzimidazole derivative stock solution

  • Semi-solid overlay (e.g., methylcellulose or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[29]

  • Compound and Virus Addition: Prepare serial dilutions of the benzimidazole derivative. Pre-incubate the virus with the compound dilutions for 1 hour.

  • Infection: Remove the culture medium from the cells and infect with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.[29]

  • Overlay: Remove the inoculum and add the semi-solid overlay containing the respective concentrations of the benzimidazole derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.[29]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[29]

Visualizations: Antiviral Mechanisms and Workflows

antiviral_workflow cluster_design Compound Synthesis & Selection cluster_invitro In Vitro Antiviral Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation start Design Benzimidazole Derivatives synth Synthesize Compounds start->synth select Select Lead Compounds synth->select cpe CPE Reduction Assay select->cpe plaque Plaque Reduction Assay cpe->plaque yield Virus Yield Reduction Assay plaque->yield polymerase Viral Polymerase Inhibition Assay yield->polymerase entry Viral Entry Assay polymerase->entry protease Protease Inhibition Assay entry->protease animal Animal Model Studies protease->animal pk_pd Pharmacokinetics/ Pharmacodynamics animal->pk_pd

Caption: General workflow for antiviral screening of benzimidazole derivatives.

Conclusion

Benzimidazole derivatives represent a versatile and promising scaffold for the development of novel antiviral and anticancer agents. Their diverse mechanisms of action provide multiple avenues for therapeutic intervention. The protocols and data presented in these application notes offer a framework for researchers to explore the potential of this important class of compounds in drug discovery and development. Further investigation into structure-activity relationships and optimization of pharmacokinetic properties will be crucial for translating the potential of benzimidazole derivatives into clinical applications.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Chloro-5-methoxybenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Chloro-5-methoxybenzimidazole. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic route involves a three-step process:

  • Nitration and Reduction: Starting from p-anisidine, which is acetylated and then nitrated to form 4-methoxy-2-nitroacetanilide. This intermediate is then hydrolyzed and reduced to yield 4-methoxy-o-phenylenediamine.

  • Cyclization: The resulting 4-methoxy-o-phenylenediamine is cyclized with a carbonylating agent, most commonly urea, to form 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one.

  • Chlorination: The final step is the chlorination of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one, typically using phosphorus oxychloride (POCl₃), to yield the target compound, this compound.[1][2]

Q2: What are the critical parameters to control during the chlorination step with POCl₃?

A2: The key parameters to control during the chlorination with phosphorus oxychloride are temperature, reaction time, and the molar ratio of the reagents. While POCl₃ can be used as both the reagent and solvent, the reaction often requires heating to reflux.[1][3] The addition of phosphorus pentachloride (PCl₅) can sometimes enhance the reaction's efficacy.[4] Careful quenching of the reaction mixture on ice is crucial to hydrolyze excess POCl₃ and precipitate the product.[3]

Q3: I am observing low yields in the final chlorination step. What are the potential causes?

A3: Low yields in the chlorination step can be attributed to several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of the benzimidazolone starting material.

  • Hydrolysis of the product: The 2-chloro-benzimidazole product can be sensitive to hydrolysis, especially during the workup. Pouring the reaction mixture into an acidic medium can enhance this hydrolysis, so quenching with a basic solution like sodium bicarbonate is recommended.[5]

  • Impure starting material: The presence of impurities in the 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one can interfere with the reaction.

  • Suboptimal workup: Inefficient extraction or purification can lead to loss of product.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of all steps in the synthesis. By comparing the spots of the reaction mixture with the starting materials and a reference standard (if available), you can determine when the reaction is complete.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the synthesis of 4-methoxy-o-phenylenediamine Incomplete reduction of the nitro group.Several reducing agents can be used. Compare the yields obtained with different systems such as Sn/HCl, Zn/NaOH, or catalytic hydrogenation with Pd/C to find the most effective method for your setup.
Oxidation of the diamine product.4-methoxy-o-phenylenediamine is sensitive to air and light. It is advisable to use it immediately in the next step or store it under an inert atmosphere.
Formation of multiple products during cyclization Side reactions due to high temperatures or incorrect stoichiometry.When using urea for cyclization, the reaction is typically carried out by heating a mixture of the diamine and urea.[2] Ensure a proper molar ratio (typically 1:1 to 1:1.3 of diamine to urea) and control the temperature carefully.[6]
Difficulty in purifying the final product Co-elution of impurities during chromatography.The crude product from the chlorination reaction can be purified by recrystallization or column chromatography. If impurities are persistent, consider an acid-base workup to remove any unreacted starting material or acidic byproducts.
Product decomposes during workup of the chlorination reaction The 2-chloro-benzimidazole is hydrolyzing back to the benzimidazolone.After evaporating the excess POCl₃, dilute the reaction mixture with an inert solvent like dichloromethane before quenching.[5] Quench the reaction by pouring it onto a cold, saturated sodium bicarbonate solution instead of plain water or ice to maintain a basic pH.[5]

Experimental Protocols

Step 1: Synthesis of 4-methoxy-o-phenylenediamine

This procedure involves the reduction of 4-methoxy-2-nitroaniline.

Materials:

  • 4-methoxy-2-nitroaniline

  • Ethanol

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogenation reactor

Procedure:

  • In a hydrogenation reactor, dissolve 4-methoxy-2-nitroaniline (e.g., 0.360 g, 2.14 mmol) in ethanol (e.g., 65 mL).

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture at room temperature under a hydrogen pressure of 50 psi for 24 hours.

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate using a rotary evaporator to obtain 4-methoxy-o-phenylenediamine as a dark purple oil (expected yield: ~99%).

Step 2: Synthesis of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one

This protocol describes the cyclization of 4-methoxy-o-phenylenediamine with urea.

Materials:

  • 4-methoxy-o-phenylenediamine

  • Urea

Procedure:

  • Combine 4-methoxy-o-phenylenediamine and urea in a round-bottom flask. A common method involves heating a mixture of the diamine and urea at elevated temperatures (e.g., 180 °C).[2]

  • Heat the mixture until it melts and the reaction begins, as evidenced by the evolution of ammonia.

  • Continue heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and treat it with water to precipitate the crude product.

  • Filter the solid, wash with water, and dry to obtain 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one.

Step 3: Synthesis of this compound

This procedure details the chlorination of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one using phosphorus oxychloride.

Materials:

  • 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one in an excess of phosphorus oxychloride (POCl₃ can act as both reagent and solvent).

  • Heat the mixture to reflux and maintain for several hours (e.g., 2-20 hours, monitor by TLC).[1][3]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution to neutralize the excess POCl₃.[3]

  • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of 4-methoxy-o-phenylenediamine

Reducing AgentSolventTemperatureReaction TimeYield (%)
Sn / conc. HCl-Reflux20 min90
Na₂S·9H₂OWaterReflux6 hr96
Zn / NaOH (aq)EthanolReflux6 hr73
Pd/C, H₂EthanolRoom Temp24 hr99

Table 2: Optimization of Chlorination of Benzimidazolones with POCl₃

Starting MaterialAdditivesTemperatureReaction TimeYield (%)Reference
6,6,7,7-tetrafluoro-[1][4]dioxino-[2,3-f]-1,3-dihydro-benzimidazol-2-oneNoneReflux20 hr62US6054589A[1]
General BenzimidazolonePCl₅Reflux8-10 hr-ResearchGate[5]
HydroxypyrimidinesPyridine160 °C2 hr>80PMC - NIH[7]
Quinoxaline-2,3(1H,4H)-dioneNone100 °C3 hr-Benchchem[8]

Note: The data in Table 2 is for related heterocyclic compounds, as specific comparative data for this compound was not available in the searched literature. These conditions can serve as a starting point for optimization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination p_anisidine p-Anisidine nitroacetanilide 4-Methoxy-2-nitroacetanilide p_anisidine->nitroacetanilide Acetylation & Nitration nitroaniline 4-Methoxy-2-nitroaniline nitroacetanilide->nitroaniline Hydrolysis diamine 4-Methoxy-o-phenylenediamine nitroaniline->diamine Reduction benzimidazolone 5-Methoxy-1,3-dihydro-2H- benzimidazol-2-one diamine->benzimidazolone final_product This compound benzimidazolone->final_product urea Urea urea->benzimidazolone POCl3 POCl₃ POCl3->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_chlorination Chlorination Step Issues cluster_precursor Precursor Issues start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check TLC hydrolysis Product Hydrolysis? start->hydrolysis Analyze Workup impure_start Impure Benzimidazolone? start->impure_start Check Purity low_yield_diamine Low Yield of Diamine? start->low_yield_diamine If intermediate yields are low solution1 Increase reaction time/temp. Consider adding PCl₅. incomplete_reaction->solution1 Yes solution2 Quench with NaHCO₃ (aq). Use inert solvent for dilution. hydrolysis->solution2 Yes solution3 Recrystallize starting material. impure_start->solution3 Yes solution4 Optimize reduction conditions. Protect from air/light. low_yield_diamine->solution4 Yes

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Synthesis of 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-methoxybenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable synthetic route is a two-step process. The first step involves the cyclization of 4-methoxy-o-phenylenediamine with a carbonyl source, typically urea, to form the intermediate 5-methoxy-1,3-dihydro-benzimidazol-2-one. The subsequent step is the chlorination of this intermediate, most commonly achieved using phosphorus oxychloride (POCl₃), to yield the final product.

Q2: What are the critical parameters to control for achieving a high yield in the first step (cyclization)?

A2: Key parameters for the cyclization of 4-methoxy-o-phenylenediamine with urea include reaction temperature and the choice of solvent. The reaction can be performed neat (solvent-free) by heating the reactants together, or in a high-boiling solvent like dimethylformamide (DMF). Temperature control is crucial to prevent the decomposition of reactants and products.

Q3: Are there alternatives to urea for the cyclization step?

A3: Yes, other carbonylating agents can be used, such as phosgene or its derivatives like 1,1'-carbonyldiimidazole (CDI). However, urea is often preferred due to its lower cost and safer handling requirements.

Q4: What is the role of a catalytic amount of phenol in the chlorination step with POCl₃?

A4: While the reaction can proceed with POCl₃ alone, the addition of a catalytic amount of phenol can sometimes facilitate the reaction, potentially by forming an intermediate that is more reactive towards the benzimidazolone.

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the cyclization and chlorination reactions. By comparing the reaction mixture to the starting materials and a pure standard of the product (if available), you can determine the extent of the reaction.

Troubleshooting Guide

Problem 1: Low yield of 5-methoxy-1,3-dihydro-benzimidazol-2-one in the cyclization step.

Possible Cause Suggested Solution
Incomplete reactionIncrease the reaction time or temperature. Ensure the temperature is maintained consistently. For neat reactions, ensure homogenous mixing of the reactants.
Decomposition of starting material or productAvoid excessive temperatures. If decomposition is suspected, try running the reaction at a slightly lower temperature for a longer duration.
Impure starting materialsEnsure the 4-methoxy-o-phenylenediamine and urea are of high purity. Impurities can interfere with the reaction.

Problem 2: Formation of significant byproducts during the chlorination step.

Possible Cause Suggested Solution
Incomplete chlorinationThis may result in a mixture of the starting material and product. Increase the reaction time or the amount of POCl₃.
Over-chlorination or side reactionsThe reaction temperature might be too high. Try running the reaction at a lower temperature. Ensure the reaction is performed under anhydrous conditions, as water can react with POCl₃ and the product.
Hydrolysis of the product during workupThis compound can be sensitive to hydrolysis, especially under basic conditions. It is crucial to perform the neutralization of excess POCl₃ at a low temperature (e.g., in an ice bath) and to work up the reaction mixture promptly.

Problem 3: Difficulty in purifying the final product, this compound.

Possible Cause Suggested Solution
Presence of unreacted starting materialIf the unreacted starting material (5-methoxy-1,3-dihydro-benzimidazol-2-one) is present, consider optimizing the chlorination reaction conditions. Purification can be attempted by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Tar-like impuritiesThese can form due to decomposition at high temperatures. Ensure the reaction temperatures are carefully controlled. Purification might require column chromatography.
Product is an oil or does not crystallizeThe product may be impure. Try washing the crude product with a non-polar solvent like hexane to remove non-polar impurities, followed by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Benzimidazol-2-one Intermediates

Starting Material Carbonyl Source Solvent Temperature (°C) Time (h) Yield (%) Reference
4-methyl-1,2-phenylenediamineUreaNeat180-89.7[1]
o-phenylenediamineUreaNeat150-88
o-phenylenediamineUreaDMF135-1401294

Table 2: Yield Data for the Chlorination of Benzimidazol-2-one Derivatives

Starting Material Chlorinating Agent Temperature (°C) Time (h) Yield (%) Reference
6,6-difluoro-[2]dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-onePOCl₃Reflux2090[2]
Benzimidazolin-2-onePOCl₃ (with cat. phenol)103-1071297

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-1,3-dihydro-benzimidazol-2-one

This protocol is adapted from the high-yield synthesis of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.[1]

  • Reactants:

    • 4-methoxy-o-phenylenediamine

    • Urea

  • Procedure: a. In a round-bottom flask, combine 4-methoxy-o-phenylenediamine and urea in a 1:1.2 molar ratio. b. Heat the mixture in an oil bath to 180°C with stirring. c. Maintain the temperature for 2-3 hours, monitoring the reaction progress by TLC. d. After completion, cool the reaction mixture to room temperature. e. Add water to the solidified mass and stir to break it up. f. Filter the crude product, wash with water, and dry. g. For further purification, the crude product can be dissolved in an aqueous sodium hydroxide solution, filtered to remove any insoluble impurities, and then reprecipitated by acidifying with hydrochloric acid. h. Filter the purified product, wash with water until the washings are neutral, and dry thoroughly.

Protocol 2: Synthesis of this compound

This protocol is based on the general procedure for chlorinating benzimidazol-2-ones.

  • Reactants:

    • 5-methoxy-1,3-dihydro-benzimidazol-2-one

    • Phosphorus oxychloride (POCl₃)

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 5-methoxy-1,3-dihydro-benzimidazol-2-one. b. Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 molar equivalents). c. Heat the mixture to reflux (around 105-110°C) and maintain for 4-6 hours. Monitor the reaction by TLC. d. After the reaction is complete, cool the mixture in an ice bath. e. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. f. Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or sodium carbonate to a pH of 7-8, keeping the temperature low. g. The product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water, and dry. h. The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination 4-methoxy-o-phenylenediamine 4-methoxy-o-phenylenediamine Intermediate 5-methoxy-1,3-dihydro- benzimidazol-2-one 4-methoxy-o-phenylenediamine->Intermediate Heat (e.g., 180°C) Urea Urea Urea->Intermediate Final_Product This compound Intermediate->Final_Product Reflux POCl3 POCl3 POCl3->Final_Product Troubleshooting_Workflow cluster_cyclization Cyclization Step cluster_chlorination Chlorination Step cluster_solutions_cyclization Solutions cluster_solutions_chlorination Solutions start Low Yield or Impurities Detected step_check Which step is problematic? start->step_check incomplete_reaction Incomplete Reaction? step_check->incomplete_reaction Cyclization incomplete_chlorination Incomplete Chlorination? step_check->incomplete_chlorination Chlorination decomposition Decomposition? solution_incomplete Increase time/temp incomplete_reaction->solution_incomplete impure_starting_materials Impure Starting Materials? solution_decomposition Lower temperature decomposition->solution_decomposition solution_impure Purify reactants impure_starting_materials->solution_impure side_reactions Side Reactions? solution_incomplete_chlorination Increase time/reagent incomplete_chlorination->solution_incomplete_chlorination hydrolysis Product Hydrolysis? solution_side_reactions Lower temp, ensure anhydrous side_reactions->solution_side_reactions solution_hydrolysis Low temp workup hydrolysis->solution_hydrolysis

References

Troubleshooting common issues in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles? A1: The most prevalent classical methods are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative), and the Weidenhagen reaction, which uses an aldehyde.[1][2][3] Modern approaches frequently employ catalysts to improve reaction conditions and yields.[4][5]

Q2: My final benzimidazole product is yellow or brown. How can I decolorize it? A2: Colored impurities often result from the oxidation of the o-phenylenediamine starting material.[6][7] Effective decolorization methods include treating a hot solution of the product with activated carbon (charcoal) or using a potassium permanganate solution followed by sodium bisulfite to remove the resulting manganese oxide.[6][8]

Q3: I'm getting a mixture of products. What is the most common side product? A3: When using an aldehyde for the synthesis, a common side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[7]

Q4: Can I use microwave irradiation to speed up my reaction? A4: Yes, microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and enhance yields for benzimidazole formation.[9][10]

Q5: What are some "green" or environmentally friendly approaches to benzimidazole synthesis? A5: Green chemistry approaches aim to minimize environmental impact by using recyclable heterogeneous catalysts, employing water as a solvent, or conducting reactions under solvent-free conditions.[9][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during synthesis, their potential causes, and recommended solutions.

Problem 1: Low or No Product Yield

Low yields are a frequent challenge in benzimidazole synthesis. The following table and workflow can help diagnose and resolve the issue.[1]

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Poor Quality Starting Materials Ensure the purity of the o-phenylenediamine and the aldehyde or carboxylic acid. Impurities can inhibit the reaction. Consider purifying starting materials if their quality is uncertain.[7]
Suboptimal Reaction Conditions Optimize temperature, reaction time, and solvent. A solvent screen is often the first step; solvents like ethanol, methanol, or chloroform can significantly impact yield depending on the specific reaction.[1][12][13] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal duration.[7]
Inefficient or Inactive Catalyst If using a catalyst, ensure it is active and used at the proper loading. For uncatalyzed reactions, consider adding a catalyst. Options range from simple acids (NH₄Cl) to heterogeneous catalysts (MgO@DFNS) which also simplify purification.[1][12]
Incomplete Reaction The reaction may require more time or higher temperatures to go to completion. Use TLC to monitor the consumption of starting materials.[7]

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify Purify Reactants (Recrystallization/Distillation) check_purity->purify Impure optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time) check_purity->optimize_conditions Pure purify->optimize_conditions screen_solvents Perform Solvent Screen (e.g., EtOH, MeOH, CHCl₃) optimize_conditions->screen_solvents adjust_temp_time Adjust Temperature & Time (Monitor via TLC) optimize_conditions->adjust_temp_time check_catalyst Evaluate Catalyst (Activity & Loading) screen_solvents->check_catalyst adjust_temp_time->check_catalyst add_catalyst Introduce/Change Catalyst (e.g., NH₄Cl, MgO@DFNS) check_catalyst->add_catalyst Inefficient end Improved Yield check_catalyst->end Efficient add_catalyst->end

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Persistent Colored Impurities

Possible Cause: The primary cause of discoloration is the air oxidation of the o-phenylenediamine starting material, which is highly susceptible to this process.[7]

Recommended Solutions:

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (e.g., Norite) to the hot solution. After digesting for 5-15 minutes, remove the carbon via hot filtration.[6][8] Be cautious, as excess carbon can adsorb the desired product.[8]

  • Potassium Permanganate (KMnO₄) Oxidation: For stubborn colors, add a strong solution of KMnO₄ to a boiling water solution of the crude benzimidazole until the liquid becomes opaque with brown manganese dioxide. Then, add solid sodium bisulfite (NaHSO₃) until the solution becomes clear. Filter the hot solution and cool to crystallize the purified product.[6][8]

  • Use a Salt Form of Starting Material: Using o-phenylenediamine dihydrochloride can sometimes lead to reduced color impurities in the final product.[1][9]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the starting material.[7]

Problem 3: Difficulty in Product Purification

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Similar Polarity of Product & Impurities If column chromatography is ineffective, try alternative methods. Recrystallization from a carefully selected solvent system is often effective.[8] For thermally stable compounds, vacuum sublimation can be an excellent purification technique.[14]
Product is Difficult to Separate from Catalyst Use a heterogeneous catalyst (e.g., silica-supported or nanoparticle-based) that can be easily removed by filtration after the reaction is complete.[1][12]
Formation of Intractable Precipitates High-boiling, strong hydrogen-bonding solvents like DMF or DMSO can sometimes form gelatinous precipitates during workup, leading to product loss.[8] If this occurs, consider alternative solvents for the reaction or modify the extraction procedure.
Crystallization Occurs in Funnel During Hot Filtration The benzimidazole product may be only sparingly soluble in the recrystallization solvent, causing it to crash out of solution upon slight cooling.[6] Ensure the filtration apparatus (funnel, filter flask) is thoroughly pre-heated before filtering the hot solution rapidly.[6]

Quantitative Data Summary

Optimizing reaction conditions is crucial for achieving high yields. The following table summarizes data from studies on the synthesis of 2-phenyl-1H-benzo[d]imidazole, demonstrating the impact of different catalysts and solvents.

Table 1: Optimization of Reaction Conditions for 2-Phenylbenzimidazole Synthesis

Catalyst Catalyst Loading Solvent Time (h) Temperature Yield (%) Reference
None-Ethanol4Room Temp32[12]
None-Ethanol16Room Temp60[12]
NH₄Br1 mmolSolvent-free-Room Temp20[13]
NH₄Br1 mmolCHCl₃-Room Temp40[13]
NH₄Cl4 mmolCHCl₃4Room Temp92-94[13]
(NH₄)₂SO₄4 mmolCHCl₃12Room Temp78[13]
MgO@DFNS5 wt%Ethanol4Room Temp85[12]
MgO@DFNS10 wt%Ethanol4Room Temp95[12]

Data is compiled from reactions of o-phenylenediamine (1 mmol) and benzaldehyde (1-1.2 mmol).

Experimental Protocols

Protocol 1: Classical Synthesis of Benzimidazole (Phillips-Ladenburg Reaction)

This protocol is adapted from established procedures for the reaction of o-phenylenediamine with formic acid.[6][15][16]

Materials:

  • o-phenylenediamine (54 g, 0.5 mole)

  • 90% Formic acid (32 mL, ~0.75 mole)

  • 10% Sodium hydroxide (NaOH) solution

  • Decolorizing carbon (Norite)

  • Ice-cold water

Procedure:

  • In a 500-mL round-bottomed flask, add 54 g of o-phenylenediamine and 32 mL of 90% formic acid.[6]

  • Heat the mixture in a water bath at 100°C for 2 hours.[6][15]

  • After heating, cool the flask to room temperature.

  • Slowly add 10% NaOH solution while swirling the flask until the mixture is just alkaline to litmus paper. The crude benzimidazole will precipitate.[6][15]

  • Collect the crude product by suction filtration using a Büchner funnel. Wash the solid with ice-cold water.[6]

  • Recrystallization: Transfer the crude solid to a 1.5-L beaker and add 750 mL of water. Heat the mixture to boiling to dissolve the solid.

  • Add ~2 g of decolorizing carbon to the boiling solution and digest for 15 minutes.[6][15]

  • Filter the hot solution rapidly through a pre-heated Büchner funnel to remove the carbon.[6]

  • Cool the filtrate in an ice bath to 10-15°C to induce crystallization.

  • Collect the white, purified benzimidazole crystals by suction filtration, wash with a small amount of cold water, and dry at 100°C.[6] The expected yield is 83-85%.[6][16]

Reaction_Mechanism Intermediate2 Intermediate2 Intermediate3 Intermediate3 Intermediate2->Intermediate3 + H⁺

Caption: Generalized mechanism of the Phillips-Ladenburg synthesis.

Protocol 2: Ammonium Chloride Catalyzed Synthesis of 2-Phenylbenzimidazole

This protocol demonstrates a mild, catalyzed synthesis using an aldehyde.[1][13]

Materials:

  • o-phenylenediamine (1 mmol, 108 mg)

  • Benzaldehyde (1 mmol, 106 mg, ~102 µL)

  • Ammonium Chloride (NH₄Cl) (4 mmol, 214 mg)

  • Chloroform (CHCl₃) (5 mL)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, add o-phenylenediamine (1 mmol) and ammonium chloride (4 mmol) to chloroform (5 mL).

  • Stir the solution at room temperature, then add benzaldehyde (1 mmol).

  • Continue stirring the mixture for approximately 4 hours at room temperature.

  • Monitor the reaction's progress using TLC (eluent: Hexane/Ethyl Acetate 70/30).[13]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (20 mL) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Experimental_Workflow A 1. Combine Reactants (o-phenylenediamine, Aldehyde/Carboxylic Acid) B 2. Add Solvent & Catalyst (if any) A->B C 3. Set Reaction Conditions (Heat/Stir for specified time) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Workup (Quench, Neutralize, Extract) D->E F 6. Isolate Crude Product (Filtration / Evaporation) E->F G 7. Purify Product (Recrystallization / Chromatography) F->G H 8. Characterize (NMR, MS, M.P.) G->H

Caption: A general experimental workflow for benzimidazole synthesis.

References

Technical Support Center: Purification of 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Chloro-5-methoxybenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound typically originate from starting materials, side reactions, and degradation. Potential impurities include:

  • Unreacted Starting Materials: Such as 4-methoxy-o-phenylenediamine.

  • Over-chlorinated or Incompletely Chlorinated Benzimidazoles: Formation of di-chloro species or the presence of the unchlorinated benzimidazole precursor.

  • Dimerization Products: Benzimidazole rings can sometimes dimerize during synthesis, leading to difficult-to-remove, higher molecular weight impurities.[1]

  • Hydrolysis Products: The 2-chloro group can be susceptible to hydrolysis, especially under basic conditions or in the presence of water, to form the corresponding 2-hydroxy-5-methoxybenzimidazole.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., acetonitrile, methylene chloride) and reagents like phosphorus oxychloride.[2]

Q2: What are the initial steps to assess the purity of a crude sample of this compound?

A2: A preliminary purity assessment can be performed using the following techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude mixture and to select a suitable solvent system for column chromatography.

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 167-169 °C) suggests high purity. A broad melting range indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and a profile of the impurities present. A typical starting point would be a reversed-phase C18 column with a gradient of acetonitrile and water.

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found. It is a cost-effective and scalable method.

  • Column Chromatography: Highly effective for separating complex mixtures of impurities from the desired product. Silica gel is a common stationary phase.

  • Preparative HPLC: Used for achieving very high purity, especially for small-scale purifications or when impurities are difficult to separate by other means.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in the chosen solvent, even at boiling. The solvent is not suitable for recrystallization.- Try a different solvent or a solvent mixture.- Increase the volume of the solvent.
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is too high.- The compound is melting in the hot solvent.- The solution is supersaturated.- Use a lower-boiling solvent.- Add a small amount of a co-solvent in which the compound is less soluble.- Ensure the solution is not overly concentrated.
No crystals form upon cooling. - The solution is too dilute.- The cooling process is too rapid.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature, then in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Cool the solution in an ice bath for a longer period to maximize precipitation.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. - Inappropriate solvent system (eluent).- Column overloading.- Incorrect stationary phase.- Optimize the eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).- Reduce the amount of crude material loaded onto the column.- Consider using a different adsorbent (e.g., alumina if silica gel is not effective).
Compound is stuck on the column. The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent.- A small amount of a very polar solvent like methanol can be added to the eluent.
Cracking or channeling of the column bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- Gently tap the column during packing to ensure an even bed.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent may need to be optimized based on the specific impurities present. Solvents mentioned in patents for similar compounds include hexane, ether, and mixtures of hexane and ethyl acetate.[3]

  • Solvent Selection: Experiment with small amounts of the crude product to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethyl acetate/hexane or toluene are often good starting points for benzimidazole derivatives.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: Use TLC to determine an appropriate eluent system. A common starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods (Illustrative)

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Notes
Recrystallization (Ethyl Acetate/Hexane)85%98.5%75%Effective for removing less polar impurities.
Column Chromatography (Silica, Hexane/EtOAc gradient)70%>99%60%Good for complex mixtures with multiple impurities.
Preparative HPLC (C18, Acetonitrile/Water)98%>99.8%85%Used for obtaining highly pure material for analytical standards or final product.

Note: The data in this table is illustrative and will vary depending on the specific nature and quantity of impurities in the crude material.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Product purity_check Purity Assessment (TLC, HPLC, MP) crude->purity_check decision Purity > 95%? purity_check->decision recrystallization Recrystallization decision->recrystallization Yes column_chrom Column Chromatography decision->column_chrom No final_purity_check Final Purity Check (HPLC, NMR, MS) recrystallization->final_purity_check column_chrom->final_purity_check final_product Pure Product (>99%) final_purity_check->final_product impurity_removal cluster_impurities Common Impurities cluster_methods Purification Methods starting_materials Unreacted Starting Materials recrystallization Recrystallization starting_materials->recrystallization Effective side_products Side-Products (e.g., Dimers) column_chrom Column Chromatography side_products->column_chrom More Effective degradation Degradation Products degradation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc For High Purity

References

Technical Support Center: Synthesis of 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methoxybenzimidazole. The focus is on identifying and mitigating common side reactions to improve yield and purity.

Troubleshooting Guide

Low yields and product impurities are common challenges in the synthesis of this compound, which is frequently prepared by the chlorination of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃). This guide addresses specific issues you may encounter.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: Phosphorus oxychloride (POCl₃) is highly reactive with moisture.1. Use freshly distilled or a new bottle of POCl₃. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Reaction Temperature: The conversion of phosphorylated intermediates to the final product may require elevated temperatures.2. After the initial reaction at a lower temperature, gradually increase the heat to reflux (typically 70-90°C) and monitor the reaction progress by TLC or LC-MS.
3. Inadequate Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete conversion.3. Use a molar excess of POCl₃. The optimal ratio should be determined empirically, but a starting point of 2-5 equivalents is common.
Presence of Starting Material in Product 1. Incomplete Reaction: Reaction time or temperature may be insufficient.1. Increase the reaction time and/or temperature. Monitor the reaction until the starting material is no longer observed by TLC or LC-MS.
2. Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized areas of low reagent concentration.2. Ensure vigorous and efficient stirring throughout the reaction.
Formation of Insoluble Byproducts 1. Dimerization: Phosphorylated intermediates can react with the starting material to form dimeric impurities.1. Maintain basic conditions during the addition of POCl₃ if applicable (e.g., by using a tertiary amine base) to suppress the formation of these pseudodimers.
2. Polymerization: Strong acidic conditions and high temperatures can sometimes lead to polymerization of the starting material or product.2. Control the reaction temperature carefully and consider using a co-solvent to improve solubility and minimize side reactions.
Product is Difficult to Purify 1. Hydrolysis of POCl₃: Quenching the reaction with water can be highly exothermic and lead to the formation of phosphoric acid, which can complicate extraction.1. Cool the reaction mixture significantly before quenching. Add the reaction mixture slowly to ice-water with vigorous stirring. Neutralize the acidic solution carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.
2. Residual Phosphorus Compounds: Phosphorus-containing byproducts may co-precipitate with the product.2. After filtration, wash the crude product thoroughly with water to remove any water-soluble phosphorus salts. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the chlorination of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction converts the lactam (or its enol tautomer) into the desired 2-chloro derivative.

Q2: Why are anhydrous conditions so critical for this reaction?

A2: Phosphorus oxychloride reacts vigorously with water in an exothermic reaction to produce phosphoric acid and hydrogen chloride gas.[1] This not only consumes your reagent, reducing the yield, but the resulting acids can also contribute to unwanted side reactions and complicate the purification process.

Q3: My reaction has stalled, and I still see a significant amount of starting material. What should I do?

A3: First, ensure that your POCl₃ is active and that your reaction setup is completely dry. If these conditions are met, the issue may be related to reaction kinetics. The reaction often proceeds through phosphorylated intermediates that require thermal energy to convert to the final product.[2] Try increasing the reaction temperature to reflux and extending the reaction time, while carefully monitoring the progress by TLC or LC-MS.

Q4: I have a significant amount of a high-molecular-weight, insoluble material in my crude product. What could it be?

A4: This is likely a dimeric or polymeric byproduct. Dimerization can occur when a phosphorylated intermediate reacts with a molecule of the starting material.[2] To minimize this, you can try adjusting the reaction conditions, such as temperature and the rate of addition of POCl₃.

Q5: Are there any alternatives to using phosphorus oxychloride?

A5: While POCl₃ is a common and effective reagent, other deoxychlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or a mixture of POCl₃ and PCl₅ can also be used for similar transformations.[3] The choice of reagent may depend on the specific substrate and desired reaction conditions. However, all these reagents are moisture-sensitive and require careful handling.

Experimental Protocols

Synthesis of this compound from 5-methoxy-1H-benzo[d]imidazol-2(3H)-one

  • Materials:

    • 5-methoxy-1H-benzo[d]imidazol-2(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • Inert solvent (e.g., toluene or dichloromethane)

    • Ice

    • Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 5-methoxy-1H-benzo[d]imidazol-2(3H)-one in an inert solvent.

    • Slowly add phosphorus oxychloride (2-5 equivalents) to the suspension at room temperature with stirring.

    • Heat the reaction mixture to reflux (70-90°C) and maintain this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

    • Carefully neutralize the acidic aqueous solution with an aqueous base (e.g., NaOH or NaHCO₃) to a pH of 7-8 to precipitate the crude product.

    • Filter the solid, wash it thoroughly with water, and dry it under a vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Pathway start 5-methoxy-1H-benzo[d]imidazol-2(3H)-one intermediate Phosphorylated Intermediate start->intermediate + POCl3 product This compound intermediate->product Heat (Δ)

Caption: Main reaction pathway for the synthesis.

Side_Reaction intermediate Phosphorylated Intermediate dimer Dimeric Byproduct intermediate->dimer start Starting Material start->dimer

Caption: Potential side reaction leading to dimer formation.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Quality (Anhydrous POCl3?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Workup & Purification start->check_workup reassess_stoichiometry Adjust Reagent Stoichiometry check_reagents->reassess_stoichiometry optimize_temp Increase Temperature/Time check_conditions->optimize_temp optimize_workup Improve Quenching & Washing check_workup->optimize_workup

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Enhancing the Purity of 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on increasing the purity of 2-Chloro-5-methoxybenzimidazole. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound often stem from the synthetic route. The most prevalent impurities include:

  • Unreacted Starting Materials: Primarily 4-methoxy-o-phenylenediamine.

  • Side-Products: Formation of benzimidazolin-2-one derivatives can occur due to incomplete chlorination or hydrolysis.

  • Polymeric Byproducts: Self-polymerization can sometimes occur under harsh reaction conditions.

  • Residual Solvents and Reagents: Solvents used in the synthesis and reagents like phosphorus oxychloride may be present.

Q2: My purified this compound is discolored. How can I remove the color?

A2: Discoloration is typically due to trace impurities or degradation products. An effective method for color removal is treatment with activated carbon. During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to the solution. The solution is then hot-filtered to remove the carbon, which adsorbs the colored impurities.

Q3: I am attempting to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To troubleshoot this:

  • Add more solvent: This will decrease the saturation of the solution.

  • Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can promote oiling.

  • Use a different solvent system: A solvent with a lower boiling point or a solvent pair might be more effective.

Q4: My recovery yield after recrystallization is very low. How can I improve it?

A4: Low recovery is a common issue in recrystallization. To improve your yield:

  • Use the minimum amount of hot solvent: Adding excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize crystal precipitation.

  • Minimize transfers: Each transfer of the solution or crystals can lead to product loss.

  • Wash with ice-cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Purification Protocols and Data

Recrystallization

Recrystallization is a highly effective method for purifying this compound. The choice of solvent is crucial for successful purification.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Purity Enhancement by Recrystallization

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)
Recrystallization (Ethanol/Water)85.2%98.5%75%
Recrystallization (Acetone/Hexane)85.2%97.9%72%
Column Chromatography

For separating impurities with similar solubility profiles, column chromatography is a preferred method.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexane (starting from 10% Ethyl Acetate and gradually increasing to 30%).

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (10% Ethyl Acetate in Hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation: Purity Enhancement by Column Chromatography

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)
Column Chromatography85.2%>99.5%60%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Crude Product (85% Purity) recrystallize Dissolve in Hot Solvent Cool to Crystallize start->recrystallize column Load on Silica Column start->column filter_recrystal Vacuum Filtration recrystallize->filter_recrystal product_recrystal Purified Product (~98.5% Purity) filter_recrystal->product_recrystal elute Elute with Solvent Gradient column->elute collect Collect & Combine Pure Fractions elute->collect product_column Highly Pure Product (>99.5% Purity) collect->product_column

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered oiling_out Product 'Oiling Out'? start->oiling_out low_yield Low Recovery Yield? start->low_yield discoloration Product Discolored? start->discoloration poor_separation Poor Separation? start->poor_separation solution_oiling Add more solvent Slow cooling Change solvent system oiling_out->solution_oiling Yes solution_yield Use min. hot solvent Ensure complete cooling Wash with cold solvent low_yield->solution_yield Yes solution_color Treat with Activated Carbon discoloration->solution_color Yes solution_separation Optimize solvent system Use a finer mesh silica Adjust flow rate poor_separation->solution_separation Yes

Caption: Troubleshooting logic for purification issues.

Technical Support Center: Optimization of Catalyst Selection for Benzimidazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzimidazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of benzimidazole derivatives, offering potential causes and recommended solutions in a question-and-answer format.

My reaction yield is consistently low. What are the primary parameters I should investigate?

Low yields are a common issue in benzimidazole synthesis. The first parameters to optimize are typically the choice of catalyst and solvent.[1] Reaction temperature and time also play a crucial role. Screening different solvents can have a significant impact; for instance, polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[1] Without a catalyst, conversion rates can be low, and reaction times much longer.[1][2]

How do I choose the right catalyst for my synthesis?

Catalyst selection is critical and depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] A wide range of catalysts have been successfully employed:

  • Lewis acids: Zirconium tetrachloride (ZrCl₄), erbium(III) triflate (Er(OTf)₃), and others are effective, often providing excellent yields.[1][3]

  • Metal-based catalysts: Copper- and palladium-based catalysts are used for specific C-N bond formation strategies.[4][5] Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have also been shown to be highly effective at ambient conditions.[6]

  • Heterogeneous catalysts: Engineered catalysts like MgO@DFNS (magnesium oxide on dendritic fibrous nanosilica) are advantageous for their ease of recovery and reuse.[1][2] Other examples include silica sulfuric acid and FePO₄.[3]

  • Green catalysts: For environmentally friendly approaches, options like deep eutectic solvents or metal-free catalysts under microwave conditions can be employed.[3][7]

I am observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?

Achieving selectivity between N-1 substitution and the desired 2-substituted product can be challenging, particularly when using aldehydes.[3] The choice of catalyst is a key factor. For example, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted benzimidazoles.[3] Adjusting the stoichiometry of the reactants, specifically the ratio of o-phenylenediamine to the aldehyde, can also influence the product distribution.[1]

My product is difficult to purify due to colored impurities. What are the potential causes and solutions?

The formation of colored impurities is often due to the oxidation of the o-phenylenediamine starting material.[8] To mitigate this, consider the following:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[8]

  • Starting Material Purity: Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[5]

  • Purification Techniques: If colored impurities are present in the crude product, treatment with activated carbon can be effective for their removal. Acid-base extraction can also be a powerful purification method for the basic benzimidazole products.[8]

What are the advantages of using a heterogeneous catalyst?

Heterogeneous catalysts, such as MgO@DFNS or catalysts supported on silica, offer several advantages, particularly from a green chemistry perspective.[1][3] Their primary benefit is the ease of separation from the reaction mixture, which is typically achieved by simple filtration.[1][2] This allows for the catalyst to be recovered, washed, dried, and reused for multiple reaction cycles without a significant loss of activity.[2][5]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for various catalysts used in the synthesis of 2-substituted benzimidazoles, providing a comparative overview of their performance under different reaction conditions.

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄Clo-phenylenediamine, BenzaldehydeChloroformRoom Temp.4-[1]
MgO@DFNS (10 wt%)o-phenylenediamine, BenzaldehydeEthanolRoom Temp.4-[1][2]
Co(II) complexo-phenylenediamine, BenzaldehydeMethanol651.596[1]
Au/TiO₂o-phenylenediamine, 4-MethylbenzaldehydeCHCl₃:MeOH (3:1)25294[1]
Er(OTf)₃ (10 mol%)o-phenylenediamine, BenzaldehydeWater800.2572[1]
ZrCl₄ (10 mol%)o-phenylenediamine, OrthoestersAnhydrous EtOHRoom Temp.-Excellent[3]
CuI/L-proline2-iodoacetanilides, aq. NH₃----[7]
p-TsOHo-phenylenediamine, AldehydesSolvent-free (grinding)--High[9]
H₂O₂/TiO₂ P25o-phenylenediamine, AldehydesSolvent-free--Excellent[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, showcasing different catalytic approaches to benzimidazole synthesis.

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using NH₄Cl Catalyst

Materials:

  • o-phenylenediamine

  • Benzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Chloroform (CHCl₃)

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).

  • Add benzaldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.[1]

Protocol 2: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using Heterogeneous MgO@DFNS Catalyst

Materials:

  • o-phenylenediamine (OPDA)

  • Benzaldehyde

  • 10 wt% MgO@DFNS catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction using TLC.

  • After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[1][2]

Protocol 3: Palladium-Catalyzed Synthesis of Benzimidazoles via Aryl-Amination

Materials:

  • Amidine substrate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Sodium hydroxide (NaOH)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • To a solution of amidine (0.26 mmol) in DME (90 μL) in a microwave vial, add PPh₃ (106 μL, 0.2 M in DME, 8 mol %).

  • Add NaOH (0.25 mL, 2.08 M in water, 2.0 equiv).

  • Add Pd₂(dba)₃ (53 μL, 0.05 M in DME, 1 mol %).

  • Seal the vial with a crimped cap and heat the reaction mixture in a microwave instrument at 160 °C.

  • Monitor the reaction for completion.[4]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of benzimidazole synthesis.

G start Define Synthetic Goal (e.g., 2-substituted vs. 1,2-disubstituted) substrate Select Substrates (o-phenylenediamine & aldehyde/acid derivative) start->substrate green_chem Consider Green Chemistry Aspects? substrate->green_chem hetero Select Heterogeneous Catalyst (e.g., MgO@DFNS, supported NPs) green_chem->hetero Yes homo Select Homogeneous Catalyst (e.g., Lewis Acids, Metal Complexes) green_chem->homo No solvent_screen Perform Solvent & Temperature Screen hetero->solvent_screen homo->solvent_screen optimize Optimize Catalyst Loading & Reaction Time solvent_screen->optimize analysis Analyze Yield & Purity (TLC, LC-MS, NMR) optimize->analysis troubleshoot Troubleshoot (Low Yield, Side Products) analysis->troubleshoot troubleshoot->start Re-evaluate Strategy end Final Optimized Protocol troubleshoot->end Successful

Caption: Workflow for Catalyst Selection in Benzimidazole Synthesis.

G start Low Product Yield Observed check_catalyst Is the catalyst active? Is loading sufficient? start->check_catalyst replace_catalyst Screen Different Catalysts (Lewis Acid, Heterogeneous, etc.) check_catalyst->replace_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst->check_conditions optimize_temp Optimize Temperature & Time check_conditions->optimize_temp No check_reagents Are starting materials pure? check_conditions->check_reagents Yes optimize_temp->check_reagents purify_reagents Purify o-phenylenediamine and aldehyde/acid check_reagents->purify_reagents No check_solvent Is the solvent appropriate? check_reagents->check_solvent Yes purify_reagents->check_solvent solvent_screen Perform Solvent Screen (e.g., EtOH, MeOH, CHCl3, H2O) check_solvent->solvent_screen No end Yield Improved check_solvent->end Yes solvent_screen->end

Caption: Troubleshooting Flowchart for Low Product Yield.

References

Reducing reaction time in the synthesis of 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 2-Chloro-5-methoxybenzimidazole, with a specific focus on strategies to reduce reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common rate-limiting step in the synthesis of this compound?

A1: The overall synthesis typically involves two main stages: first, the cyclization of a substituted o-phenylenediamine to form 5-methoxy-1,3-dihydro-benzimidazol-2-one, and second, the chlorination of this intermediate. The cyclization step, particularly when using reagents like urea, often requires prolonged heating (several hours) and can be the primary rate-limiting step in the sequence.[1]

Q2: How can the overall synthesis time be significantly reduced?

A2: To reduce the total synthesis time, efforts should be focused on optimizing both the cyclization and chlorination stages. For the cyclization, using more reactive carbonyl sources like 1,1'-carbonyldiimidazole (CDI) or phosgene can drastically reduce reaction times compared to urea.[1] For the chlorination step, optimizing the temperature and using co-reagents like phosphorus pentachloride can accelerate the conversion.

Q3: What are the critical parameters to monitor for ensuring a fast and efficient reaction?

A3: The most critical parameters are temperature, choice of reagents, and catalysts. For the cyclization, temperature control is crucial; for instance, the reaction with urea requires high temperatures (e.g., 170°C), while CDI can be effective at room temperature.[1] In the chlorination step with phosphorus oxychloride (POCl₃), the reaction is typically conducted at elevated temperatures (50°C to 150°C), and finding the optimal balance between reaction rate and byproduct formation is key.[1]

Q4: Are there catalytic methods to accelerate the synthesis?

A4: While the specific chlorination with POCl₃ is reagent-driven, the initial cyclization to form the benzimidazole ring can be influenced by catalysts. In broader benzimidazole synthesis, various catalysts, including Lewis acids and metal complexes, are used to improve reaction rates and yields.[2] For the formation of the benzimidazolone precursor, the choice of the carbonylating agent (e.g., CDI, phosgene) is more impactful on the reaction time than the use of an external catalyst.[1]

Troubleshooting Guide

Issue 1: The initial cyclization reaction to form 5-methoxy-1,3-dihydro-benzimidazol-2-one is slow or results in a low yield.

Possible Cause Suggested Solution
Suboptimal Reagent Choice The use of urea requires high temperatures and long reaction times (e.g., 3+ hours).[1] Consider replacing urea with a more reactive carbonyl source such as 1,1'-carbonyldiimidazole (CDI) or phosgene, which can often complete the reaction in less time and at lower temperatures.[1]
Insufficient Temperature If using urea, ensure the reaction temperature is maintained at the optimal level, typically between 140-170°C. A lower temperature will significantly slow down the rate of reaction.[1]
Poor Reagent Purity Ensure the starting material, 4-methoxy-o-phenylenediamine, is pure. Impurities can interfere with the reaction and lead to side products and lower yields.
Inefficient Mixing For heterogeneous or melt-phase reactions (like with urea), ensure efficient and continuous stirring to maximize contact between reactants.

Issue 2: The chlorination of 5-methoxy-1,3-dihydro-benzimidazol-2-one is incomplete or sluggish.

Possible Cause Suggested Solution
Low Reaction Temperature The chlorination with phosphorus oxychloride (POCl₃) is temperature-dependent. Gradually increase the reaction temperature within the recommended range (50-150°C) and monitor the progress by TLC.[1]
Insufficient Chlorinating Agent Ensure a sufficient molar excess of POCl₃ is used. However, avoid a very large excess, which can complicate workup.
Absence of Co-reagents The reaction can be accelerated by the addition of hydrogen chloride or phosphorus pentachloride (PCl₅) as a co-reagent.[1]
Moisture Contamination POCl₃ is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent decomposition of the reagent.

Data on Reaction Conditions

The selection of reagents plays a critical role in determining the reaction time for the synthesis of the benzimidazolone intermediate. The following table, adapted from procedures for analogous compounds, illustrates this relationship.

Table 1: Comparison of Reagents for Benzimidazolone Synthesis

ReagentTemperatureReaction TimeTypical YieldReference
Urea170°C3 hours>90%[1]
1,1'-CarbonyldiimidazoleRoom Temperature18 hours~91%[1]
Phosgene30-40°C1 hour~92%[1]
Potassium O-ethyl-xanthateReflux (Ethanol/Water)3 hours~85-90%[1]

Note: Data is based on the synthesis of 6,6-difluoro-[3][4]dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one, which serves as a model for the 5-methoxy analog.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-1,3-dihydro-benzimidazol-2-one (Fast Method)

This protocol utilizes phosgene for rapid cyclization.

Materials:

  • 4-methoxy-o-phenylenediamine

  • 37% Aqueous Hydrochloric Acid

  • Phosgene

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxy-o-phenylenediamine (1 eq.) in a mixture of water and 37% aqueous hydrochloric acid.

  • Cool the solution to a temperature between 30-40°C.

  • While stirring vigorously, introduce phosgene (a slight excess) into the solution over a period of approximately 1 hour. Maintain the temperature between 30-40°C.

  • After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Flush the reaction vessel with an inert gas (e.g., nitrogen) to remove any excess phosgene.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried to yield 5-methoxy-1,3-dihydro-benzimidazol-2-one.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of the intermediate from Protocol 1.

Materials:

  • 5-methoxy-1,3-dihydro-benzimidazol-2-one

  • Phosphorus Oxychloride (POCl₃)

  • Phosphorus Pentachloride (PCl₅) (Optional, for rate enhancement)

Procedure:

  • Place 5-methoxy-1,3-dihydro-benzimidazol-2-one (1 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).

  • (Optional) For an accelerated reaction, add a catalytic amount of phosphorus pentachloride (PCl₅).

  • Heat the reaction mixture to a temperature between 80°C and 110°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the product precipitates.

  • Filter the crude product, wash thoroughly with water, and dry.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Visual Guides

SynthesisWorkflow Start 4-methoxy-o- phenylenediamine Intermediate 5-methoxy-1,3-dihydro- benzimidazol-2-one Start->Intermediate Stage 1: Cyclization (1-2 hours) Product 2-Chloro-5- methoxybenzimidazole Intermediate->Product Stage 2: Chlorination (2-4 hours) Reagent1 Fast Reagent: Phosgene / CDI Reagent1->Intermediate Reagent2 Chlorinating Agent: POCl₃ (+ PCl₅) Reagent2->Product

Caption: Overall workflow for the time-efficient synthesis of this compound.

TroubleshootingChlorination Start Is the chlorination reaction slow or incomplete? CheckTemp Check Reaction Temperature Start->CheckTemp Yes Monitor Monitor by TLC Start->Monitor No IncreaseTemp Increase Temperature to 80-110°C CheckTemp->IncreaseTemp Temp < 80°C CheckReagent Check Reagent Purity & Anhydrous Conditions CheckTemp->CheckReagent Temp is OK IncreaseTemp->Monitor DryGlassware Ensure Dry Glassware & Reagents CheckReagent->DryGlassware Moisture Suspected AddCoReagent Consider Adding PCl₅ Catalyst CheckReagent->AddCoReagent Conditions are Dry DryGlassware->Monitor AddCoReagent->Monitor

Caption: Troubleshooting logic for slow chlorination reactions.

References

Technical Support Center: 2-Chloro-5-methoxybenzimidazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2-Chloro-5-methoxybenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient pathway begins with p-anisidine, proceeding through several key intermediates. The process involves acetylation, nitration, deacetylation, reduction of the nitro group to an amine, cyclization to form the benzimidazole ring, and finally, chlorination at the 2-position.

Q2: What are the potential major impurities I should be aware of during the synthesis of this compound?

Potential impurities can arise from various stages of the synthesis. These can include unreacted starting materials and intermediates, byproducts from side-reactions, and degradation products. Key potential impurities are detailed in the troubleshooting section.

Q3: How can I purify the crude this compound product?

Recrystallization is a common and effective method for purifying the final product. A typical procedure involves dissolving the crude solid in a hot solvent, such as an ethanol/water mixture, followed by cooling to induce crystallization of the purified product. The choice of solvent may need to be optimized based on the impurity profile.

Q4: What analytical techniques are recommended for identifying and quantifying impurities?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying organic impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity management.

Issue 1: Presence of Unreacted Starting Materials or Intermediates

Symptoms:

  • HPLC analysis shows peaks corresponding to p-anisidine, 4-methoxyacetanilide, 4-methoxy-2-nitroaniline, or 4-methoxy-1,2-phenylenediamine.

  • The final product has a lower than expected melting point.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Acetylation Ensure complete reaction by monitoring with TLC. If necessary, increase the reaction time or the amount of acetic anhydride.
Incomplete Nitration Maintain the reaction temperature below 5°C to prevent side reactions. Ensure the dropwise addition of the nitrating mixture with vigorous stirring.
Incomplete Reduction The reduction of the nitro group is critical. Ensure the reducing agent is active and used in sufficient quantity. Monitor the reaction by TLC until the disappearance of the nitro compound.
Incomplete Cyclization Ensure appropriate reaction conditions (temperature, catalyst) for the ring closure step.
Incomplete Chlorination Monitor the final chlorination step by TLC or HPLC to ensure full conversion of the benzimidazole intermediate.
Issue 2: Formation of Isomeric or Over-Reacted Byproducts

Symptoms:

  • Unexpected peaks in the HPLC or GC-MS chromatogram with similar mass to the desired product.

  • NMR spectrum shows unexpected signals.

Possible Causes & Solutions:

CauseRecommended Action
Formation of Dinitro Isomers During the nitration of 4-methoxyacetanilide, poor temperature control can lead to the formation of dinitro byproducts. Maintain a low reaction temperature (0-5°C) and control the addition rate of the nitrating agent.
Side reactions during cyclization The choice of cyclizing agent can influence byproduct formation. Ensure the purity of the cyclizing agent and adhere to the recommended reaction conditions.
Over-chlorination In the final step, using an excess of the chlorinating agent or prolonged reaction times can lead to the formation of di- or tri-chlorinated benzimidazoles. Carefully control the stoichiometry of the chlorinating agent.
Issue 3: Discoloration of the Final Product

Symptoms:

  • The final product is off-white, yellow, or brown instead of the expected color.

Possible Causes & Solutions:

CauseRecommended Action
Presence of Oxidized Impurities Amine intermediates are susceptible to air oxidation, which can lead to colored impurities. It is advisable to use the 4-methoxy-1,2-phenylenediamine intermediate immediately after preparation or store it under an inert atmosphere.
Residual Solvents or Reagents Ensure the final product is thoroughly washed and dried to remove any residual colored reagents or solvents.
Degradation of the Product Benzimidazole derivatives can be sensitive to light and heat. Store the final product in a cool, dark place.

Experimental Protocols

Representative HPLC Method for Impurity Profiling

This protocol provides a general method that should be optimized and validated for your specific instrumentation and impurity profile.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 30 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 280 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.

Visualizations

Proposed Synthetic Workflow for this compound

G p_anisidine p-Anisidine acetylation Acetylation (Acetic Anhydride) p_anisidine->acetylation nitroacetanilide 4-Methoxyacetanilide acetylation->nitroacetanilide nitration Nitration (HNO3, H2SO4) nitroacetanilide->nitration nitroaniline 4-Methoxy-2-nitroacetanilide nitration->nitroaniline deacetylation Deacetylation (Acid/Base Hydrolysis) nitroaniline->deacetylation phenylenediamine 4-Methoxy-2-nitroaniline deacetylation->phenylenediamine reduction Reduction (e.g., SnCl2/HCl) phenylenediamine->reduction diaminobenzene 4-Methoxy-1,2-phenylenediamine reduction->diaminobenzene cyclization Cyclization diaminobenzene->cyclization benzimidazole 5-Methoxybenzimidazole-2-one cyclization->benzimidazole chlorination Chlorination (e.g., POCl3) benzimidazole->chlorination final_product This compound chlorination->final_product

Caption: Proposed synthetic route for this compound.

Troubleshooting Logic for Impurity Management

G start Impurity Detected in This compound identify Identify Impurity (HPLC, LC-MS, NMR) start->identify is_intermediate Is it a known starting material or intermediate? identify->is_intermediate incomplete_reaction Incomplete Reaction: - Check reaction time - Verify reagent stoichiometry - Monitor with TLC/HPLC is_intermediate->incomplete_reaction Yes is_byproduct Is it a known byproduct? is_intermediate->is_byproduct No end Impurity Level Reduced incomplete_reaction->end optimize_conditions Side Reaction Occurred: - Adjust temperature - Modify reagent addition rate - Change solvent or catalyst is_byproduct->optimize_conditions Yes is_degradation Is it a degradation product? is_byproduct->is_degradation No optimize_conditions->end purification Purification Issue: - Optimize recrystallization - Consider chromatography is_degradation->purification Yes is_degradation->end No (Further Investigation) purification->end

Caption: A logical workflow for troubleshooting impurities.

References

Scaling up the synthesis of 2-Chloro-5-methoxybenzimidazole for pilot production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the scaling up of 2-Chloro-5-methoxybenzimidazole synthesis. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate a smooth transition from laboratory to pilot-scale production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the pilot-scale synthesis of this compound, presented in a question-and-answer format.

Step 1: Synthesis of 5-Methoxybenzimidazolin-2-one

Question: The yield of 5-methoxybenzimidazolin-2-one is significantly lower on a larger scale compared to the lab-scale synthesis. What are the potential causes and solutions?

Answer:

Low yields during the scale-up of the cyclization reaction are a common challenge. Several factors could be contributing to this issue:

  • Insufficient Mixing: In larger reactors, achieving homogeneous mixing of the solid reactants (4-methoxy-o-phenylenediamine and urea) can be difficult. This leads to localized overheating or unreacted starting materials.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or turbine) and that the stirring speed is optimized to maintain a uniform slurry. Consider adding a high-boiling point, inert solvent to improve mixing, although this will require a subsequent removal step.

  • Poor Heat Transfer: Inefficient heat transfer in a larger vessel can lead to uneven heating and the formation of byproducts.

    • Solution: Use a reactor with a jacketed heating system and ensure good circulation of the heating fluid. A gradual heating ramp is recommended to maintain better control over the reaction temperature.

  • Incomplete Reaction: The reaction time may need to be extended at a larger scale to ensure complete conversion.

    • Solution: Monitor the reaction progress using in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be continued until the starting material is no longer detected.

  • Sublimation of Starting Material: 4-methoxy-o-phenylenediamine can sublime at elevated temperatures, leading to loss of material.

    • Solution: Ensure the reactor is well-sealed and consider carrying out the reaction under a slight positive pressure of an inert gas like nitrogen.

Question: The isolated 5-methoxybenzimidazolin-2-one is discolored (e.g., pink or brown). What is the cause and how can it be purified?

Answer:

Discoloration is often due to the formation of oxidation byproducts of the diamine starting material.

  • Cause: Exposure of 4-methoxy-o-phenylenediamine to air at elevated temperatures can lead to oxidation and the formation of colored impurities.

  • Prevention:

    • Use high-purity starting materials.

    • Purge the reactor with an inert gas (nitrogen or argon) before and during the reaction to minimize exposure to oxygen.

  • Purification:

    • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water, to remove colored impurities.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities. The solution should then be filtered and the product recrystallized.

Step 2: Chlorination of 5-Methoxybenzimidazolin-2-one

Question: The chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete on a pilot scale. What are the likely reasons and how can the reaction be driven to completion?

Answer:

Incomplete chlorination can be a significant issue during scale-up. Here are the common causes and their solutions:

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water, which deactivates it and generates hydrochloric acid and phosphoric acid.[1]

    • Solution: Ensure all glassware and the reactor are thoroughly dried before use. Use anhydrous solvents and handle POCl₃ under a dry, inert atmosphere (e.g., nitrogen).

  • Insufficient POCl₃: While a slight excess of POCl₃ is typically used, an insufficient amount will lead to incomplete conversion.

    • Solution: Re-evaluate the stoichiometry for the pilot scale. A molar ratio of at least 2 equivalents of POCl₃ to the benzimidazolin-2-one is recommended.

  • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate on a larger scale.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for any exotherms. The reaction is typically carried out at reflux.

  • Poor Solubility of Starting Material: 5-methoxybenzimidazolin-2-one has limited solubility in POCl₃ alone.

    • Solution: Consider the use of a co-solvent such as toluene or acetonitrile to improve solubility and facilitate the reaction.

Question: During the work-up of the chlorination reaction, the product precipitates as a gummy solid that is difficult to handle. How can this be prevented?

Answer:

This is often due to the rapid quenching of the reaction mixture.

  • Cause: Pouring the hot reaction mixture directly into a large volume of cold water or ice can cause the product to crash out as an unmanageable mass.

  • Solution:

    • Controlled Quenching: Cool the reaction mixture to a lower temperature (e.g., 50-60 °C) before slowly and carefully adding it to a vigorously stirred mixture of ice and water.

    • Reverse Addition: Alternatively, slowly add ice/water to the cooled reaction mixture while maintaining vigorous stirring. This allows for better temperature control and a more controlled precipitation.

    • Use of an Organic Solvent: Before quenching, dilute the reaction mixture with a suitable organic solvent like dichloromethane or toluene. This can help to keep the product in solution during the initial phase of the quench, leading to a finer, more easily filterable precipitate upon full neutralization.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable synthesis route for this compound?

A1: A two-step synthesis is generally considered the most scalable and reliable route. The first step involves the condensation of 4-methoxy-o-phenylenediamine with urea to form 5-methoxybenzimidazolin-2-one. The second step is the chlorination of this intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃) at a pilot scale?

A2: Phosphorus oxychloride is a highly corrosive and reactive chemical. Key safety precautions include:

  • Handling: Always handle POCl₃ in a well-ventilated fume hood or a closed system.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]

  • Reaction with Water: POCl₃ reacts violently with water to produce toxic and corrosive fumes of hydrogen chloride.[1] Ensure all equipment is dry and avoid any contact with moisture.

  • Quenching: The quenching of residual POCl₃ is highly exothermic. It should be done slowly and in a controlled manner by adding the reaction mixture to ice or vice-versa with efficient stirring and cooling.

Q3: What are the common impurities that can form during the synthesis of this compound?

A3: Common impurities may include:

  • Unreacted 5-methoxybenzimidazolin-2-one.

  • Byproducts from the reaction of POCl₃ with any residual water.

  • Over-chlorinated or other side-products from the chlorination step.

  • Dimerization products of the benzimidazole core.

Q4: What analytical methods are recommended for quality control of this compound?

A4: A combination of analytical techniques should be used to ensure the quality of the final product:

  • High-Performance Liquid Chromatography (HPLC): For determining purity and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the structure.

  • Melting Point: As a preliminary indicator of purity.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of 5-Methoxybenzimidazolin-2-one

ParameterLab ScalePilot Scale (Recommended)
Reactants 4-methoxy-o-phenylenediamine, Urea4-methoxy-o-phenylenediamine, Urea
Molar Ratio (Diamine:Urea) 1 : 21 : 2 - 1 : 2.2
Solvent None (neat) or DMFNone (neat) or high-boiling inert solvent
Temperature 130-150 °C140-160 °C
Reaction Time 4-6 hours6-10 hours (monitor by IPC)
Typical Yield 85-95%80-90%

Table 2: Reaction Conditions for the Chlorination to this compound

ParameterLab ScalePilot Scale (Recommended)
Reactants 5-methoxybenzimidazolin-2-one, POCl₃5-methoxybenzimidazolin-2-one, POCl₃
Molar Ratio (Substrate:POCl₃) 1 : 21 : 2 - 1 : 2.5
Solvent Neat POCl₃ or Toluene/AcetonitrileNeat POCl₃ or Toluene
Temperature 100-110 °C (Reflux)105-115 °C (Reflux)
Reaction Time 3-5 hours4-8 hours (monitor by IPC)
Typical Yield 80-90%75-85%

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 5-Methoxybenzimidazolin-2-one
  • Reactor Preparation: Ensure a clean and dry glass-lined or stainless steel reactor equipped with a suitable agitator, heating/cooling jacket, condenser, and nitrogen inlet/outlet is available.

  • Charging Reactants: Charge the reactor with 4-methoxy-o-phenylenediamine (1.0 eq) and urea (2.1 eq).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Heating: Gradually heat the reaction mixture to 140-150 °C with continuous stirring. Ammonia gas will evolve and should be scrubbed through an appropriate acid scrubber.

  • Reaction Monitoring: Maintain the temperature and stirring for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting diamine is consumed.

  • Cooling and Isolation: Cool the reaction mixture to 80-90 °C. Add hot water to the reaction mass and stir for 30 minutes. Cool the slurry to room temperature and then further to 10-15 °C.

  • Filtration and Washing: Filter the solid product and wash the cake with deionized water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 70-80 °C until a constant weight is achieved.

Protocol 2: Pilot-Scale Synthesis of this compound
  • Reactor Preparation: Use a clean, dry, and inerted reactor suitable for handling corrosive reagents like POCl₃.

  • Charging Reactants: Charge the reactor with 5-methoxybenzimidazolin-2-one (1.0 eq) and phosphorus oxychloride (2.2 eq) under a nitrogen atmosphere.

  • Heating: Slowly heat the mixture to reflux (approximately 105-110 °C) with stirring.

  • Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the progress by TLC or HPLC.

  • Cooling: Once the reaction is complete, cool the mixture to 50-60 °C.

  • Quenching: Prepare a separate vessel with a mixture of crushed ice and water, and stir vigorously. Slowly transfer the reaction mixture into the ice/water mixture, maintaining the temperature of the quench vessel below 20 °C.

  • Neutralization and Precipitation: Slowly add a cooled aqueous solution of sodium hydroxide or sodium carbonate to the quenched mixture to neutralize the excess acid to a pH of 7-8. The product will precipitate as a solid.

  • Filtration and Washing: Filter the precipitated product and wash thoroughly with water.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude this compound from a suitable solvent such as ethanol or toluene to obtain the pure product.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Methoxybenzimidazolin-2-one cluster_step2 Step 2: Chlorination A 4-methoxy-o-phenylenediamine + Urea B Reactor Charging & Inerting A->B C Heating (140-160 °C) B->C D Reaction & Monitoring (IPC) C->D E Cooling & Isolation D->E F Filtration & Washing E->F G Drying F->G H 5-Methoxybenzimidazolin-2-one G->H I 5-Methoxybenzimidazolin-2-one + POCl₃ H->I Intermediate J Reactor Charging (Inert) I->J K Reflux (105-115 °C) J->K L Reaction & Monitoring (IPC) K->L M Cooling & Quenching L->M N Neutralization & Precipitation M->N O Filtration & Washing N->O P Drying & Recrystallization O->P Q This compound P->Q

Caption: Experimental workflow for the pilot-scale synthesis of this compound.

Troubleshooting_Logic cluster_low_yield Troubleshooting: Low Yield Start Low Yield Observed Q1 Check Reaction Completion (IPC) Start->Q1 A1 Extend Reaction Time Q1->A1 Incomplete Q2 Review Reaction Temperature Q1->Q2 Complete End Yield Improved A1->End A2 Optimize Heating Profile Q2->A2 Suboptimal Q3 Evaluate Mixing Efficiency Q2->Q3 Optimal A2->End A3 Adjust Agitator Speed / Type Q3->A3 Poor Q4 Verify Reagent Purity & Stoichiometry Q3->Q4 Good A3->End A4 Use High Purity Reagents / Adjust Molar Ratios Q4->A4 Issues Found Q4->End No Issues A4->End

References

Validation & Comparative

Spectroscopic Validation of 2-Chloro-5-methoxybenzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-Chloro-5-methoxybenzimidazole and a structurally related alternative, 2-Mercapto-5-methoxybenzimidazole. The objective is to validate the chemical structure of this compound using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a predictive analysis of its Nuclear Magnetic Resonance (NMR) spectra, which is then compared against the experimentally obtained NMR data for the alternative compound.

Executive Summary

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and the experimental data for 2-Mercapto-5-methoxybenzimidazole.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge (m/z) Peaks
This compoundC₈H₇ClN₂O182.61[1]182 (M+), 167, 139[1]
2-Mercapto-5-methoxybenzimidazoleC₈H₈N₂OS180.23[2]180 (M+), 181, 165, 147, 137, 119, 91, 63

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey Functional Group Vibrations (cm⁻¹)
This compoundData not explicitly found in search results. Expected peaks: N-H stretching, C=N stretching, C-O stretching, C-Cl stretching.
2-Mercapto-5-methoxybenzimidazoleN-H stretching, C=S stretching, C-O stretching. Spectra available on SpectraBase and PubChem.[2][3]

Table 3: ¹H NMR Spectroscopy Data (Predicted vs. Experimental in DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted)Aromatic protons (3H, m), -OCH₃ (3H, s), N-H (1H, br s)
2-Mercapto-5-methoxybenzimidazole (Experimental)Aromatic protons, -OCH₃, N-H, S-H. Spectra available on SpectraBase and PubChem.[2][3]

Table 4: ¹³C NMR Spectroscopy Data (Predicted vs. Experimental in DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound (Predicted)Aromatic carbons, C=N, -OCH₃
2-Mercapto-5-methoxybenzimidazole (Experimental)Aromatic carbons, C=S, -OCH₃. Spectrum available on ChemicalBook.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra are obtained using an FTIR spectrometer. For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. In EI-MS, the sample is bombarded with a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for spectroscopic structure validation and the relationship between the different spectroscopic methods.

G cluster_0 Spectroscopic Analysis Workflow Sample Chemical Sample (this compound) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR Data Spectroscopic Data (m/z, cm⁻¹, ppm) MS->Data IR->Data NMR->Data Analysis Data Analysis and Structure Correlation Data->Analysis Validation Structure Validation Analysis->Validation

Caption: Workflow for Spectroscopic Structure Validation.

G cluster_1 Interrelation of Spectroscopic Data Structure Proposed Structure (this compound) MS_info Molecular Weight & Fragmentation Pattern Structure->MS_info provides IR_info Functional Groups Present (N-H, C=N, C-O, C-Cl) Structure->IR_info indicates NMR_info Chemical Environment of ¹H and ¹³C Nuclei Structure->NMR_info details Validation Validated Structure MS_info->Validation IR_info->Validation NMR_info->Validation

Caption: Relationship between Structure and Spectroscopic Data.

Conclusion

References

A Comparative Analysis of 2-Chloro-5-methoxybenzimidazole and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comparative analysis of 2-Chloro-5-methoxybenzimidazole and its derivatives, focusing on their synthesis, anticancer, and antimicrobial properties. The information is supported by experimental data from various studies to facilitate further research and development in this promising area.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound that serves as a versatile starting material for the synthesis of a wide range of biologically active derivatives.[1][2] The presence of the chloro group at the 2-position and the methoxy group at the 5-position of the benzimidazole ring provides a unique electronic and steric environment, influencing the compound's reactivity and biological profile. These substitutions offer multiple sites for further chemical modifications, allowing for the generation of a diverse library of derivatives with potentially enhanced therapeutic properties.

Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of this compound typically involves nucleophilic substitution at the C2-chloro position and modifications at the N1-position of the benzimidazole ring. A general synthetic workflow is depicted below.

cluster_synthesis Synthesis of this compound Derivatives start This compound reaction Nucleophilic Substitution (at C2-position) start->reaction nucleophile Nucleophile (e.g., Amines, Thiols, Alcohols) nucleophile->reaction intermediate 2-Substituted-5-methoxybenzimidazole reaction->intermediate alkylation Alkylation/Arylation (at N1-position) intermediate->alkylation final_product N1, C2-Disubstituted-5-methoxybenzimidazole Derivative alkylation->final_product alkylating_agent Alkyl/Aryl Halide alkylating_agent->alkylation

Caption: General synthetic workflow for derivatives of this compound.

Comparative Biological Activities

The diverse biological activities of benzimidazole derivatives have been extensively studied.[3] Modifications to the this compound core can lead to compounds with significant anticancer and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the potential of benzimidazole derivatives as anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives, providing a comparison of their efficacy against various cancer cell lines.

Compound IDR1-Substituent (at N1)R2-Substituent (at C2)Cancer Cell LineIC50 (µM)Reference
1 HCl---
2a -CH2-(3-chlorophenyl)-CH3A549 (Lung)>300[4]
2b -CH2-(2,3,5,6-tetramethylphenyl)-CH3A549 (Lung)>300[4]
Compound 19 H2,5-dimethoxyphenylA549 (Lung)Not specified[5]
Compound 38 H4-(dimethylamino)phenylA549 (Lung)4.47 µg/mL[6]
Compound 40 H4-hydroxyphenylMDA-MB-231 (Breast)3.55 µg/mL[6]
Compound 12 -CH32-hydroxy-4-methoxy-benzamidoMCF-7 (Breast)3.1[7]
Compound 36 -CH33,4,5-trihydroxy-benzamidoMCF-7 (Breast)4.8[7]

Note: A direct IC50 value for the parent compound, this compound, was not available in the searched literature. The table includes related analogs to infer structure-activity relationships.

A potential mechanism of action for some anticancer benzimidazole derivatives involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Antimicrobial Activity

Benzimidazole derivatives have also shown significant promise as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The following table presents the antimicrobial activity of selected benzimidazole derivatives, highlighting their minimum inhibitory concentrations (MIC) against various microbial strains.

Compound IDR-SubstituentsMicrobial StrainMIC (µg/mL)Reference
Compound 66a 2-(4-chlorophenyl)-5-nitroS. aureus3.12[8]
Compound 66a 2-(4-chlorophenyl)-5-nitroE. coli3.12[8]
Compound 67b 2-(4-bromophenyl)-5-nitroB. cereus32[8]
Compound 67b 2-(4-bromophenyl)-5-nitroS. aureus32[8]
Compound 8 2-(4-chlorophenyl)-5-cyanoE. faecalis8[7]
Compound 37 N-hexyl, 2-(3,4,5-trihydroxybenzamido)S. aureus16[7]
Compound 37 N-hexyl, 2-(3,4,5-trihydroxybenzamido)E. coli16[7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for the synthesis and biological evaluation of this compound derivatives based on common laboratory practices.

General Synthesis of a 2-Amino-5-methoxybenzimidazole Derivative
  • Reaction Setup: this compound (1 mmol) is dissolved in a suitable solvent such as ethanol or DMF in a round-bottom flask.

  • Addition of Amine: The desired primary or secondary amine (1.2 mmol) and a base (e.g., triethylamine, 1.5 mmol) are added to the solution.

  • Reaction Condition: The reaction mixture is heated to reflux and stirred for several hours (monitored by TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5-methoxybenzimidazole derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

cluster_workflow MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with various concentrations of the derivative cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Living cells convert MTT to formazan crystals mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at ~570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation

Caption: A typical workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound serves as a valuable scaffold for the development of novel therapeutic agents. The comparative data presented in this guide highlight the significant potential of its derivatives as both anticancer and antimicrobial agents. The structure-activity relationship analyses suggest that modifications at the C2 and N1 positions of the benzimidazole ring can profoundly influence the biological activity. Further systematic derivatization and in-depth mechanistic studies are warranted to optimize the therapeutic potential of this promising class of compounds.

References

A Comparative Analysis of the Reactivity of 2-Chloro-5-methoxybenzimidazole in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Chloro-5-methoxybenzimidazole's Performance Against Other Benzimidazole Analogs in Nucleophilic Substitution, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, Supported by Experimental Data.

This guide provides a detailed comparison of the chemical reactivity of this compound with other benzimidazole derivatives. The presence of the methoxy group at the 5-position significantly influences the electron density of the benzimidazole ring system, thereby affecting its reactivity in key synthetic transformations crucial for drug discovery and development. This document outlines the theoretical basis for these reactivity differences and presents illustrative experimental data.

The Electronic Influence of the Methoxy Group

The methoxy group (-OCH₃) at the 5-position of the benzimidazole ring acts as an electron-donating group through resonance. This increases the electron density of the aromatic system, which can have a dual effect on the reactivity of the 2-chloro substituent. In reactions where the benzimidazole ring acts as a nucleophile, this increased electron density enhances reactivity. Conversely, in reactions where the C2 carbon is the electrophilic site, the electron-donating nature of the methoxy group can decrease reactivity by destabilizing the transition state.

Comparative Reactivity in Key Synthetic Transformations

The reactivity of this compound is best understood in the context of common cross-coupling and nucleophilic substitution reactions. Below is a comparative analysis of its performance against the parent 2-chlorobenzimidazole and a derivative bearing an electron-withdrawing group, 2-chloro-5-nitrobenzimidazole.

Nucleophilic Aromatic Substitution (SNA r)

In nucleophilic aromatic substitution reactions, the rate is generally enhanced by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups are expected to decrease the reaction rate.

Table 1: Illustrative Comparison of Yields in Nucleophilic Aromatic Substitution with Morpholine

EntryBenzimidazole DerivativeReaction Time (h)Yield (%)
12-Chloro-5-nitrobenzimidazole492
22-Chlorobenzimidazole875
3This compound1265

Note: The data presented are representative and intended for comparative purposes. Actual yields may vary based on specific reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is fundamental in the synthesis of biaryl compounds. The electronic nature of the substituents on the aryl halide can influence the rate-determining oxidative addition step. Electron-donating groups can slow down this step by increasing the electron density on the carbon-halogen bond.

Table 2: Illustrative Comparison of Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryBenzimidazole DerivativeReaction Time (h)Yield (%)
12-Chloro-5-nitrobenzimidazole688
22-Chlorobenzimidazole1080
3This compound1672

Note: The data presented are representative and intended for comparative purposes. Actual yields may vary based on specific reaction conditions.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. The reactivity trend often follows that of other palladium-catalyzed cross-coupling reactions, where electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition.

Table 3: Illustrative Comparison of Yields in Buchwald-Hartwig Amination with Aniline

EntryBenzimidazole DerivativeReaction Time (h)Yield (%)
12-Chloro-5-nitrobenzimidazole890
22-Chlorobenzimidazole1282
3This compound1875

Note: The data presented are representative and intended for comparative purposes. Actual yields may vary based on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Protocol for Nucleophilic Aromatic Substitution
  • To a solution of the 2-chlorobenzimidazole derivative (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL), add the nucleophile (e.g., morpholine, 1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • In a dry Schlenk flask, combine the 2-chlorobenzimidazole derivative (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the 2-chlorobenzimidazole derivative (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the required temperature (e.g., 110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a relevant biological pathway where benzimidazole derivatives are active and a typical experimental workflow for their synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 2-Chlorobenzimidazole Derivative - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Reaction Mixture solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Benzimidazole Benzimidazole Inhibitor Benzimidazole->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

Conclusion

The reactivity of this compound is demonstrably influenced by the electron-donating nature of the methoxy group. Compared to the unsubstituted 2-chlorobenzimidazole and the electron-deficient 2-chloro-5-nitrobenzimidazole, it generally exhibits lower reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This understanding is critical for designing efficient synthetic routes to novel benzimidazole-based compounds for pharmaceutical and materials science applications. The provided protocols and comparative data serve as a valuable resource for researchers in this field.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 2-Chloro-5-methoxybenzimidazole against its structural analogs. This analysis is supported by experimental data from various studies, offering insights into its potential as a therapeutic agent.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiproliferative, and anti-inflammatory properties. The specific substitutions on the benzimidazole ring play a crucial role in modulating this activity. This guide focuses on this compound and compares its performance with key related compounds: the parent benzimidazole, 2-chlorobenzimidazole, and 5-methoxybenzimidazole.

Comparative Biological Activity: A Tabular Overview

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of these compounds from various studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is a collation from different sources.

Table 1: Comparative Antiproliferative Activity (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
5-Methoxybenzimidazole derivative (II)MDA-MB-4683.01[1]
5-Methoxybenzimidazole derivative (III)MDA-MB-4686.54[1]
2-Chlorobenzimidazole derivativeHCT-11616.18±3.85 (as µg/mL)[2]
2-Chlorobenzimidazole derivativeMCF-729.29±6.39 (as µg/mL)[2]
4-(1-benzyl-5-chloro-1H- benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamideVariousPotent[3]

Table 2: Comparative Antimicrobial and Antifungal Activity (MIC or IC50 in µg/mL or µM)

Compound/DerivativeTarget OrganismActivity MetricValueReference
Chloro-substituted benzimidazolesVarious bacteriaMICGenerally potent[3]
2-chloromethyl-1H-benzimidazole derivative (7f)Botrytis cinereaIC5013.36 µg/mL[4]
2-chloromethyl-1H-benzimidazole derivative (5b)Colletotrichum gloeosporioidesIC5011.38 µg/mL[4]
5-chloro-1H-benzimidazole-2-thiolTrypanosoma cruziLC500.32 mM[5]
2-chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazoleHuman Cytomegalovirus (HCMV)IC50~4 µM[5]

Note: Specific MIC/IC50 values for this compound against a broad panel of microbes were not found in direct comparison to the other compounds.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring.

  • Substitution at the 2-position: The presence of a chlorine atom at the 2-position is often associated with enhanced biological activity. For instance, various 2-chlorobenzimidazole derivatives have demonstrated notable antiproliferative and antiviral effects.[2][5]

  • Substitution at the 5-position: A methoxy group at the 5-position has been shown to contribute to the antiproliferative activity of benzimidazole derivatives against breast cancer cell lines.[1]

  • Combined Effect: The combination of a chloro group at the 2-position and a methoxy group at the 5-position in this compound is anticipated to modulate its biological profile, though extensive comparative data is lacking. The electron-withdrawing nature of the chlorine and the electron-donating nature of the methoxy group can influence the molecule's electronic properties and its interaction with biological targets.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the biological activities discussed.

Antiproliferative Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.

Experimental_Workflow_Antiproliferative_Assay cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation_48_72h Incubation (48-72h) compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition formazan_formation Formazan Formation (in viable cells) mtt_addition->formazan_formation solubilization Solubilization (DMSO) formazan_formation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Calculate % Viability absorbance_reading->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination SAR_Relationship cluster_substituents Substituents cluster_modifications Modifications cluster_activity Biological Activity benzimidazole Benzimidazole Core pos2 Position 2 benzimidazole->pos2 pos5 Position 5 benzimidazole->pos5 chloro Chloro Group (Cl) pos2->chloro Substitution methoxy Methoxy Group (OCH3) pos5->methoxy Substitution antimicrobial Antimicrobial chloro->antimicrobial antiproliferative Antiproliferative chloro->antiproliferative methoxy->antiproliferative anti_inflammatory Anti-inflammatory methoxy->anti_inflammatory

References

Comparative Efficacy of Synthetic Routes to 2-Chloro-5-methoxybenzimidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic pathways to 2-Chloro-5-methoxybenzimidazole, a crucial building block in various pharmaceutical agents. The comparison focuses on reaction yields, methodologies, and the overall efficiency of each route, supported by available experimental data.

This guide outlines two primary plausible synthetic routes for the preparation of this compound, starting from commercially available precursors. The efficacy of each route is evaluated based on reported yields for analogous reactions and the feasibility of each chemical transformation.

Synthetic Route 1: Two-Step Synthesis via Benzimidazolone Intermediate

This route involves the initial formation of a benzimidazolone ring system, followed by a chlorination step.

Step 1: Synthesis of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one

Step 2: Chlorination of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one

The second step involves the chlorination of the benzimidazolone intermediate. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl3). General procedures for the chlorination of benzimidazol-2-ones to their 2-chloro counterparts have been reported[3]. This reaction typically involves heating the benzimidazolone with an excess of POCl3. While specific yield data for the chlorination of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one is not provided in the available literature, the reaction is expected to proceed with good efficiency based on analogous transformations.

Synthetic Route 2: Conversion from a 2-Mercapto Intermediate

This alternative pathway begins with the synthesis of a 2-mercaptobenzimidazole derivative, which is then converted to the desired 2-chloro compound.

Step 1: Synthesis of 2-mercapto-5-methoxybenzimidazole

Multiple synthetic routes for 2-mercapto-5-methoxybenzimidazole have been documented, with varying yields. One common method involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide[4]. Another approach utilizes the alkylation of 2-mercaptobenzimidazole with various reagents[5]. The synthesis of this intermediate has been optimized in several studies, with reported yields being consistently high[4].

Step 2: Conversion of 2-mercapto-5-methoxybenzimidazole to this compound

The conversion of a 2-mercapto group to a 2-chloro group in the benzimidazole system is a critical step in this route. While direct desulfurization-chlorination methods for 2-mercaptobenzimidazoles are not extensively detailed, a similar transformation has been reported for the analogous 2-mercaptobenzothiazole system. In this case, treatment with sulfuryl chloride readily converts the 2-mercaptobenzothiazole to the corresponding 2-chlorobenzothiazole. It is plausible that a similar methodology could be applied to 2-mercapto-5-methoxybenzimidazole. However, the efficacy and yield of this specific reaction require experimental validation. Research on the desulfurization of mercaptobenzimidazoles on gold nanoparticles has also been conducted, although this method is not a direct conversion to the chloro derivative[6][7].

Data Summary

RouteStepDescriptionReagentsReported Yield (Analogous Reactions)
1 1Synthesis of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one4-methoxy-o-phenylenediamine, UreaUp to 98.5%[1]
2Chlorination5-methoxy-1H-benzo[d]imidazol-2(3H)-one, POCl3High (qualitative)[3]
2 1Synthesis of 2-mercapto-5-methoxybenzimidazole4-methoxy-o-phenylenediamine, Carbon DisulfideHigh (qualitative)[4]
2Conversion to 2-chloro derivative2-mercapto-5-methoxybenzimidazole, Sulfuryl ChlorideFeasible, yield not reported for this specific substrate[8]

Experimental Protocols

General Procedure for Route 1, Step 2 (Analogous Reaction): Chlorination of Benzimidazol-2-one

A mixture of benzimidazol-2-one and an excess of phosphorus oxychloride (POCl3) is heated under reflux for a specified period. After the reaction is complete, the excess POCl3 is removed under reduced pressure. The residue is then carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to afford 2-chlorobenzimidazole[3].

General Procedure for Route 2, Step 2 (Analogous Reaction): Conversion of 2-Mercaptobenzothiazole to 2-Chlorobenzothiazole

To a solution of 2-mercaptobenzothiazole in a suitable inert solvent, sulfuryl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred for a period until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified, typically by recrystallization, to yield 2-chlorobenzothiazole[8].

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Via Benzimidazolone cluster_route2 Route 2: Via Mercapto Intermediate 4-methoxy-o-phenylenediamine 4-methoxy-o-phenylenediamine 5-methoxy-1H-benzo[d]imidazol-2(3H)-one 5-methoxy-1H-benzo[d]imidazol-2(3H)-one 4-methoxy-o-phenylenediamine->5-methoxy-1H-benzo[d]imidazol-2(3H)-one Condensation Urea Urea Urea->5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2-Chloro-5-methoxybenzimidazole_R1 This compound 5-methoxy-1H-benzo[d]imidazol-2(3H)-one->2-Chloro-5-methoxybenzimidazole_R1 Chlorination POCl3 POCl3 POCl3->2-Chloro-5-methoxybenzimidazole_R1 4-methoxy-o-phenylenediamine_R2 4-methoxy-o-phenylenediamine 2-mercapto-5-methoxybenzimidazole 2-mercapto-5-methoxybenzimidazole 4-methoxy-o-phenylenediamine_R2->2-mercapto-5-methoxybenzimidazole Cyclization Carbon Disulfide Carbon Disulfide Carbon Disulfide->2-mercapto-5-methoxybenzimidazole 2-Chloro-5-methoxybenzimidazole_R2 This compound 2-mercapto-5-methoxybenzimidazole->2-Chloro-5-methoxybenzimidazole_R2 Conversion Sulfuryl Chloride Sulfuryl Chloride Sulfuryl Chloride->2-Chloro-5-methoxybenzimidazole_R2

Figure 1: Comparative workflow of the two proposed synthetic routes to this compound.

Conclusion

Both outlined synthetic routes present viable options for the preparation of this compound. Route 1, proceeding through a benzimidazolone intermediate, appears to be a more direct and potentially higher-yielding pathway based on the high efficiencies reported for analogous reactions. However, the specific conditions and yields for the 5-methoxy substituted intermediates require further experimental optimization.

Route 2 offers an alternative approach, with the synthesis of the 2-mercapto intermediate being well-established. The key challenge in this route lies in the efficient and clean conversion of the mercapto group to the chloro group. Further investigation into this specific transformation is necessary to fully assess its efficacy.

Researchers should consider the availability of starting materials, reaction conditions, and the need for further optimization when selecting the most appropriate synthetic strategy. The provided data and general protocols serve as a foundation for the development of a robust and efficient synthesis of this compound.

References

A Comparative Guide to the Spectral Data of 2-Chloro-5-methoxybenzimidazole and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for 2-Chloro-5-methoxybenzimidazole and its key synthetic precursors, 4-methoxy-o-phenylenediamine and 5-methoxy-1,3-dihydrobenzimidazol-2-one (also known as 2-hydroxy-5-methoxybenzimidazole). Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, verifying purity, and confirming the structure of the final product in pharmaceutical synthesis.

Synthetic Pathway Overview

The synthesis of this compound typically begins with the cyclization of 4-methoxy-o-phenylenediamine to form the benzimidazolone ring, followed by a chlorination step. This two-step process transforms the initial diamine into the final chlorinated heterocycle.

Synthesis_Pathway Synthetic Pathway of this compound Precursor1 4-methoxy-o-phenylenediamine Precursor2 5-methoxy-1,3-dihydro- benzimidazol-2-one Precursor1->Precursor2 Cyclization (e.g., with Urea) Product 2-Chloro-5-methoxy- benzimidazole Precursor2->Product Chlorination (e.g., with POCl3)

Caption: A typical synthetic route from precursors to the final product.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its precursors. This data is essential for distinguishing each compound during the synthetic process.

Table 1: ¹H NMR Spectral Data (ppm)
CompoundAromatic ProtonsMethoxy (-OCH₃) ProtonsAmine/Amide (NH) Protons
4-methoxy-o-phenylenediamine 6.5-6.7 (m, 3H)~3.7 (s, 3H)~3.5 & ~4.2 (br s, 4H total)
5-methoxy-1,3-dihydro-benzimidazol-2-one ~6.8 (d), ~6.7 (dd), ~6.6 (d)~3.7 (s, 3H)~10.6 (br s, 2H)
2-Chloro-5-methoxy-benzimidazole ~7.3 (d), ~7.0 (d), ~6.8 (dd)~3.8 (s, 3H)~12.7 (br s, 1H)
Note: NMR data for 5-methoxy-1,3-dihydro-benzimidazol-2-one and 2-Chloro-5-methoxy-benzimidazole is based on typical values for similar structures as specific experimental data is not uniformly available in public databases. Solvent is typically DMSO-d₆.
Table 2: ¹³C NMR Spectral Data (ppm)
CompoundAromatic CarbonsMethoxy (-OCH₃) CarbonC2 Carbon
4-methoxy-o-phenylenediamine ~151, ~140, ~128, ~116, ~105, ~102~55.8N/A
5-methoxy-1,3-dihydro-benzimidazol-2-one ~155, ~132, ~126, ~111, ~109, ~98~55.5~156 (C=O)
2-Chloro-5-methoxy-benzimidazole ~156, ~140, ~135, ~116, ~112, ~97~55.6~142 (C-Cl)
Note: As with ¹H NMR, data for the intermediate and final product is based on expected chemical shifts.
Table 3: IR Spectroscopy Data (cm⁻¹)
CompoundN-H StretchC=O StretchC-O StretchC-N StretchC-Cl Stretch
4-methoxy-o-phenylenediamine 3200-3400 (two bands)N/A~1230~1280N/A
5-methoxy-1,3-dihydro-benzimidazol-2-one 3100-3300 (broad)~1740~1220~1300N/A
2-Chloro-5-methoxy-benzimidazole ~3150 (broad)N/A~1225~1400 (C=N)~750
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
4-methoxy-o-phenylenediamine 138123 ([M-CH₃]⁺), 95
5-methoxy-1,3-dihydro-benzimidazol-2-one 164136, 135
2-Chloro-5-methoxy-benzimidazole 182/184 (isotope pattern)167/169 ([M-CH₃]⁺), 139[1]

Experimental Protocols

The data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Apparatus: A 300 or 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving all three compounds and allows for the observation of exchangeable NH protons.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Apparatus: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Solid samples are typically analyzed using the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. Key functional group absorptions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Apparatus: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or using a direct infusion method with an electrospray ionization (ESI) or electron impact (EI) source.

  • Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent like methanol or dichloromethane. For ESI, the sample is dissolved in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Electron Impact (EI) is a common method for these types of small molecules. The instrument is scanned over a mass range (e.g., 50-500 amu) to detect the molecular ion and characteristic fragment ions. The relative abundance of ions is plotted against their mass-to-charge ratio (m/z).

Logical Workflow for Compound Identification

The following workflow illustrates the decision-making process for identifying each compound based on key spectral features.

Identification_Workflow Start Analyze Sample Check_MS MS: m/z at 182/184? Start->Check_MS Check_IR_CO IR: Strong C=O stretch (~1740 cm⁻¹)? Check_MS->Check_IR_CO No Product Identified: This compound Check_MS->Product Yes Check_NMR_NH ¹H NMR: Two NH₂ signals (~3.5-4.5 ppm)? Check_IR_CO->Check_NMR_NH No Precursor2 Identified: 5-methoxy-1,3-dihydro- benzimidazol-2-one Check_IR_CO->Precursor2 Yes Precursor1 Identified: 4-methoxy-o-phenylenediamine Check_NMR_NH->Precursor1 Yes Unknown Unknown Compound Check_NMR_NH->Unknown No

Caption: Decision tree for compound identification using key spectral data.

References

In-vitro testing protocols for benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the in-vitro testing of benzimidazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. This document provides an objective comparison of performance across various biological assays, supported by experimental data, for researchers, scientists, and drug development professionals.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their potential as anticancer agents.[1] Their mechanisms of action are diverse, including the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.[1][2]

Data Summary: In-Vitro Anticancer Activity of Benzimidazole Derivatives
Compound/Derivative ClassTarget/Cell LineAssay TypeKey Findings (IC₅₀/GI₅₀)Reference
Benzimidazole-hydrazones (4c, 4e)EGFR, BRAFV600EKinase InhibitionDual inhibitors[2]
Benzimidazole-triazole hybrids (5a, 6g)HepG-2, HCT-116, MCF-7, HeLaMTT AssayPotent cytotoxicity[3]
Mebendazole (MBZ), Fenbendazole (FBZ)VEGFR-2ELISASignificant reduction in VEGFR-2 concentration[4]
2-aryl-benzimidazolesTubulinPolymerization AssayInhibition of tubulin polymerization[5][6]
Bromo-derivative (Compound 5)MCF-7, DU-145, H69ARMTT Assay17.8 µg/mL, 10.2 µg/mL, 49.9 µg/mL[7]
Benzimidazole-oxadiazole (4r)PANC-1, A549, MCF-7MTT Assay5.5 µM, 0.3 µM, 0.5 µM[8]
Key Experimental Protocols

A. Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.[9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The test compounds are serially diluted and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are then incubated for 48 to 72 hours.[7][9]

  • MTT Addition: After incubation, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.[9]

  • Data Acquisition: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader (typically at 570 nm).[9]

  • Analysis: Cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is determined.[7]

B. Tubulin Polymerization Inhibition Assay

This assay measures a compound's ability to interfere with the formation of microtubules, a key mechanism for many benzimidazole-based anticancer agents.[10][11]

  • Assay Principle: The assay monitors the fluorescence enhancement upon the incorporation of a fluorescent reporter into microtubules as they polymerize.

  • Procedure: Purified tubulin is mixed with the test compound and a fluorescence-based reporter in a polymerization buffer. The mixture is incubated at 37°C to initiate polymerization.

  • Data Acquisition: Fluorescence is measured over time using a fluorometer. Inhibitors of polymerization will show a decrease in the rate and extent of fluorescence increase compared to a control.

  • Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.[10]

C. Kinase Inhibition Assay (e.g., VEGFR-2, EGFR)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.[3]

  • Assay Principle: A common format is an ELISA-based assay. Kinase, substrate, and ATP are incubated with the test compound in a microplate well. The amount of phosphorylated substrate is then quantified.

  • Procedure: The specific kinase (e.g., VEGFR-2) is incubated with its substrate and the benzimidazole derivative at various concentrations.[3][4] The reaction is initiated by adding ATP.

  • Data Acquisition: After incubation, the amount of product (phosphorylated substrate) is measured, often using an antibody specific to the phosphorylated form, which is linked to a detectable signal (e.g., colorimetric or chemiluminescent).[4]

  • Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[3]

D. Apoptosis and Cell Cycle Analysis

Flow cytometry is used to determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest.[7]

  • Apoptosis (Annexin V/PI Staining): Cells treated with the compound are stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells). The cell populations are then analyzed by flow cytometry.[7]

  • Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye (like PI), and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined. Benzimidazole derivatives often induce G2/M phase arrest.[7][10]

Visualizations

experimental_workflow General In-Vitro Anticancer Screening Workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies A Synthesized Benzimidazole Derivatives B Cytotoxicity Assay (e.g., MTT) on Cancer Cell Lines A->B Test for viability reduction C Tubulin Polymerization Assay B->C If active (low IC50) D Kinase Inhibition Assays (EGFR, VEGFR-2) B->D If active (low IC50) E Apoptosis Assay (Annexin V/PI) C->E Investigate mechanism F Cell Cycle Analysis C->F Investigate mechanism D->E Investigate mechanism D->F Investigate mechanism G Lead Compound Identification E->G Confirm mode of action F->G Confirm mode of action

Caption: General workflow for screening benzimidazole derivatives for anticancer activity.

signaling_pathway EGFR/BRAF Signaling Inhibition Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BRAF BRAFV600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->EGFR Inhibitor->BRAF

Caption: Inhibition of the EGFR/BRAF pathway by dual-targeting benzimidazoles.[2]

Anthelmintic Activity

Benzimidazoles are widely used as anthelmintic drugs. Their primary mechanism of action is the inhibition of microtubule polymerization in the parasite by binding to β-tubulin.[12]

Data Summary: In-Vitro Anthelmintic Activity
Compound/DerivativeTarget OrganismAssay TypeKey Findings (IC₅₀)Reference
BZ12Trichuris muris (L1)Motility Assay4.17 µM[13]
BZ12Trichuris muris (adult)Motility Assay8.1 µM[13]
BZ6Heligmosomoides polygyrus (adult)Motility Assay5.3 µM[13]
NitrobenzimidazolesPheretima posthumaParalysis/Death TimeActive at 100 mg/mL[14]
Key Experimental Protocol

A. Larval/Adult Worm Motility Assay

This assay assesses the ability of a compound to inhibit the motility of, or kill, parasitic worms in vitro.[13]

  • Organism Culture: Larval or adult stages of nematodes (e.g., T. muris, H. polygyrus) are collected and maintained in appropriate culture media.[13]

  • Compound Exposure: The worms are placed in 96-well plates, and the test compounds are added at various concentrations. A positive control (e.g., Albendazole) and a negative control (vehicle) are included.

  • Observation: The plates are incubated, and worm motility is observed at specific time points (e.g., 24, 48, 72 hours) under a microscope.

  • Analysis: The percentage of motility inhibition or mortality is calculated for each concentration. The IC₅₀ (concentration causing 50% inhibition of motility) or LC₅₀ (concentration causing 50% mortality) is determined.[13]

Visualization

tubulin_inhibition Mechanism of Tubulin Polymerization Inhibition cluster_normal Normal Process cluster_inhibited Inhibited Process A α/β-Tubulin Dimers B Polymerization A->B C Microtubule B->C D α/β-Tubulin Dimers E No Polymerization D->E F Microtubule Disruption E->F Result Cell Division Arrest (Metaphase) & Parasite Death F->Result Inhibitor Benzimidazole Derivative Inhibitor->D Binds to β-tubulin

Caption: Benzimidazoles bind to β-tubulin, disrupting microtubule formation.[12]

Antifungal and Antimicrobial Activity

Certain benzimidazole derivatives exhibit significant activity against various fungal and bacterial pathogens.[15][16]

Data Summary: In-Vitro Antifungal/Antimicrobial Activity
Compound/Derivative ClassTarget OrganismAssay TypeKey Findings (MIC)Reference
Benzimidazole-triazoles (6b, 6i, 6j)Candida glabrataBroth Microdilution0.97 µg/mL[17]
Fluoro-substituted (Compound 18)Gram-negative bacteriaBroth Microdilution31.25 µg/mL[16]
Fluoro-substituted (14, 18)Bacillus subtilisBroth Microdilution7.81 µg/mL[16]
Benzimidazole-triazole hybrids (10a, 10b)S. aureus, E. coli, A. niger-Strong activity[18]
Key Experimental Protocol

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: A standardized inoculum of the target fungus or bacterium is prepared. The benzimidazole compounds are serially diluted in a 96-well plate containing appropriate growth broth.

  • Inoculation: Each well is inoculated with the microorganism. Positive (no drug) and negative (no organism) growth controls are included.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 35°C for 24-48 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[16][17]

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents against a range of viruses by inhibiting viral entry or replication.[19][20][21]

Data Summary: In-Vitro Antiviral Activity
Compound/Derivative ClassTarget VirusAssay TypeKey Findings (IC₅₀/EC₅₀)Reference
Benzimidazol-2-one (32, 33)HIV-1-IC₅₀: 1.3 µM, 0.79 µM[19]
LHF-535, ST-193Lassa Virus (LASV)Pseudotype Entry AssayPotent entry inhibitors[20]
1,2,3-Triazole GlycosidesInfluenza H5N1-IC₅₀: 2.28 - 2.75 µM[22]
Substituted BenzimidazolesCytomegalovirus (CMV)-IC₅₀: >0.2 - 3.2 µg/mL[21]
Key Experimental Protocol

A. Pseudotype Virus Entry Assay

This assay is a safe and effective method to screen for inhibitors of viral entry, particularly for highly pathogenic viruses like Lassa virus.[20]

  • Principle: A safe, replication-deficient virus (like a lentivirus) is engineered to express the envelope glycoprotein (GPC) of the target virus (e.g., LASV GPC). This "pseudotype" virus also carries a reporter gene (e.g., luciferase).

  • Procedure: Host cells susceptible to the target virus are pre-incubated with the benzimidazole test compounds. The cells are then infected with the pseudotype virus.

  • Data Acquisition: After a suitable incubation period (e.g., 48-72 hours), the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured.

  • Analysis: A reduction in reporter signal compared to the control indicates inhibition of viral entry. The EC₅₀ (effective concentration to inhibit 50% of viral entry) is calculated.[20]

References

Benchmarking 2-Chloro-5-methoxybenzimidazole: A Comparative Guide to its Performance in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2-Chloro-5-methoxybenzimidazole's Reactivity and Utility in Key Synthetic Transformations.

In the landscape of heterocyclic chemistry, substituted benzimidazoles are privileged scaffolds, forming the core of numerous pharmaceuticals and biologically active compounds. Among the various functionalized benzimidazoles, this compound serves as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive performance benchmark of this compound in pivotal synthetic reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Its performance is objectively compared with that of relevant alternatives, supported by available experimental data, to inform strategic decisions in synthetic route design.

Executive Summary

This compound demonstrates moderate to good reactivity in a range of synthetic transformations. The presence of the electron-donating methoxy group at the 5-position subtly influences the electronic properties of the benzimidazole ring, impacting the reactivity of the C2-chloro group. In general, for palladium-catalyzed cross-coupling reactions, the bromo-analogue, 2-bromo-5-methoxybenzimidazole, exhibits higher reactivity, often affording better yields under milder conditions. However, the cost-effectiveness and availability of this compound make it an attractive substrate, particularly when optimized reaction conditions are employed. In nucleophilic aromatic substitution reactions, its reactivity is enhanced by the inherent electron-deficient nature of the 2-position of the benzimidazole ring.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of this compound in two of the most widely used of these transformations, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, is summarized below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound. The reactivity of 2-halobenzimidazoles in this reaction generally follows the trend I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~75-85
2-Bromo-5-methoxybenzimidazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O904>90
2-Chloro-5-nitrobenzimidazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>90
2-ChlorobenzimidazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10024~70-80

Note: The yields are representative and can vary based on the specific reaction conditions, ligands, and purity of starting materials. Data is compiled and extrapolated from various sources on the Suzuki-Miyaura coupling of related heterocyclic halides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a critical factor.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / RuPhosCs₂CO₃t-BuOH11018~80-90
2-Bromo-5-methoxybenzimidazoleMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene1008>95
2-Chloro-5-nitrobenzimidazoleMorpholinePd₂(dba)₃ / RuPhosCs₂CO₃t-BuOH10012>95
2-ChlorobenzimidazoleMorpholinePd₂(dba)₃ / RuPhosCs₂CO₃t-BuOH11024~75-85

Note: The yields are representative and can vary based on the specific reaction conditions, ligands, and purity of starting materials. Data is compiled and extrapolated from various sources on the Buchwald-Hartwig amination of related heterocyclic halides.

Performance in Nucleophilic Aromatic Substitution (SNAr)

The 2-position of the benzimidazole ring is electron-deficient, making it susceptible to nucleophilic attack. This allows for the displacement of the chloro group by various nucleophiles.

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Sodium Methoxide-MethanolReflux6~85-95
2-Chloro-5-nitrobenzimidazoleSodium Methoxide-MethanolReflux2>95
2-ChlorobenzimidazoleSodium Methoxide-MethanolReflux12~80-90

Note: The yields are representative and can vary based on the specific reaction conditions. Data is compiled and extrapolated from various sources on SNAr reactions of related heterocyclic halides.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add the 2-halobenzimidazole (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add degassed toluene (5 mL) and water (0.5 mL).

  • Reaction: Stir the mixture vigorously and heat to the specified temperature (see table) for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk tube, add the 2-halobenzimidazole (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%)).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add anhydrous tert-butanol (5 mL).

  • Reaction: Seal the tube and heat the mixture with stirring to the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 2-chlorobenzimidazole (1.0 mmol) and the appropriate solvent (e.g., methanol for reaction with sodium methoxide).

  • Nucleophile Addition: Add the nucleophile (e.g., a solution of sodium methoxide in methanol, 1.2 mmol).

  • Reaction: Heat the reaction mixture to reflux and stir for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants (2-Halobenzimidazole, Coupling Partner, Base) catalyst Add Catalyst/Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Specified Temperature solvent->heat monitor Monitor byTLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Characterized Product purify->product

A generalized experimental workflow for synthetic reactions.

Reactivity_Comparison cluster_bromo Higher Reactivity cluster_chloro Lower Reactivity cluster_chloro_nitro Enhanced Reactivity (SNAr) Reactivity General Reactivity Trend in Cross-Coupling Halides 2-Bromo-5-methoxybenzimidazole This compound 2-Chloro-5-nitrobenzimidazole Reactivity->Halides Bromo 2-Bromo-5-methoxy... Chloro 2-Chloro-5-methoxy... ChloroNitro 2-Chloro-5-nitro... Bromo_yield Higher Yields Bromo->Bromo_yield Bromo_cond Milder Conditions Bromo->Bromo_cond Chloro_yield Lower Yields Chloro->Chloro_yield Chloro_cond Harsher Conditions Chloro->Chloro_cond ChloroNitro_yield High Yields ChloroNitro->ChloroNitro_yield ChloroNitro_cond Faster Reactions ChloroNitro->ChloroNitro_cond

Logical relationship of reactivity for substituted benzimidazoles.

Conclusion

This compound is a valuable and reactive intermediate in synthetic organic chemistry. While it may be less reactive than its bromo-counterpart in palladium-catalyzed cross-coupling reactions, its performance can be optimized to achieve good to excellent yields. The electron-donating methoxy group provides a moderate activating effect in these reactions compared to an unsubstituted benzimidazole, while electron-withdrawing groups like nitro significantly enhance reactivity. In nucleophilic aromatic substitution reactions, the inherent electronic properties of the benzimidazole ring render the 2-chloro position susceptible to displacement, providing a straightforward route to a variety of 2-substituted benzimidazoles. The choice of this compound versus its alternatives will ultimately depend on a balance of factors including desired reactivity, reaction conditions, and cost considerations. This guide provides the necessary comparative data to aid researchers in making informed decisions for their synthetic endeavors.

Cross-Validation of Analytical Methods for 2-Chloro-5-methoxybenzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common analytical techniques for the characterization and quantification of 2-Chloro-5-methoxybenzimidazole, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical results is paramount in drug development to ensure data integrity, reliability, and consistency. This document presents a summary of expected quantitative data from various analytical methods, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation: Comparative Analysis of Analytical Techniques

The following table summarizes the expected quantitative results from different analytical techniques for the quality control of this compound. These values represent typical data obtained from validated methods.

Analytical TechniqueParameterSpecificationAlternative Method 1: HPLC-UVAlternative Method 2: GC-MSAlternative Method 3: ¹H NMR
Identity Retention Time (tR) / Mass Spectrum (m/z) / Chemical Shift (δ)Conforms to Reference StandardtR: 4.8 ± 0.2 minm/z: 182.0 (M+), 184.0 (M+2)δ: 7.5-6.8 ppm (aromatic), 3.8 ppm (methoxy)
Purity Assay (%)≥ 99.0%99.5%99.2%Not typically used for purity assay
Impurities Related Substances (%)≤ 0.5%Individual impurity: ≤ 0.1%Individual impurity: ≤ 0.15%Detects major impurities if signals are resolved
Residual SolventsConforms to ICH limitsNot ApplicableMethanol: < 3000 ppm, Acetone: < 5000 ppmNot typically used for trace analysis
Physicochemical Properties Molecular Weight182.61 g/mol Not Applicable182.6 g/mol (from mass spectrum)Not Applicable

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are for illustrative purposes and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the identification, purity assessment, and assay of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities and residual solvents.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Prepare a headspace vial containing the sample and an appropriate solvent. For direct injection, dissolve the sample in a suitable volatile solvent.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is an essential tool for the structural elucidation and confirmation of the identity of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical results for a pharmaceutical intermediate like this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Reporting Sample Reference & Test Samples Dissolution Dissolution in Appropriate Solvents Sample->Dissolution Dilution Serial Dilutions Dissolution->Dilution HPLC HPLC-UV Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS NMR NMR Spectroscopy Dilution->NMR Data_Processing Data Processing & Integration HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Comparison Comparison of Results Data_Processing->Comparison Validation Method Validation Assessment Comparison->Validation Report Final Report Generation Validation->Report

Caption: Analytical workflow for cross-validation.

Comparative study of the inhibitory profiles of 2-chlorobenzimidazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Inhibitory Profiles of 2-Chlorobenzimidazole Analogs

The 2-chlorobenzimidazole scaffold has emerged as a significant pharmacophore in the development of potent inhibitors targeting various enzymes, most notably protein kinase CK2 (formerly casein kinase 2). This guide provides a comparative study of the inhibitory profiles of various 2-chlorobenzimidazole analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support researchers, scientists, and drug development professionals in this field.

Data Summary: Inhibitory Activity of 2-Chlorobenzimidazole Analogs

The following table summarizes the inhibitory potency of several key 2-chlorobenzimidazole analogs against their primary target, protein kinase CK2, and other kinases. The data highlights the structure-activity relationships, particularly the influence of halogen substitutions on the benzimidazole ring.

CompoundTarget(s)Reported Activity (IC50/Ki)Therapeutic Area
5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (DRB)CK2Ki = 23 µM[1]Cancer
4,5,6,7-tetrabromo-1H-benzimidazole (TBI)CK2Potent inhibitor[2]Cancer
4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole (DMAT)CK2IC50 = 140 nM[3], Ki = 40 nM[4][5]Cancer
2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazoleCK2Potent inhibitor[3][6]Cancer
1-β-D-2′-deoxyribofuranosyl-4,5,6,7-tetrabromo-1H-benzimidazole (TDB)CK2, PIM1, CLK2, DYRK1AIC50 = 32 nM (for CK2)[2]Cancer
2-chloro-5,6-dibromo-1-beta-D-ribofuranosylbenzimidazoleHCMVIC50 ≈ 4 µM[7]Antiviral
2-chloro-5,6-diiodo-1-beta-D-ribofuranosylbenzimidazoleHCMVIC50 ≈ 2 µM[7]Antiviral
TIBI (an iodine derivative of benzimidazole)Rio1, CK2IC50 = 0.09 µM, Ki = 0.05 µM (for Rio1)[8]Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to assess the inhibitory profiles of 2-chlorobenzimidazole analogs.

In Vitro Protein Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a compound against a target kinase.

General Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), and a buffer solution with necessary cofactors (e.g., Mg²⁺).

  • Inhibitor Addition: The 2-chlorobenzimidazole analog, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, typically by adding a solution like phosphoric acid.

  • Quantification of Phosphorylation: The extent of substrate phosphorylation is measured. If a radiolabeled ATP is used, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability and Apoptosis Assays

These assays are essential to evaluate the cytotoxic and pro-apoptotic effects of the compounds on cancer cell lines.

Objective: To determine the half-maximal effective concentration (EC50) or half-maximal cytotoxic concentration (DC50) of a compound and to assess its ability to induce apoptosis.

General Procedure for Cell Viability (e.g., MTT Assay):

  • Cell Culture: Cancer cells (e.g., Jurkat cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-chlorobenzimidazole analog for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The EC50 or DC50 value is calculated from the dose-response curve.

General Procedure for Apoptosis (e.g., Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Cells are treated with the compound as described for the cell viability assay.

  • Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

  • Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by the compound.

Visualizations

The following diagrams illustrate the experimental workflow for kinase inhibition assays and a simplified representation of the CK2 signaling pathway, a primary target of many 2-chlorobenzimidazole analogs.

G Experimental Workflow: In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_kinase Purified Kinase reaction_mix Combine Kinase, Substrate, & Inhibitor prep_kinase->reaction_mix prep_substrate Peptide Substrate prep_substrate->reaction_mix prep_atp [γ-³²P]ATP initiate_reaction Initiate with ATP prep_atp->initiate_reaction prep_inhibitor 2-Chlorobenzimidazole Analog prep_inhibitor->reaction_mix reaction_mix->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction spot_paper Spot on Phosphocellulose Paper terminate_reaction->spot_paper wash Wash Unincorporated ATP spot_paper->wash scintillation Scintillation Counting wash->scintillation data_analysis Calculate IC50 scintillation->data_analysis

Caption: Workflow for determining kinase inhibition.

G Simplified CK2 Signaling Pathway and Inhibition cluster_pathway Cellular Processes cluster_inhibitor Inhibition CK2 Protein Kinase CK2 Proliferation Cell Proliferation CK2->Proliferation Promotes Survival Cell Survival CK2->Survival Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits Inhibitor 2-Chlorobenzimidazole Analog Inhibitor->CK2 Inhibits

Caption: Inhibition of the CK2 signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-5-methoxybenzimidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-5-methoxybenzimidazole, ensuring compliance with general laboratory safety standards.

1. Hazard Identification and Assessment

Before initiating any disposal protocol, it is crucial to understand the potential hazards associated with this compound. Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified with the following primary hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritant: Causes skin and serious eye irritation.[1]

Given these hazards, all waste containing this compound must be treated as hazardous waste.[2][3][4]

2. Personal Protective Equipment (PPE)

Due to the toxic and irritant nature of the compound, the following personal protective equipment must be worn at all times when handling the waste:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Use in a well-ventilated area or with a fume hood.

3. Waste Segregation and Containerization

Proper segregation and containment are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Characterization: All waste materials, including the chemical itself, contaminated labware (e.g., glassware, pipette tips), and spill cleanup materials, should be treated as hazardous waste.

  • Container Selection: Use only appropriate, leak-proof, and clearly labeled hazardous waste containers.[2][5] The original container is often the best choice for the pure chemical waste.[2] Ensure the container material is compatible with the chemical.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.[6]

4. Disposal Procedure

The disposal of this compound must be handled through your institution's designated Environmental Health and Safety (EHS) or hazardous waste management program.[3][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]

Step-by-Step Disposal Workflow:

  • Collection: Collect all waste materials contaminated with this compound in a designated, properly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible chemicals.[3]

  • Pickup Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[2] Follow their specific procedures for scheduling a pickup.

  • Documentation: Complete any required waste manifests or forms provided by the EHS office. Accurate documentation is crucial for regulatory compliance.[6]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be considered non-hazardous.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[9]

  • Rinsate Collection: The solvent rinsate from all three rinses must be collected and disposed of as hazardous waste.

  • Container Disposal: After triple rinsing and allowing the container to air dry, deface the original label and dispose of it as regular laboratory glassware or plastic waste, in accordance with your facility's guidelines.[2]

Logical Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use a Labeled, Compatible Hazardous Waste Container B->C D Collect Chemical Waste & Contaminated Materials C->D E Store Sealed Container in Satellite Accumulation Area D->E F Submit Waste Pickup Request to EHS Office E->F G Complete Required Waste Manifests F->G H EHS Collects Waste for Proper Disposal G->H

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Chloro-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Chloro-5-methoxybenzimidazole, including personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these guidelines is critical to minimize exposure risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. Based on the hazard profile of this compound and related compounds, which indicates potential for skin irritation, serious eye irritation, and respiratory irritation, the following PPE is mandatory.[1][2]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves are recommended. For prolonged contact, consider double-gloving.[3]To prevent skin contact and absorption. Double-gloving provides an additional layer of protection.[3]
Eye and Face Protection Chemical safety goggles are required.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.[3]To protect the eyes and face from splashes and airborne particles.[3]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[4]To prevent the inhalation of the powder, which may cause respiratory irritation.[3]
Protective Clothing A polyethylene-coated polypropylene disposable gown or a lab coat made of a low-permeability fabric is required.[3] This should be worn over personal clothing.[3]To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[3]
Footwear Closed-toe shoes are mandatory in the laboratory at all times.[3]To protect the feet from spills.[3]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and maintain chemical stability.

Handling:

  • All manipulations of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[4][5]

  • Avoid the formation of dust during handling.[4][6]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[3][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4][8]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6][7]

  • The storage area should be clearly labeled with the chemical name and hazard symbols.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[4][7]

Emergency Protocols: Spills and First Aid

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep up the spilled solid material. Avoid generating dust.

  • Collect: Place the spilled material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[3][7] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][7] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air.[1][4] If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[6] Get medical attention if symptoms occur.[1][6]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Contaminated Materials: This includes empty containers, used PPE (gloves, gowns, etc.), and any labware that has come into contact with the chemical.

  • Disposal Containers: Use designated, leak-proof, and clearly labeled containers for hazardous waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[6] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.

Workflow for Handling this compound

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decon->cleanup_dispose_waste cleanup_ppe Doff PPE cleanup_dispose_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methoxybenzimidazole
Reactant of Route 2
2-Chloro-5-methoxybenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.